3-Amino-N-isopropylpropanamide hydrochloride
Description
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Properties
IUPAC Name |
3-amino-N-propan-2-ylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(2)8-6(9)3-4-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPWBRDNAIECDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 3-Amino-N-isopropylpropanamide Hydrochloride
Abstract
This document provides a comprehensive technical guide for the synthesis and characterization of 3-Amino-N-isopropylpropanamide hydrochloride, a primary amine salt featuring a secondary amide. While this specific compound may serve as a crucial intermediate in the development of more complex molecules, detailed public-facing synthesis guides are sparse. Therefore, this guide outlines a robust and scientifically sound three-step synthetic strategy based on well-established principles of organic chemistry: N-protection of a β-amino acid, carbodiimide-mediated amide coupling, and subsequent deprotection with salt formation. This guide is intended for researchers, chemists, and professionals in drug development, offering not just a protocol, but a detailed rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Strategic Approach to Synthesis
The synthesis of this compound is most logically approached via a three-stage process. This strategy ensures high yields and purity by preventing unwanted side reactions, such as self-polymerization of the starting amino acid or side reactions with the amine nucleophile.
-
N-Protection: The amino group of the starting material, β-alanine, is temporarily protected to prevent it from reacting during the subsequent amide bond formation. The tert-butyloxycarbonyl (Boc) group is selected as the protecting group due to its stability in neutral and basic conditions and its facile removal under acidic conditions.[1]
-
Amide Coupling: The protected Boc-β-alanine is then coupled with isopropylamine. This reaction is facilitated by a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid, and HOBt is employed to form a more reactive intermediate ester, which minimizes the risk of racemization and improves coupling efficiency.[2][3][4][5]
-
Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group using a strong acid. Treatment with hydrochloric acid (HCl) not only cleaves the Boc group but also concurrently forms the desired hydrochloride salt of the primary amine, yielding the final product.[6][7][8][9]
The entire synthetic workflow is depicted below.
Sources
- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
In-Depth Technical Guide: Physicochemical Properties of 3-Amino-N-isopropylpropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical development, a comprehensive understanding of a compound's physicochemical properties is the bedrock upon which successful drug design and formulation are built. These intrinsic characteristics govern a molecule's behavior from the moment of administration to its interaction with the biological target. This guide offers a detailed exploration of the physicochemical properties of 3-Amino-N-isopropylpropanamide hydrochloride, a compound of interest for its potential therapeutic applications. As Senior Application Scientists, our goal is to provide not just data, but a contextual understanding of why these properties are critical and how they are reliably determined.
Chemical Identity and Molecular Structure
A precise understanding of the molecular structure is the starting point for any physicochemical analysis.
-
IUPAC Name: 3-amino-N-isopropylpropanamide;hydrochloride
-
CAS Number: 1170199-04-8[1]
-
Molecular Formula: C6H15ClN2O
-
Molecular Weight: 166.65 g/mol
-
SMILES: CC(C)NC(=O)CCN.Cl
The structure reveals a primary amine, a secondary amide, and an isopropyl group. The hydrochloride salt form is crucial as it generally enhances aqueous solubility and stability, which are desirable traits for drug candidates.
Caption: Molecular structure of this compound.
Key Physicochemical Parameters: A Tabulated Summary
The following table summarizes the essential physicochemical properties. While specific experimental data for this exact compound is sparse in publicly available literature, we present the key parameters and the standard, authoritative methods for their determination.
| Physicochemical Property | Typical Experimental Value Range (for similar small molecules) | Standard Determination Protocol | Significance in Drug Development |
| Melting Point (°C) | 110-200 (for similar amine hydrochlorides)[2] | Capillary Melting Point Apparatus[3][4] | A sharp melting point indicates purity. It's a critical parameter for solid-state characterization and formulation development. |
| Aqueous Solubility | Highly variable | Shake-Flask Method / Potentiometric Titration | Governs dissolution rate and bioavailability. Essential for designing oral and parenteral dosage forms. |
| pKa | 7-10 (for the primary amine) | Potentiometric Titration[5][6] | Determines the ionization state at physiological pH, which profoundly impacts absorption, distribution, metabolism, and excretion (ADME). |
| LogP (Octanol/Water Partition Coefficient) | -1 to 3 | Shake-Flask Method[7][8][9] | A measure of lipophilicity, which influences membrane permeability and interaction with biological targets. |
Experimental Protocols: The Foundation of Reliable Data
The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used. Here, we detail the standard operating procedures for determining the key parameters.
Melting Point Determination
Expertise & Experience: The capillary method is the pharmacopeial standard for its simplicity and accuracy.[4] A narrow melting range (0.5-1.0°C) is a strong indicator of a pure crystalline compound. Impurities typically depress the melting point and broaden the range.[3]
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
pKa Determination via Potentiometric Titration
Expertise & Experience: Potentiometric titration is a highly reliable method for determining the pKa of ionizable groups.[5][6][10] For this compound, we anticipate titrating the protonated primary amine with a strong base. The pKa will correspond to the pH at the half-equivalence point. This value is critical for predicting the compound's charge at different physiological pHs, such as in the stomach (pH 1-3) and intestines (pH 6-7.5).
Experimental Workflow:
Caption: Workflow for pKa Determination by Potentiometric Titration.
LogP Determination via the Shake-Flask Method
Expertise & Experience: The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning.[7][9] It is most accurate for compounds with LogP values in the range of -2 to 4.[7] The choice of analytical method for concentration measurement (e.g., HPLC or UV-Vis spectroscopy) depends on the compound's properties, such as the presence of a chromophore.
Experimental Workflow:
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An In-Depth Technical Guide to CAS 1170199-04-8: 3-Amino-N-isopropylpropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the chemical compound identified by CAS number 1170199-04-8, known as 3-Amino-N-isopropylpropanamide hydrochloride. Due to the limited publicly available data specific to this molecule, this document synthesizes foundational chemical properties with an analysis of structurally related compounds to infer potential biological activities and research applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar chemical entities.
Core Chemical Identity and Properties
This compound is a small molecule characterized by a primary amine, an amide functional group, and an isopropyl substituent.[1][2] The hydrochloride salt form suggests enhanced stability and solubility in aqueous solutions, a common strategy in drug development.
Molecular Structure and Identifiers
-
CAS Number: 1170199-04-8
-
Chemical Name: 3-Amino-N-(propan-2-yl)propanamide hydrochloride[1]
-
Synonyms: this compound[2]
Physicochemical Properties
Precise experimental data for the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. However, computational models provide estimated values that can guide initial experimental design.
| Property | Value | Source |
| Molecular Weight | 166.65 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 55.1 Ų | [1] |
| Complexity | 91.1 | [1] |
Synthesis and Chemical Reactivity
Postulated Synthesis Workflow
Caption: Postulated synthetic workflow for this compound.
Expected Chemical Reactivity
The primary amine and amide functionalities suggest that this compound could undergo reactions such as:
-
N-Acylation/Alkylation: The primary amine can be further functionalized.
-
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions.
Inferred Biological Activity and Therapeutic Potential: A-Data-Driven Hypothesis
Direct biological activity data for CAS 1170199-04-8 is scarce. However, analysis of structurally similar compounds provides a basis for forming hypotheses about its potential mechanism of action and therapeutic applications.
Insights from Structurally Related Compounds
Several related 3-aminopropanamide derivatives have been investigated for their biological activities:
-
Antimicrobial and Anti-inflammatory Effects: A similar compound, 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride, has demonstrated effectiveness against bacterial strains such as E. coli and S. aureus and has shown potential to reduce pro-inflammatory cytokines.[3]
-
Cytotoxicity Against Cancer Cells: Preliminary studies on 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride also suggest it may induce apoptosis in cancer cell lines.[3]
-
Neurological Activity: Other related compounds, such as 3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride, are being explored for their potential to modulate neurotransmitter systems, with some hypotheses pointing towards selective serotonin reuptake inhibition.[4]
These findings suggest that the 3-aminopropanamide scaffold may be a valuable starting point for the development of new therapeutic agents.
Potential Signaling Pathway Involvement
Based on the activities of related molecules, this compound could potentially interact with pathways involved in:
-
Bacterial cell wall synthesis or protein translation.
-
Inflammatory signaling cascades (e.g., NF-κB pathway).
-
Apoptotic pathways in cancer cells.
-
Neurotransmitter transport and signaling.
Caption: Hypothesized potential biological targets for this compound.
Experimental Protocols for Characterization
For a novel or sparsely characterized compound like this compound, a systematic approach to elucidating its properties is crucial.
Physicochemical Characterization Workflow
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Develop a method using a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight of the parent compound.
-
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to confirm the chemical structure.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the melting point and assess thermal stability.
-
-
Solubility Determination:
-
Assess solubility in various solvents (e.g., water, ethanol, DMSO) at different concentrations.
-
Initial Biological Screening Protocol
-
Cytotoxicity Assay:
-
Utilize a panel of cell lines (e.g., a cancer cell line like HeLa and a non-cancerous cell line like HEK293) to determine the concentration range at which the compound affects cell viability (e.g., using an MTT or CellTiter-Glo assay).
-
-
Antimicrobial Screening:
-
Perform a broth microdilution assay against a panel of bacteria (e.g., E. coli, S. aureus) to determine the minimum inhibitory concentration (MIC).
-
-
Target-Based Assays (Hypothesis-Driven):
-
Based on the inferred activities, select relevant in vitro assays, such as enzyme inhibition assays or receptor binding assays.
-
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be taken. Based on data for related aminopropanamides, this compound may cause skin and eye irritation.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Future Research Directions
The lack of extensive data on this compound presents a clear opportunity for further research. Key areas for investigation include:
-
Definitive Synthesis and Characterization: Publication of a robust synthetic method and full characterization of its physicochemical properties.
-
Broad Biological Screening: A comprehensive screening campaign to identify its biological targets and potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the isopropyl group and the aminopropanamide scaffold to its biological activity.
References
-
Beijing Xinheng Technology Co., Ltd. (n.d.). This compound - CAS:1170199-04-8. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-N-methylpropanamide hydrochloride. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 3-Amino-N-isopropylpropanamide Hydrochloride for Researchers and Drug Development Professionals
Introduction
3-Amino-N-isopropylpropanamide hydrochloride is a molecule of interest in pharmaceutical research and development, belonging to the class of amino acid amide derivatives. Its hydrochloride salt form is intended to enhance aqueous solubility and stability, crucial attributes for drug candidates. A comprehensive understanding of its solubility profile across various solvents and its chemical stability under different stress conditions is paramount for formulation development, analytical method validation, and predicting its shelf-life. This guide provides a detailed exploration of these characteristics, underpinned by established scientific principles and methodologies, to empower researchers in their drug development endeavors.
Physicochemical Properties: A Cursory Glance
While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structural components: a primary amine, a secondary amide, and an isopropyl group, formulated as a hydrochloride salt.
| Property | Anticipated Characteristic | Rationale |
| Form | Likely a crystalline solid | The hydrochloride salt form promotes the formation of a stable crystal lattice. |
| Hygroscopicity | Potentially hygroscopic | Amine hydrochloride salts have a tendency to absorb moisture from the atmosphere. |
| pKa | Expected to have a pKa in the range of 9-10 for the primary amine | This is typical for primary aliphatic amines. The amide nitrogen is generally not basic. |
| LogP | Predicted to be low | The presence of ionizable amino and polar amide groups, along with the hydrochloride salt form, suggests a preference for hydrophilic environments. |
Part 1: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key consideration in formulation design. As a hydrochloride salt, this compound is expected to exhibit good solubility in polar protic solvents, particularly water, and diminished solubility in non-polar aprotic solvents.
Anticipated Solubility Trends
Based on the principle of "like dissolves like," the following trend in solubility is anticipated:
Water > Methanol > Ethanol > Isopropanol > Acetone > Acetonitrile > Dichloromethane > Toluene
The high dielectric constant and hydrogen bonding capacity of water will effectively solvate the ionic hydrochloride and the polar functional groups of the molecule. Alcohols will also be effective solvents, with solubility likely decreasing as the alkyl chain length increases and polarity decreases. Aprotic polar solvents like acetone and acetonitrile are expected to be moderate solvents, while non-polar solvents such as dichloromethane and toluene are anticipated to be poor solvents.
Experimental Determination of Equilibrium Solubility
To quantitatively assess the solubility, the isothermal shake-flask method is the gold standard for determining equilibrium solubility.[1][2][3]
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
-
Preparation of Solvent Systems: Prepare a range of solvents with varying polarities, such as water, buffered aqueous solutions (pH 4.5, 6.8, and 7.4), methanol, ethanol, isopropanol, acetonitrile, and dichloromethane.
-
Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in sealed vials. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or stirrer for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2] Preliminary studies can be conducted to determine the time required to reach a plateau in concentration.
-
Sample Collection and Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the dissolved compound from the solid material, which can be achieved by centrifugation followed by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PVDF).
-
Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed in units such as mg/mL or g/100 mL.
Part 2: Stability Assessment
Evaluating the chemical stability of a drug candidate is a non-negotiable aspect of pharmaceutical development, as degradation can lead to loss of potency and the formation of potentially toxic impurities.[4][5][6][7] A stability-indicating analytical method is essential for this purpose.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can accurately and selectively quantify the parent drug in the presence of its degradation products, excipients, and any other potential impurities.[4][5][6][7]
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[8][9][10][11] This helps to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[8][9][10][11]
| Stress Condition | Reagent/Condition | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess the stability of the amide bond to acid-catalyzed hydrolysis.[1][12] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | To evaluate the susceptibility of the amide bond to base-catalyzed hydrolysis.[1][12] |
| Oxidation | 3% H₂O₂ at room temperature | To investigate the potential for oxidation of the primary amine and any other susceptible moieties. |
| Photostability | ICH Q1B conditions (UV and visible light) | To determine the light sensitivity of the molecule.[9] |
| Thermal Degradation | 80°C (solid state and in solution) | To assess the intrinsic thermal stability of the compound. |
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis of the Amide Bond: This is a common degradation pathway for amide-containing molecules and can occur under both acidic and basic conditions, yielding 3-aminopropanoic acid and isopropylamine.[1][4][5][12]
-
Oxidative Degradation: The primary amine is susceptible to oxidation, which could lead to the formation of various degradation products, including aldehydes, ketones, or further oxidized species.
-
Deamination: Under certain conditions, particularly at elevated temperatures, deamination of the primary amine could occur.
Caption: Potential degradation pathways of 3-Amino-N-isopropylpropanamide.
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and purified water for thermal and photolytic studies). For solid-state thermal stress, place the neat compound in a vial.
-
Stress Application: Expose the samples to the conditions outlined in the table above for a defined period (e.g., 24, 48, 72 hours). Samples should be taken at various time points.
-
Neutralization: For the acid and base stressed samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis to prevent further degradation and to protect the analytical column.
-
Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure that no co-eluting peaks are present.
-
Mass Balance: Aim for a degradation of 5-20% of the parent compound.[9] A good mass balance (e.g., 95-105%) between the decrease in the parent peak area and the sum of the areas of the degradation product peaks provides confidence in the analytical method.
Conclusion
References
- Duan, P., Dai, L., & Savage, P. E. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362–368.
- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
- Stadler, R. H., et al. (2014). The chemistry, formation and occurrence of 3-aminopropionamide (3-APA) in foods. Food and Chemical Toxicology, 72, 145-162.
- Granvogl, M., & Schieberle, P. (2006). Thermally generated 3-aminopropionamide as a transient intermediate in the formation of acrylamide. Journal of agricultural and food chemistry, 54(16), 5933–5938.
- Bak-Sypien, I. I., et al. (2018). Environmental Photocatalytic Degradation of Antidepressants with Solar Radiation: Kinetics, Mineralization, and Toxicity.
- OpenStax. (n.d.). 21.7 Chemistry of Amides. In Organic Chemistry: A Tenth Edition.
- Bhatt, A. H., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403.
- Bedell, S. A. (2009). Oxidative degradation of amines using a closed batch system. Norwegian University of Science and Technology.
- Chen, Y., et al. (2016). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental science & technology, 50(6), 2964–2972.
- Cai, Y., et al. (2014). Conversion of 3-aminopropionamide and 3-alkylaminopropionamides into acrylamide in model systems. Journal of agricultural and food chemistry, 62(30), 7567–7574.
- Ghosh, S., & Kumar, V. (2022). Amide Bond Activation of Biological Molecules. Molecules (Basel, Switzerland), 27(15), 4947.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 48-53.
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"potential biological activities of 3-aminopropanamide derivatives"
An In-depth Technical Guide to the Potential Biological Activities of 3-Aminopropanamide Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the burgeoning field of 3-aminopropanamide derivatives, a class of small molecules demonstrating significant potential across various therapeutic areas. As researchers and drug development professionals, understanding the nuanced structure-activity relationships, mechanisms of action, and experimental validation of these compounds is paramount. This document moves beyond a simple recitation of facts to offer a synthesized perspective on the causality behind experimental design and the interpretation of results, reflecting field-proven insights into their development.
Introduction: The 3-Aminopropanamide Scaffold - A Versatile Foundation
The 3-aminopropanamide core structure, characterized by a propanamide backbone with an amino group at the 3-position, serves as a versatile and synthetically accessible scaffold in medicinal chemistry.[1] Its inherent chemical properties, including the capacity for hydrogen bonding via the amide and amino groups, allow for dynamic interactions with a multitude of biological targets like enzymes and receptors.[2] This structural simplicity, combined with the potential for extensive derivatization at both the amino and amide nitrogens, provides a rich foundation for generating diverse chemical libraries and exploring a wide range of biological activities. These derivatives are not merely theoretical constructs; they are actively being investigated as anticancer, antimicrobial, and neuroprotective agents, making them a focal point of modern drug discovery.[1][3]
The synthesis of these derivatives can be approached through various established chemical reactions. A common and straightforward method involves the coupling of a carboxylic acid with an amine, a fundamental reaction in medicinal chemistry.[4]
Caption: General synthesis scheme for 3-aminopropanamide derivatives.
Anticancer Activity: Targeting Cellular Proliferation
A significant area of investigation for 3-aminopropanamide derivatives is oncology. The core scaffold has been incorporated into molecules designed to selectively target pathways crucial for cancer cell survival and proliferation.[5]
Mechanism of Action: EGFR Inhibition
One of the most promising mechanisms identified is the irreversible inhibition of the epidermal growth factor receptor (EGFR).[1] Certain 3-aminopropanamide derivatives have been engineered to function as carrier molecules that deliver a reactive acrylamide moiety to the EGFR active site.[5] This leads to covalent modification of a key cysteine residue, resulting in irreversible inhibition of the receptor's kinase activity. The subsequent blockade of downstream signaling pathways, such as the PI3K/AKT pathway, culminates in reduced cell proliferation and the induction of apoptosis in cancer cells.[1][6] This targeted approach has shown particular promise in models of non-small cell lung cancer (NSCLC).[1]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Neuroprotective Potential: Counteracting Ischemic Damage
While direct neuroprotective roles of 3-aminopropanamide are still being explored, significant research has focused on the closely related and highly reactive aldehyde, 3-aminopropanal. [3]This molecule is a critical mediator of neuronal damage in conditions like cerebral ischemia. [7]
The Role of 3-Aminopropanal in Neurotoxicity
During cerebral ischemia, the activity of the enzyme polyamine oxidase (PAO) is upregulated. [3]PAO oxidizes polyamines such as spermine and spermidine, leading to the production and accumulation of cytotoxic levels of 3-aminopropanal. [3][7]This reactive aldehyde can form covalent adducts with proteins, leading to necrotic death of neurons and apoptosis in glial cells. [3]This cascade of events contributes significantly to the progression of brain damage following an ischemic event. [3]
Therapeutic Strategy: Neutralization and Prevention
The therapeutic strategy centers on either inhibiting PAO to prevent the formation of 3-aminopropanal or directly neutralizing the aldehyde once it is formed. [3]Structurally distinct inhibitors of PAO have been shown to protect against ischemic brain damage in animal models. [3]Furthermore, compounds capable of reacting with and detoxifying 3-aminopropanal are being investigated. A clinical trial has been initiated to assess whether the drug Tiopronin, which can bind and neutralize 3-aminopropanal, can reduce its levels in patients after aneurysmal subarachnoid hemorrhage and improve neurological outcomes. [8]This research highlights 3-aminopropanal as a key therapeutic target, opening avenues for novel derivatives, potentially including stable 3-aminopropanamide-based structures, designed to either inhibit PAO or act as superior neutralizing agents. [7]
Future Perspectives and Conclusion
The 3-aminopropanamide scaffold and its derivatives represent a promising platform for the development of new therapeutic agents. The diverse biological activities, from targeted anticancer effects and broad-spectrum antimicrobial action to potential neuroprotective strategies, underscore the versatility of this chemical class.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is needed to optimize potency and selectivity for specific biological targets while minimizing off-target effects.
-
Mechanism of Action Elucidation: For antimicrobial and neuroprotective applications, a deeper understanding of the precise molecular targets and pathways is crucial for rational drug design.
-
Pharmacokinetic Profiling: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have favorable drug-like characteristics.
-
Safety and Toxicity: Comprehensive toxicological assessments are required to establish a safe therapeutic window for any potential clinical candidates. [9] In conclusion, the scientific literature strongly supports the continued exploration of 3-aminopropanamide derivatives. The foundational work described herein provides a solid basis for researchers and drug developers to build upon, with the ultimate goal of translating these promising molecules into effective clinical therapies.
References
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Saavedra, J. E., et al. (2004). Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal. Journal of Experimental Medicine. Retrieved from [Link]
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Karmakar, B., & Gope, K. (2024). Generation of 3-aminopropanamide and its cluster formation with nucleation precursors- a theoretical exploration. Physical Chemistry Chemical Physics. Retrieved from [Link]
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ClinicalTrials.gov. (2010). The Effects of Tiopronin on 3-Aminopropanal Level & Neurologic Outcome After Aneurysmal Subarachnoid Hemorrhage. Retrieved from [Link]
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Voronkov, M. G., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Molecules. Retrieved from [Link]
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Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals. Retrieved from [Link]
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Crews, C., & Castle, L. (2014). The chemistry, formation and occurrence of 3- aminopropionamide (3-APA) in foods. Food Additives & Contaminants: Part A. Retrieved from [Link]
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An In-Depth Technical Guide to the In Silico Prediction of 3-Amino-N-isopropylpropanamide Hydrochloride Bioactivity
Abstract
In the landscape of contemporary drug discovery, in silico methodologies are indispensable for the rapid and cost-effective evaluation of novel chemical entities. This guide provides a comprehensive, technically-grounded framework for predicting the bioactivity of 3-Amino-N-isopropylpropanamide hydrochloride, a small molecule with potential therapeutic relevance. By eschewing a rigid template, this document is structured to logically flow from foundational compound analysis to advanced predictive modeling, mirroring the workflow of a computational drug discovery project. We will delve into the causal reasoning behind key methodological choices, from target identification to the implementation of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is designed as a self-validating system, incorporating industry-standard controls and statistical rigor to ensure the trustworthiness of the generated data. All claims and protocols are substantiated with citations to authoritative sources, culminating in a comprehensive reference list. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the early-stage assessment of small molecule bioactivity.
Introduction: The Imperative for Predictive Science
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unforeseen issues with efficacy or safety. The paradigm of in silico drug discovery offers a powerful solution, enabling researchers to forecast the biological behavior of molecules before they are ever synthesized. This predictive-first approach not only conserves valuable resources but also accelerates the pace of innovation by allowing for the rapid screening of vast chemical libraries.
This whitepaper focuses on a specific molecule of interest: this compound. While public domain data on this particular compound is sparse, its chemical structure—a small, flexible amino acid derivative—suggests a high potential for biological activity. Our objective is to construct a robust, multi-faceted computational workflow to hypothesize its bioactivity, identify potential protein targets, and predict its pharmacokinetic profile. This guide will serve as a practical, step-by-step manual for executing such a study, grounded in the principles of scientific integrity and experimental causality.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is the bedrock of any successful in silico investigation. These properties govern how the molecule will behave in a biological system, from its solubility in aqueous environments to its ability to cross cell membranes.
Structural and Chemical Identity
-
Molecular Formula: C6H15ClN2O[1]
-
Molecular Weight: 166.65 g/mol [1]
-
CAS Number: 1170199-04-8[1]
-
Canonical SMILES: CC(C)NC(=O)CCN.Cl
-
Structure: (Illustrative)
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties predicted using computational methods. These values are crucial inputs for subsequent ADMET and QSAR models.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP (Octanol-Water Partition Coefficient) | -0.8 | Indicates the hydrophilicity of the molecule, affecting absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 62.7 Ų | Influences membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 2 | Number of hydrogen bond donors, impacting target binding and solubility. |
| Hydrogen Bond Acceptors | 2 | Number of hydrogen bond acceptors, crucial for molecular recognition. |
| pKa (Acidic) | 14.5 | Predicted acidity of the amide proton. |
| pKa (Basic) | 9.5 | Predicted basicity of the primary amine, indicating it will be protonated at physiological pH. |
Note: These values are illustrative and would be generated using validated software such as SwissADME or ADMETlab 2.0.[2]
The Predictive Workflow: A Multi-Pillar Approach
Our in silico analysis will be built upon three core pillars: Target Identification, Bioactivity Prediction, and Pharmacokinetic Profiling. This integrated approach ensures a holistic understanding of the molecule's potential as a therapeutic agent.
Caption: High-level overview of the in silico prediction workflow.
Pillar 1: Target Identification and Fishing
Before we can predict bioactivity, we must first identify potential biological targets. This process, often referred to as "target fishing," leverages computational methods to find proteins that are likely to interact with our compound of interest.[3][4]
Rationale for Target Fishing
For a novel compound with no known biological activity, a broad-based screening approach is necessary. We will employ a combination of ligand-based and structure-based methods to cast a wide net and identify a prioritized list of potential targets.[4][5]
Experimental Protocol: Reverse Pharmacophore Screening
Pharmacophore modeling identifies the 3D arrangement of essential molecular features responsible for biological activity.[6][7][8] In a reverse screening approach, we use the compound's structure to generate a pharmacophore model and then screen this model against a database of protein structures.
Step-by-Step Methodology:
-
3D Structure Generation: Generate a low-energy 3D conformer of 3-Amino-N-isopropylpropanamide.
-
Pharmacophore Feature Identification: Identify key pharmacophoric features, such as hydrogen bond donors/acceptors, positive ionizable groups, and hydrophobic regions.[9][10]
-
Database Screening: Screen the generated pharmacophore model against a database of protein binding sites (e.g., PharmMapper, ZINCPharmer).
-
Hit Ranking and Filtering: Rank the protein hits based on the fit score of the pharmacophore alignment. Filter the results based on biological relevance to human disease.
Caption: Workflow for identifying potential protein targets.
Pillar 2: Bioactivity and Interaction Modeling
Once a list of potential targets has been generated, the next step is to predict the binding affinity and interaction patterns of our compound with these proteins. Molecular docking and QSAR are the primary tools for this phase.
Molecular Docking: Simulating the Binding Event
Molecular docking predicts the preferred orientation of a ligand when bound to a protein, providing insights into binding affinity and the specific interactions that stabilize the complex.[11][12]
Step-by-Step Methodology:
-
Protein Preparation:
-
Ligand Preparation:
-
Generate a 3D structure of this compound and perform energy minimization.
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Generation:
-
Define the binding site on the protein, typically centered on the active site or a known ligand-binding pocket.
-
Generate a grid box that encompasses this binding site.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina, Glide) to sample different ligand poses within the grid box.[15]
-
The software will score each pose based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Analyze the top-ranked poses to identify the most likely binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts) to understand the molecular basis of binding.
-
QSAR: Linking Structure to Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical features of molecules with their biological activities.[16][17][18] While developing a de novo QSAR model for a single compound is not feasible, we can use pre-existing, validated QSAR models to predict the activity of our compound against various endpoints.
Step-by-Step Methodology:
-
Data Curation: Select a relevant, pre-built QSAR model from a public repository (e.g., ChEMBL, PubChem BioAssay). The model should be trained on a dataset of compounds with a similar structural class or targeting a relevant biological pathway.[19]
-
Descriptor Calculation: Calculate the same molecular descriptors for this compound that were used to build the selected QSAR model.
-
Activity Prediction: Input the calculated descriptors into the QSAR model equation to predict the biological activity (e.g., IC50, Ki).
-
Applicability Domain Analysis: Ensure that our compound falls within the applicability domain of the QSAR model. This is a critical validation step to confirm that the model's predictions are reliable for our specific molecule.[20][21]
Pillar 3: ADMET Profiling
A compound's journey through the body is as important as its interaction with its target. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to identify potential liabilities early in the drug discovery process.[22][23]
Rationale for Early ADMET Prediction
Poor pharmacokinetic properties and unforeseen toxicity are major causes of drug candidate failure. In silico ADMET prediction provides a rapid and cost-effective way to flag potential issues before committing to expensive and time-consuming experimental studies.[24][25]
In Silico ADMET Prediction Tools
A variety of web-based tools and standalone software are available for ADMET prediction. For this guide, we recommend using a consensus approach, leveraging multiple platforms to increase the confidence in our predictions.[2][22]
Recommended Platforms:
-
SwissADME: Provides predictions for a wide range of physicochemical properties, pharmacokinetics, and drug-likeness.
-
ADMETlab 2.0: A comprehensive platform for predicting ADMET properties.
-
pkCSM: Focuses on the prediction of pharmacokinetic properties.
Predicted ADMET Profile
The following table presents an illustrative ADMET profile for this compound.
| ADMET Property | Prediction | Implication |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier Permeation | Low | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |
| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this key metabolic enzyme. |
| AMES Toxicity | Non-mutagenic | Predicted to be non-mutagenic, a positive safety indicator. |
| hERG Inhibition | Low risk | Low probability of causing cardiotoxicity. |
Note: These predictions are for illustrative purposes and would be generated using the aforementioned platforms.
Data Synthesis and Hypothesis Generation
The final step in our in silico investigation is to synthesize the data from all three pillars to generate a testable hypothesis regarding the bioactivity of this compound.
Example Hypothesis:
"Based on reverse pharmacophore screening and molecular docking, this compound is predicted to be a competitive inhibitor of Target X. The predicted binding mode involves key hydrogen bond interactions with residues Y and Z in the active site. The compound is predicted to have good oral bioavailability and a low risk of common toxicities, making it a viable candidate for further experimental validation."
This hypothesis is now ready to be tested in the laboratory, with the in silico data providing a strong rationale for the proposed experiments.
Conclusion
This technical guide has outlined a comprehensive, multi-pillar workflow for the in silico prediction of the bioactivity of this compound. By integrating target identification, bioactivity modeling, and ADMET profiling, we can build a detailed picture of a novel compound's therapeutic potential before embarking on resource-intensive experimental studies. The principles and protocols described herein are broadly applicable to the early-stage evaluation of any small molecule, providing a powerful toolkit for the modern drug discovery scientist.
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"literature review of N-substituted aminopropanamide hydrochlorides"
An In-depth Technical Guide to N-Substituted Aminopropanamide Hydrochlorides: Synthesis, Biological Activity, and Structure-Activity Relationships
Abstract
N-substituted aminopropanamide hydrochlorides represent a versatile and significant class of organic compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of their synthesis, characterization, and therapeutic potential, with a particular focus on their roles as local anesthetics, anticonvulsant agents, and antimicrobial compounds. By delving into the causality behind experimental choices and elucidating key structure-activity relationships (SAR), this document serves as a technical resource for researchers, scientists, and professionals in drug development. Detailed experimental protocols and mechanistic diagrams are provided to ensure both theoretical understanding and practical applicability.
Part 1: Synthesis and Characterization of N-Substituted Aminopropanamide Hydrochlorides
The synthesis of N-substituted aminopropanamide hydrochlorides is typically achieved through the modification of a primary amine on an aminopropanamide backbone. The most common strategies involve N-acylation or N-alkylation, which allow for the introduction of diverse functional groups, critically influencing the molecule's physicochemical properties and biological activity.[1]
General Synthetic Pathway: N-Acylation
A prevalent method for synthesizing these derivatives is the N-acylation of an aminopropanamide hydrochloride, such as (2R)-2-aminopropanamide hydrochloride (D-alaninamide hydrochloride), with a selected carboxylic acid.[1] This reaction is typically facilitated by peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), to activate the carboxylic acid for amide bond formation. The choice of the carboxylic acid is crucial as the "R" group introduced is a primary determinant of the final compound's lipophilicity and steric profile, which are often essential for its biological function.[1]
The general workflow for this synthesis is outlined below.
Caption: General workflow for synthesis and evaluation.[1]
Characterization Techniques
The structural integrity and purity of the synthesized N-substituted aminopropanamide hydrochlorides are confirmed using a suite of standard analytical techniques. These methods provide a self-validating system to ensure the compound's identity before biological evaluation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the successful formation of the amide bond and the presence of all expected functional groups.[1][2]
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the synthesized compound.[1]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.), which is compared against theoretical values to confirm the empirical formula.[2]
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the amide C=O and N-H stretches.[2]
Part 2: Biological Activities and Therapeutic Potential
The aminopropanamide scaffold is a key feature in several classes of biologically active molecules. The nature of the N-substituent dramatically influences the therapeutic application, leading to compounds with distinct pharmacological profiles.
Local Anesthetic Activity
Many clinically used local anesthetics are aminoamides.[3] Their chemical structure typically consists of three parts: a lipophilic aromatic ring, an intermediate amide chain, and a hydrophilic tertiary amine.[4] This amphipathic nature is fundamental to their mechanism of action.
Mechanism of Action: Local anesthetics function by reversibly blocking voltage-gated sodium channels in the neuronal membrane.[4] When administered, the drug exists in equilibrium between a water-soluble, charged quaternary amine (BH⁺) and a lipid-soluble, uncharged tertiary amine (B).[5] The uncharged base (B) is essential for penetrating the lipid-rich nerve sheath and cell membrane. Once inside the neuron's axoplasm, the molecule re-equilibrates, and the charged form (BH⁺) binds to the inner portion of the sodium channel, physically occluding it and preventing the influx of sodium ions. This action inhibits nerve depolarization, thereby blocking the propagation of pain signals.[5]
Caption: Mechanism of local anesthetic action.[5]
The potency of these anesthetics is strongly correlated with their lipid solubility; a higher octanol/buffer partition coefficient generally leads to greater vasoconstriction potency and a longer duration of action.[3][6]
Anticonvulsant Activity
Chiral amino acid amides, including derivatives of (2R)-2-aminopropanamide hydrochloride, are a promising class of compounds in the development of novel antiseizure medications.[1] The introduction of lipophilic moieties via N-acylation is a key strategy, as these groups are often crucial for crossing the blood-brain barrier and interacting with targets in the central nervous system.[1] The inherent chirality of these molecules can lead to stereoselective interactions with biological targets, potentially resulting in enhanced potency and a better safety profile compared to racemic mixtures.[1]
Antimicrobial Activity
Amide derivatives are associated with a wide spectrum of biological activities, including antimicrobial properties.[2] Studies have shown that newly synthesized N-substituted aminopropanamides can exhibit significant activity against both Gram-positive and Gram-negative bacteria. The specific substituents on the amide nitrogen play a critical role in determining the spectrum and potency of this antimicrobial action.[2]
Part 3: Structure-Activity Relationships (SAR)
The systematic modification of the N-substituent on the aminopropanamide core is a cornerstone of rational drug design for this class of compounds. The SAR insights gained from these modifications help in optimizing potency, selectivity, and pharmacokinetic properties.
The key molecular features that can be modulated are:
-
Lipophilicity: Increasing the length and branching of alkyl chains or adding aromatic rings generally increases lipid solubility.[3] This is critical for local anesthetic potency and for CNS penetration in anticonvulsant agents.[1][6]
-
Steric Bulk: The size and shape of the substituent can influence how the molecule fits into a receptor or enzyme active site. There is often an optimal size, beyond which activity may decrease due to steric hindrance.[7]
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, affecting its ability to form hydrogen bonds or other interactions with its biological target.[8]
-
Hydrogen Bonding Potential: Adding groups capable of donating or accepting hydrogen bonds (e.g., hydroxyl, additional amine groups) can introduce new, favorable interactions with the target protein, potentially increasing binding affinity.[7]
The following table summarizes the general SAR trends for N-substituted aminopropanamides based on their biological application.
| Modification to N-Substituent | Effect on Physicochemical Property | Impact on Biological Activity (Example) | Reference(s) |
| Increase Alkyl Chain Length | Increases Lipophilicity/Hydrophobicity | Local Anesthetics: Increases potency and duration of action. | [6],[3] |
| Introduce Aromatic/Cyclic Groups | Increases Lipophilicity and Steric Bulk | Anticonvulsants: Can enhance CNS penetration and target binding. | [1] |
| Introduce Polar Groups (e.g., -OH) | Increases Hydrophilicity; adds H-bonding | General: May increase solubility but can decrease membrane permeability. Potential for new receptor interactions. | [7] |
| Vary Positional Isomerism (ortho, meta, para) | Alters Steric and Electronic Profile | General: Can dramatically alter binding affinity by changing the orientation within the binding pocket. | [8],[9] |
Part 4: Experimental Protocols
Adherence to validated, reproducible protocols is essential for scientific integrity. The following sections provide detailed methodologies for the synthesis and biological evaluation of these compounds.
Protocol: Synthesis of N-Acyl-(2R)-2-aminopropanamide
This protocol describes a general method for the N-acylation of (2R)-2-aminopropanamide hydrochloride.[1]
Materials:
-
(2R)-2-aminopropanamide hydrochloride
-
Carboxylic acid (R-COOH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve (2R)-2-aminopropanamide hydrochloride (1.0 eq.) in anhydrous DMF and add DIPEA or TEA (2.2 eq.) to neutralize the hydrochloride salt.
-
Add the solution of the free aminopropanamide to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution (3 times), water (1 time), and brine (1 time).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure target compound.[1]
Protocol: Antimicrobial Activity Screening (Disc Diffusion Method)
This protocol outlines a standard method for evaluating the antimicrobial activity of synthesized compounds.[2]
Materials:
-
Synthesized N-substituted aminopropanamide hydrochlorides
-
Standard antibiotic disc (e.g., Ciprofloxacin) for positive control
-
Sterile filter paper discs
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Nutrient agar plates
-
Sterile solvent (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound in a suitable sterile solvent.
-
Prepare bacterial lawns by evenly streaking the test microorganisms onto the surface of nutrient agar plates.
-
Impregnate sterile filter paper discs with a known concentration of each test compound solution and allow the solvent to evaporate.
-
Place the impregnated discs, along with a positive control (standard antibiotic) and a negative control (solvent only), onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.
-
Compare the inhibition zones of the test compounds to the controls to determine their relative antimicrobial activity.[2]
Part 5: Conclusion and Future Directions
N-substituted aminopropanamide hydrochlorides are a structurally simple yet pharmacologically rich class of molecules. The ease with which their N-substituent can be modified allows for the fine-tuning of their properties to target a range of diseases. The well-established SAR for aminoamide local anesthetics provides a strong foundation for the rational design of new agents. Future research should focus on exploring novel substituents to develop compounds with enhanced selectivity for specific biological targets, such as particular sodium channel isoforms or bacterial enzymes. This could lead to the development of next-generation therapeutics with improved efficacy and reduced side effects for treating pain, epilepsy, and infectious diseases.
References
- BenchChem. (2025). Application Notes: (2R)-2-Aminopropanamide Hydrochloride in the Synthesis of Novel Anticonvulsant Agents. BenchChem.
- BenchChem. (n.d.). 3-Aminopropanamide hydrochloride | 64017-81-8. BenchChem.
- Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.
- Alkari, S., & Hamadah, O. (n.d.). Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S)-2-chloropropionic acid (1) and alkyl amines (2).
- PubChem. (n.d.). (S)-2-aminopropanamide hydrochloride.
- PubChem. (n.d.). 3-Aminopropanamide hydrochloride.
- Santa Cruz Biotechnology. (n.d.). 3-aminopropanamide hydrochloride. SCBT.
- BenchChem. (2025). (S)-2-aminopropanamide hydrochloride chemical properties. BenchChem.
- Patsnap. (n.d.). Preparation method of N,N-dimethylaminochloropropane hydrochloride. Eureka.
- Sciencemadness Discussion Board. (2006). N-Substituted Amines. Sciencemadness.
- Sung, H. J., et al. (2012). Vasoconstriction potency induced by aminoamide local anesthetics correlates with lipid solubility. Anesthesiology, 116(4), 854-861.
- PubChem. (n.d.). 3-[(4-Aminophenyl)amino]propanamide hydrochloride.
- Shestakova, P., et al. (2019). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 24(23), 4355.
- Lee, H. S., et al. (2018). Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility. Anesthesia and Pain Medicine, 13(1), 58-64.
- Bassett, K., et al. (2011). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 58(4), 209-219.
- Pocket Dentistry. (2024). Local Anesthetics. Pocket Dentistry.
- Palmer, R. A., et al. (2002). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 45(19), 4238-4252.
- Wikipedia. (n.d.). List of local anesthetics. Wikipedia.
- Gorrod, J. W., & Christou, M. (1986). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 16(6), 573-581.
- Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.
- Drug Design Org. (n.d.).
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- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Amino-N-isopropylpropanamide Hydrochloride
Introduction
3-Amino-N-isopropylpropanamide hydrochloride is a primary amine salt with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Its structure combines a hydrophilic amide group with a secondary amine, offering multiple points for further chemical modification. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is based on the well-established Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1]
The synthesis involves a two-step process: the Michael addition of isopropylamine to acrylamide to form the free amine, 3-Amino-N-isopropylpropanamide, followed by its conversion to the hydrochloride salt to improve stability and handling. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a robust and reproducible synthesis.
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Overall synthesis pathway for this compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity | Supplier Example |
| Acrylamide | C₃H₅NO | 71.08 | 79-06-1 | ≥99% | Sigma-Aldrich |
| Isopropylamine | C₃H₉N | 59.11 | 75-31-0 | ≥99.5% | Sigma-Aldrich |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Anhydrous | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous | VWR Chemicals |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 2M in Ether | Sigma-Aldrich |
| Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous | EMD Millipore |
Experimental Protocol
Step 1: Synthesis of 3-Amino-N-isopropylpropanamide (Michael Addition)
This step involves the nucleophilic addition of isopropylamine to the activated double bond of acrylamide. The reaction is performed under controlled temperature to minimize side reactions and potential polymerization of acrylamide.
Workflow for Step 1:
Caption: Experimental workflow for the Michael addition step.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acrylamide (7.11 g, 0.1 mol) in anhydrous methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isopropylamine (11.82 g, 0.2 mol, 2 equivalents) to the stirred solution dropwise over 30 minutes. The use of excess isopropylamine helps to drive the reaction to completion and minimize the formation of bis-adducts.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acrylamide spot has disappeared.
-
Once the reaction is complete, remove the methanol and excess isopropylamine under reduced pressure using a rotary evaporator.
-
The crude product, a viscous oil, can be purified by vacuum distillation to yield pure 3-Amino-N-isopropylpropanamide.
Expected Yield: 75-85%
Step 2: Synthesis of this compound (Salt Formation)
The purified free amine from Step 1 is converted to its hydrochloride salt to enhance its stability and facilitate handling as a solid.
Procedure:
-
Dissolve the purified 3-Amino-N-isopropylpropanamide (e.g., 10.0 g, assuming a successful previous step) in anhydrous diethyl ether (100 mL) in a 250 mL Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
While stirring, slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise until the solution becomes acidic (test with pH paper). A white precipitate will form.
-
Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Expected Yield: >95% for the salt formation step.
Characterization
Expected Analytical Data for this compound:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected to be significantly higher than the free amine.
-
¹H NMR (400 MHz, D₂O) δ (ppm):
-
~4.0 (septet, 1H, -CH(CH₃)₂)
-
~3.3 (t, 2H, -CH₂-NH₃⁺)
-
~2.7 (t, 2H, -CH₂-CONH-)
-
~1.2 (d, 6H, -CH(CH₃)₂)
-
-
¹³C NMR (100 MHz, D₂O) δ (ppm):
-
~175 (C=O)
-
~42 (-CH(CH₃)₂)
-
~38 (-CH₂-NH₃⁺)
-
~35 (-CH₂-CONH-)
-
~22 (-CH(CH₃)₂)
-
-
IR (KBr, cm⁻¹):
-
~3200-2800 (N-H stretch of ammonium and C-H stretch)
-
~1650 (C=O stretch, amide I)
-
~1550 (N-H bend, amide II)
-
Safety Precautions
Acrylamide:
-
Hazards: Toxic if swallowed, harmful in contact with skin or if inhaled. May cause genetic defects and cancer. Suspected of damaging fertility.[3]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Isopropylamine:
-
Hazards: Extremely flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[4]
-
Precautions: Handle in a fume hood away from ignition sources. Wear appropriate PPE, including chemical-resistant gloves, lab coat, and safety glasses. Ensure adequate ventilation.
Hydrochloric Acid in Ether:
-
Hazards: Corrosive and flammable.
-
Precautions: Handle in a fume hood. Wear appropriate PPE.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure the isopropylamine is in excess. |
| Polymerization of acrylamide. | Ensure the reaction temperature is controlled, especially during the addition of isopropylamine. | |
| Product is difficult to purify | Formation of bis-adduct. | Use a larger excess of isopropylamine. Purification can be attempted using column chromatography on silica gel with a polar eluent system (e.g., DCM/MeOH with NH₃). |
| No precipitate forms in Step 2 | Insufficient HCl added or product is soluble. | Add more HCl solution and ensure the solution is acidic. If the product is soluble, try a different solvent for precipitation, such as ethyl acetate. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable chemical intermediate for further applications in their research and development endeavors. The principles of the Michael addition are effectively utilized to construct the carbon-nitrogen bond, and the subsequent salt formation provides a stable and easy-to-handle final product.
References
- Michael, A. Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. J. Prakt. Chem.1887, 35, 349–356.
- Guan, Z., et al.
-
Zamora, F., et al. Model reactions of acrylamide with selected amino compounds. J. Agric. Food Chem.2010 , 58, 2795-2800.[2]
Sources
Application Notes and Protocols for the Purification of 3-Amino-N-isopropylpropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N-isopropylpropanamide hydrochloride is a small molecule of interest in pharmaceutical research and development, valued for its unique structural motifs incorporating a primary amine, an amide, and an isopropyl group. The purity of this compound is paramount for its use in subsequent synthetic steps, biological assays, and formulation studies. This guide provides a comprehensive overview of robust purification techniques and analytical protocols to ensure the high purity and quality of this compound. The methodologies detailed herein are grounded in established chemical principles and are designed to be adaptable to various laboratory settings.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing purification strategies. As a hydrochloride salt, the compound is expected to be a crystalline solid with good solubility in water and polar protic solvents like methanol and ethanol, and limited solubility in nonpolar organic solvents.
Table 1: Physicochemical Properties of Structurally Similar Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 3-Aminopropanamide hydrochloride | C₃H₉ClN₂O | 124.57[1] | A close structural analog. |
| 2-Aminopropanamide hydrochloride | C₃H₉ClN₂O | Not specified | Positional isomer of the above.[2] |
| N,N-Diallyl-3-aminopropanamide hydrochloride | C₉H₁₇ClN₂O | Not specified | An analog with substitution on the amide nitrogen.[3] |
Potential Impurities:
The impurity profile of a crude sample of this compound will largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: e.g., 3-aminopropanoic acid derivatives and isopropylamine.
-
Reagents and catalysts: from the coupling reaction.
-
By-products: arising from side reactions.
-
Diastereomers: if the synthesis is not stereospecific.[4]
Purification Strategies
The polar and ionic nature of this compound dictates the choice of purification methods. The following techniques, used alone or in combination, are effective for achieving high purity.
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The selection of an appropriate solvent system is critical for success.
For a single-solvent recrystallization, an ideal solvent would dissolve the compound sparingly at room temperature but completely at its boiling point.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of crude this compound in various polar protic solvents (e.g., methanol, ethanol, isopropanol) and polar aprotic solvents (e.g., acetonitrile).
-
Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude material and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
When a suitable single solvent cannot be identified, a mixed-solvent system can be employed. This involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[5][6][7]
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Selection: Identify a pair of miscible solvents, one that readily dissolves the compound (e.g., methanol, ethanol) and one in which it is poorly soluble (e.g., diethyl ether, ethyl acetate, hexane).[6][8]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid, indicating the onset of precipitation.[5][7]
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of the two solvents.
-
Drying: Dry the purified crystals under vacuum.
Diagram 1: Mixed-Solvent Recrystallization Workflow
Caption: Workflow for mixed-solvent recrystallization.
Acid-Base Extraction
This technique is useful for separating the amine hydrochloride from non-basic organic impurities. The principle relies on converting the amine salt to its free base form, which is soluble in organic solvents, allowing for the removal of water-soluble impurities.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in water.
-
Basification: Slowly add a base (e.g., aqueous sodium hydroxide or potassium carbonate) with stirring to deprotonate the amine, forming the free base. Monitor the pH to ensure it is sufficiently basic (pH > 10).
-
Extraction: Extract the aqueous solution multiple times with an organic solvent in which the free base is soluble (e.g., dichloromethane, ethyl acetate).
-
Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Salt Formation: To the dried organic solution, add a solution of hydrochloric acid in a suitable organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the pure hydrochloride salt.
-
Isolation and Drying: Collect the precipitated salt by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.
Column Chromatography
For challenging separations or to remove impurities with similar solubility profiles, column chromatography is a highly effective method.
HILIC is particularly well-suited for the purification of polar compounds that are not well-retained by traditional reversed-phase chromatography.[9][10][11] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[12]
Protocol 4: HILIC Purification
-
Stationary Phase Selection: Choose a suitable HILIC stationary phase such as silica, or columns with bonded polar functional groups like amide or diol.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of an organic solvent (e.g., acetonitrile) and a smaller percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[13]
-
Sample Preparation: Dissolve the crude sample in the mobile phase.
-
Chromatographic Separation: Load the sample onto the equilibrated HILIC column and elute with the mobile phase. A gradient elution, starting with a high organic content and gradually increasing the aqueous portion, is often effective.
-
Fraction Collection and Analysis: Collect fractions and analyze them for purity using an appropriate analytical technique (e.g., HPLC, TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram 2: HILIC Separation Principle
Caption: Principle of HILIC separation for polar analytes.
IEX separates molecules based on their net charge.[14][15][16] For the positively charged this compound, cation-exchange chromatography is the appropriate choice.
Protocol 5: Cation-Exchange Chromatography
-
Resin Selection: Choose a suitable cation-exchange resin (e.g., a strong or weak cation exchanger).
-
Column Packing and Equilibration: Pack a column with the selected resin and equilibrate it with a low ionic strength buffer at a specific pH. The pH should be chosen to ensure the target molecule is positively charged.
-
Sample Loading: Dissolve the crude sample in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or negatively charged impurities.
-
Elution: Elute the bound this compound by increasing the ionic strength of the buffer (salt gradient) or by changing the pH to neutralize the charge on the molecule.[17]
-
Fraction Collection and Desalting: Collect the fractions containing the purified product. If a salt gradient was used for elution, the salt will need to be removed, for example, by dialysis or using a desalting column.[18]
-
Product Isolation: Isolate the final product by removing the solvent.
Purity Assessment
The purity of the final product should be rigorously assessed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for determining the purity of a compound and quantifying impurities.[19]
Table 2: HPLC Methods for Purity Analysis
| Method | Stationary Phase | Mobile Phase | Detection | Principle |
| Reversed-Phase with Ion-Pairing | C18 or C8 | Acetonitrile/Water gradient with an ion-pairing agent (e.g., trifluoroacetic acid - TFA).[13] | UV (if chromophore present) or Charged Aerosol Detector (CAD)/Evaporative Light Scattering Detector (ELSD).[13] | The ion-pairing agent forms a neutral complex with the charged analyte, enhancing its retention on the nonpolar stationary phase.[13] |
| HILIC | Amide, Diol, or bare Silica | High percentage of Acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate).[13] | CAD, ELSD, or Mass Spectrometry (MS). | Retention is based on the partitioning of the polar analyte into a water-enriched layer on the polar stationary phase surface.[13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound and for detecting any residual impurities. The spectra should be compared with reference data for confirmation. The chemical shifts of the carbonyl carbon in ¹³C NMR can be sensitive to the solvent polarity.[20]
Chiral Purity Analysis
If the synthesis of 3-Amino-N-isopropylpropanamide involves chiral centers, the enantiomeric or diastereomeric purity should be assessed. This is often achieved by chiral HPLC or by derivatization with a chiral reagent followed by separation of the resulting diastereomers on a standard HPLC column.[21][22][23][24][25]
Conclusion
The purification of this compound requires a systematic approach based on its physicochemical properties. A combination of recrystallization, acid-base extraction, and chromatographic techniques can be employed to achieve high purity. Rigorous analytical assessment using HPLC and NMR is crucial to validate the purity and structural integrity of the final product, ensuring its suitability for downstream applications in research and drug development.
References
- BenchChem. (n.d.). HPLC methods for assessing the purity of Amino-PEG10-Amine products.
- MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
- Maiyam Group. (2025). Mixed Solvent Recrystallization Guide for Portland, OR 2026.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
- Sigma-Aldrich. (n.d.). Sample Preparation in Ion Exchange Chromatography.
- Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes.
- Conduct Science. (2019). Ion-exchange Chromatography Protocol.
- Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
- Biotage. (2023). What can I use to purify polar reaction mixtures?
- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
- Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.
- Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry website.
- National Institutes of Health. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- ResearchGate. (2025). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
- Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Santa Cruz Biotechnology. (n.d.). 3-aminopropanamide hydrochloride.
- Cytiva. (2017). Tips for successful ion exchange chromatography.
- National Institutes of Health. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
- Hubei Moxin Biotechnology Co., Ltd. (n.d.). 3-Aminopropanamide Hydrochloride, CasNo.2043-43-8.
- National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- Agilent. (2010). Analysis of Amino Acids by HPLC.
- MZ-Analysentechnik. (n.d.). Cytiva Ion Exchange Chromatography - Principles and Methods.
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- JoVE. (n.d.). Ion-Exchange Chromatography: Basic Principles and Application.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-N-butylpropanamide Hydrochloride.
- National Institutes of Health. (n.d.). 3-Aminopropanamide hydrochloride.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
- BenchChem. (n.d.). 3-Aminopropanamide hydrochloride | 64017-81-8.
- Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- National Institutes of Health. (n.d.). HPLC Analysis and Purification of Peptides.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- National Institutes of Health. (n.d.). 2-Aminopropanamide hydrochloride.
- National Institutes of Health. (n.d.). N,N-Diallyl-3-aminopropanamide hydrochloride.
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 10. biotage.com [biotage.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. conductscience.com [conductscience.com]
- 15. mz-at.de [mz-at.de]
- 16. Ion-Exchange Chromatography: Basic Principles and Application | Springer Nature Experiments [experiments.springernature.com]
- 17. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 18. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 19. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chiraltech.com [chiraltech.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. chromatographytoday.com [chromatographytoday.com]
Application Note: Analytical Methods for the Quantification of 3-Amino-N-isopropylpropanamide Hydrochloride
Introduction
3-Amino-N-isopropylpropanamide hydrochloride is a chemical entity of interest in pharmaceutical development and chemical synthesis. As with any active pharmaceutical ingredient (API) or intermediate, establishing robust and reliable analytical methods for its quantification is a cornerstone of quality control, ensuring product consistency, stability, and safety. The presence of a primary amine and an amide functionality in its structure, along with its hydrochloride salt form, dictates the selection of appropriate analytical strategies.
This comprehensive guide provides detailed protocols and theoretical justifications for three distinct analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Non-Aqueous Acid-Base Titration. The methodologies are designed to be self-validating systems, grounded in established scientific principles and aligned with international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection after Pre-Column Derivatization
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[4] For a molecule like 3-Amino-N-isopropylpropanamide, which lacks a strong native chromophore, UV detection can be challenging. To overcome this limitation and enhance sensitivity and specificity, a pre-column derivatization strategy is employed. This involves reacting the primary amine group of the analyte with a derivatizing agent to form a product with high molar absorptivity.[5][6]
Principle of the Method:
The primary amino group of this compound is reacted with a derivatizing agent, such as Dansyl Chloride or Phenylisothiocyanate (PITC), to yield a highly UV-absorbent derivative.[5][6] The resulting derivative is then separated from excess reagent and other sample components on a reversed-phase HPLC column and quantified using a UV detector. The chromatographic separation is based on the differential partitioning of the analyte derivative between the stationary phase and the mobile phase.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification of 3-Amino-N-isopropylpropanamide HCl.
Detailed Protocol:
1. Reagents and Materials:
-
This compound reference standard
-
Phenylisothiocyanate (PITC), sequencing grade
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Triethylamine (TEA)
-
Acetic acid, glacial
-
0.45 µm syringe filters
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1 M Ammonium Acetate buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Derivatization Reagent: Prepare a solution of 5% (v/v) PITC in acetonitrile.
-
Coupling Buffer: Prepare a mixture of acetonitrile, triethylamine, and water (10:5:5 v/v/v).
-
Standard Stock Solution (approx. 1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with deionized water.
-
Sample Solution (approx. 1 mg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final concentration of approximately 1 mg/mL in deionized water.
4. Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a clean vial, add 200 µL of the Coupling Buffer.
-
Add 100 µL of the Derivatization Reagent (PITC solution), vortex for 1 minute, and let it stand at room temperature for 20 minutes.
-
Evaporate the solution to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of Mobile Phase A.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
5. System Suitability and Analysis:
-
Inject a blank (Mobile Phase A) to ensure no interfering peaks are present.
-
Make five replicate injections of a derivatized standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the analyte peak should be ≤ 2.0.
-
Once system suitability is established, inject the prepared sample solutions.
6. Quantification:
-
A calibration curve should be prepared using a series of at least five concentrations of the derivatized standard.
-
The concentration of this compound in the sample is determined by comparing the peak area of the sample to the calibration curve.
Method 2: Quantification by Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds.[7] Since this compound is a salt and contains polar functional groups, it is non-volatile. Therefore, derivatization is mandatory to convert it into a volatile and thermally stable analogue suitable for GC analysis.
Principle of the Method:
The analyte is first made amenable to GC by derivatization. A common approach for amines and amides is silylation, which replaces the active hydrogens on the amine and amide groups with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. The resulting derivative is volatile and can be separated from other components in a GC column. A Flame Ionization Detector (FID), which is sensitive to organic compounds, is used for quantification.
Experimental Workflow for GC Analysis
Caption: Workflow for GC quantification of 3-Amino-N-isopropylpropanamide HCl.
Detailed Protocol:
1. Reagents and Materials:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Dichloromethane (GC grade)
-
Internal Standard (e.g., n-Tetradecane)
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID) |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen, at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Temperature Program | Initial: 100°C, hold for 2 min |
| Detector Temperature | 300°C |
| FID Gas Flows | Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N2): 25 mL/min |
| Injection Volume | 1 µL |
3. Preparation of Solutions:
-
Internal Standard (IS) Stock Solution (approx. 2 mg/mL): Accurately weigh about 50 mg of n-Tetradecane into a 25 mL volumetric flask and dilute to volume with Dichloromethane.
-
Standard Stock Solution (approx. 1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (approx. 1 mg/mL): Prepare a sample solution of approximately 1 mg/mL in methanol.
4. Derivatization Procedure:
-
Pipette 1 mL of the standard or sample solution into a reaction vial.
-
Add 100 µL of the Internal Standard Stock Solution.
-
Evaporate the solution to complete dryness under a stream of nitrogen.
-
To the dry residue, add 100 µL of anhydrous pyridine and 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before injection into the GC.
5. System Suitability and Analysis:
-
Inject a derivatized blank (reagents only) to check for interferences.
-
Make five replicate injections of a derivatized standard solution. The RSD for the ratio of the analyte peak area to the internal standard peak area should be ≤ 2.0%.
-
The resolution between the analyte and the nearest eluting peak should be ≥ 2.0.
-
Inject the prepared derivatized sample solutions for analysis.
6. Quantification:
-
Quantification is based on the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard.
-
The concentration of the analyte in the sample is calculated from its peak area ratio using the calibration curve.
Method 3: Quantification by Non-Aqueous Acid-Base Titration
For the quantification of the hydrochloride salt of an amine, a non-aqueous acid-base titration is a simple, cost-effective, and accurate method. This classical analytical technique does not require sophisticated instrumentation and is often used for assay determination in pharmacopeial methods.
Principle of the Method:
This compound is a salt of a weak base (the amine) and a strong acid (HCl). In a non-aqueous solvent like glacial acetic acid, the hydrochloride salt can be titrated as a base with a strong acid, such as perchloric acid. The acetic acid solvent enhances the basicity of the amine salt. The endpoint of the titration can be determined potentiometrically or with a visual indicator.
Experimental Workflow for Titrimetric Analysis
Caption: Workflow for Titrimetric quantification of 3-Amino-N-isopropylpropanamide HCl.
Detailed Protocol:
1. Reagents and Materials:
-
This compound sample
-
Perchloric acid (0.1 M in glacial acetic acid)
-
Glacial acetic acid
-
Acetic anhydride
-
Potassium hydrogen phthalate (primary standard)
-
Crystal violet indicator (optional, for visual titration)
2. Instrumentation:
-
Automatic potentiometric titrator with a glass and reference electrode pair suitable for non-aqueous titrations.
-
Analytical balance
-
Class A burette (if performing manual titration)
3. Standardization of 0.1 M Perchloric Acid:
-
Accurately weigh about 150 mg of previously dried potassium hydrogen phthalate (KHP) into a flask.
-
Dissolve in 25 mL of glacial acetic acid.
-
Titrate with the 0.1 M perchloric acid solution, determining the endpoint potentiometrically.
-
Perform a blank titration and make any necessary corrections.
-
Calculate the molarity of the perchloric acid solution.
4. Sample Analysis:
-
Accurately weigh an amount of this compound sample equivalent to approximately 90-110% of the theoretical amount for a 20 mL titration.
-
Dissolve the sample in 50 mL of glacial acetic acid. Add 5 mL of acetic anhydride if necessary to remove any water present.
-
Allow the solution to stand for 10 minutes.
-
Titrate the solution with the standardized 0.1 M perchloric acid.
-
Record the volume of titrant required to reach the potentiometric endpoint.
5. Calculation: The percentage purity of this compound is calculated using the following formula:
% Purity = (V × M × MW) / (W × 10)
Where:
-
V = Volume of perchloric acid titrant used (mL), corrected for the blank.
-
M = Molarity of the perchloric acid titrant.
-
MW = Molecular weight of this compound.
-
W = Weight of the sample taken (mg).
Method Validation Considerations
All developed analytical methods must be validated to ensure they are suitable for their intended purpose.[8][9] The validation should be conducted in accordance with ICH Q2(R2) guidelines.[1][3]
Key Validation Parameters:
| Parameter | HPLC | GC | Titrimetry |
| Specificity | Yes (Peak purity, resolution) | Yes (Resolution from other peaks) | Yes (Titration of a single inflection point) |
| Linearity & Range | Yes (e.g., 50-150% of target conc.) | Yes (e.g., 50-150% of target conc.) | Yes (e.g., 70-130% of sample weight) |
| Accuracy | Yes (% Recovery of spiked placebo) | Yes (% Recovery of spiked placebo) | Yes (% Recovery of spiked placebo) |
| Precision | Yes (Repeatability, Intermediate) | Yes (Repeatability, Intermediate) | Yes (Repeatability) |
| Limit of Detection (LOD) | Yes (For impurity analysis) | Yes (For impurity analysis) | Not applicable for assay |
| Limit of Quantitation (LOQ) | Yes (For impurity analysis) | Yes (For impurity analysis) | Not applicable for assay |
| Robustness | Yes (Varying flow, temp, pH) | Yes (Varying flow, temp) | Yes (Varying solvent volume) |
Conclusion
This application note outlines three distinct and robust methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for impurity profiling (favoring chromatographic methods) versus a simple, high-precision assay (favoring titration), and the instrumentation available. The HPLC and GC methods offer high selectivity and sensitivity, particularly for complex matrices, while the non-aqueous titration provides a straightforward and accurate method for purity assessment of the bulk substance. Each protocol is presented as a self-validating system, and adherence to the principles of method validation outlined by the ICH is critical for ensuring data integrity and regulatory compliance.
References
-
ICH. (2022). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Sartorius. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
MDPI. (2022). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. [Link]
-
National Institutes of Health. (2012). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]
-
ResearchGate. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
-
National Institutes of Health. (2022). Shorter and Rugged Analytical GC Method for Residual Solvents Content in Active Pharmaceutical Ingredient. [Link]
-
Charles University. (n.d.). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. [Link]
-
National Institutes of Health. (2019). Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (2014). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. [Link]
-
National Medicines Institute, Poland. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
-
US Pharmacopeia. (2016). 1052 BIOTECHNOLOGY DERIVED ARTICLESAMINO ACID ANALYSIS. [Link]
-
PubMed. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ptfarm.pl [ptfarm.pl]
- 5. usp.org [usp.org]
- 6. usp.org [usp.org]
- 7. Shorter and Rugged Analytical GC Method for Residual Solvents Content in Active Pharmaceutical Ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. qbdgroup.com [qbdgroup.com]
Application Note: A Robust HPLC Method for the Analysis of 3-Aminopropanamide Derivatives Using Hydrophilic Interaction and Mixed-Mode Chromatography
Abstract
This application note presents a comprehensive strategy for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-aminopropanamide and its derivatives. These compounds, characterized by their high polarity and basic nature, pose significant challenges to traditional reversed-phase (RP) chromatography, often resulting in poor retention and peak shape. To overcome these issues, we explore two advanced chromatographic techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC). We detail a systematic approach to method development, including column and mobile phase selection, optimization, and a discussion of suitable detection strategies beyond standard UV-Vis. The resulting method demonstrates excellent retention, resolution, and peak symmetry. A complete protocol for method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, is provided to ensure the method is fit for its intended purpose in a regulated drug development environment.
Introduction: The Analytical Challenge of Polar Amines
3-Aminopropanamide and its structural analogs are an important class of small molecules in pharmaceutical research and development, often serving as key intermediates or potential degradation products.[1][2] The analytical control of these compounds is critical for ensuring the quality, safety, and efficacy of drug substances and products.
However, their physicochemical properties present a significant analytical hurdle. As small, highly polar molecules with a primary amine functional group, they exhibit strong hydrophilicity and a basic character.[3][4] When analyzed using conventional reversed-phase HPLC (the workhorse of most analytical labs), these compounds show little to no affinity for the non-polar stationary phase (e.g., C18), causing them to elute in or near the solvent front with poor or no retention.[5][6][7] Furthermore, the basic amine group can engage in secondary ionic interactions with acidic residual silanols on the silica support of the stationary phase, leading to significant peak tailing and poor chromatographic performance.[8][9]
This guide provides a systematic approach to developing a reliable HPLC method by moving beyond traditional RP-HPLC and leveraging more suitable chromatographic modes. We will demonstrate the causality behind our experimental choices, focusing on HILIC and Mixed-Mode chromatography as powerful solutions for retaining and resolving these challenging analytes.
The Chromatographic Conundrum: Why Reversed-Phase Fails
The fundamental principle of reversed-phase chromatography is the partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[10][11] Hydrophobic compounds are retained longer, while hydrophilic compounds elute quickly. 3-Aminopropanamide derivatives are extremely polar and are not retained, leading to analytical failure.
Caption: Conceptual flow showing why polar analytes are not retained on a non-polar C18 column.
Strategic Method Development
A successful method requires a fundamental shift in strategy. Instead of trying to force retention on a reversed-phase column, we must select a chromatographic mode where the inherent polarity of the analyte becomes an advantage.
Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an ideal technique for the separation of highly polar and hydrophilic compounds.[5][12] In contrast to RP-HPLC, HILIC utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[13][14]
Mechanism of Retention: The high water content in the mobile phase creates a water-enriched layer on the surface of the polar stationary phase. Analyte retention is primarily driven by the partitioning of the polar analyte from the organic-rich mobile phase into this immobilized aqueous layer.[13] Dipole-dipole interactions and hydrogen bonding also contribute to the retention mechanism.
Caption: The HILIC retention mechanism based on analyte partitioning.
Strategy 2: Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography employs stationary phases that are functionalized with two or more different types of ligands, providing multiple, distinct retention mechanisms in a single column.[15][16] A common and highly effective combination for basic compounds is a reversed-phase (e.g., C18) ligand and a cation-exchange ligand (e.g., sulfonic acid).[17]
Mechanism of Retention: This dual-mode stationary phase can retain compounds via both hydrophobic interactions and electrostatic (ion-exchange) interactions. This provides exceptional flexibility. By adjusting mobile phase parameters like organic solvent percentage, pH, and buffer concentration, an analyst can finely tune the retention and selectivity for complex mixtures of acidic, basic, and neutral compounds.[6][17] For 3-aminopropanamide derivatives, the positively charged amine group will strongly interact with the cation-exchange sites, ensuring robust retention that is often lacking in other methods.
Column and Mobile Phase Screening Protocol
A logical workflow is essential for efficient method development. This process involves screening different column chemistries and mobile phase conditions to find the optimal starting point for fine-tuning.
Caption: A streamlined workflow for HPLC method development.
Detection Strategy: Beyond UV
A significant challenge with 3-aminopropanamide and many of its simple derivatives is the lack of a strong UV-absorbing chromophore. Relying on UV detection at low wavelengths (e.g., < 210 nm) often results in poor sensitivity and high baseline noise. Therefore, alternative detection methods should be considered.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a quasi-universal detector that is independent of the optical properties of the analyte.[18] It is ideal for non-volatile compounds that lack a chromophore. The response is proportional to the mass of the analyte, making it suitable for purity analysis.[18]
-
Mass Spectrometry (MS): LC-MS provides the highest levels of sensitivity and specificity. HILIC methods are particularly well-suited for MS detection because the high organic content of the mobile phase promotes efficient droplet desolvation and ionization in the MS source.[12]
-
Fluorescence Detection (FLD) with Derivatization: For ultimate sensitivity, derivatization of the primary amine with a fluorescent tag can be employed. Common reagents include o-phthalaldehyde (OPA) or dansyl chloride.[19][20] This requires an additional sample preparation step but can lower detection limits significantly.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, and multicolumn thermostat.
-
Detectors: Diode Array Detector (DAD), Agilent 385-ELSD, and Agilent 6120 Quadrupole LC/MS (or equivalents).
-
Columns Screened:
-
HILIC: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm); Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm)
-
Mixed-Mode: SIELC Primesep 100 (4.6 x 150 mm, 5 µm)
-
-
Chemicals: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic Acid, Ammonium Acetate, and 3-aminopropanamide HCl standard.
Recommended Starting Chromatographic Conditions
The following table outlines robust starting conditions for method development. Optimization will be required based on the specific derivatives being analyzed.
| Parameter | HILIC Method | Mixed-Mode Method |
| Column | Waters ACQUITY BEH Amide | SIELC Primesep 100 |
| Mobile Phase A | 10 mM Ammonium Acetate in 95:5 Water:ACN | 100% Water with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Acetate in 5:95 Water:ACN | 100% Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 10 min | 5% B to 60% B over 10 min |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Column Temp. | 40 °C | 30 °C |
| Injection Vol. | 2 µL | 5 µL |
| Detector | ELSD (Neb: 30°C, Evap: 40°C, Gas: 1.5 SLM) or MS | DAD (205 nm) and/or ELSD/MS |
Pre-Column Derivatization Protocol for FLD (Optional)
This protocol is adapted for high-sensitivity analysis of primary amines.
-
Prepare Borate Buffer: Dissolve sodium tetraborate in water to a concentration of 0.1 M and adjust the pH to 10.2.
-
Prepare OPA Reagent: In the borate buffer, prepare a solution containing 5 mM OPA and 225 mM 3-mercaptopropionic acid. This solution should be made fresh daily.
-
Derivatization: In an autosampler vial, mix 50 µL of the sample (or standard) with 50 µL of the OPA reagent.
-
Reaction: Allow the reaction to proceed for 2 minutes at room temperature.
-
Injection: Immediately inject the mixture onto the HPLC system.
-
Detection: Set the fluorescence detector to an excitation wavelength of 230 nm and an emission wavelength of 450 nm.[20]
Method Validation Protocol (per ICH Q2(R2))
Once a final method is optimized, it must be validated to demonstrate its suitability for the intended application.[21][22] The following protocol outlines the necessary experiments.
| Validation Parameter | Purpose | Experimental Protocol | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest. | Analyze blank, placebo, and spiked samples. Perform stress testing (acid, base, peroxide, heat, light) to check for interference from degradation products. | Peak is pure and free from co-elution with impurities or degradants. |
| Linearity | To verify a proportional relationship between concentration and detector response. | Prepare at least 5 standards across the desired range (e.g., 50-150% of the target concentration). Plot response vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Range | To define the concentration interval where the method is accurate, precise, and linear. | Confirmed by the linearity, accuracy, and precision data.[21][23] | The specified range for which the method is validated. |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). Calculate percent recovery. | Recovery between 98.0% and 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-assay): 6 replicate injections of a 100% concentration standard. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Determined based on signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the linearity curve. | The calculated concentration. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Determined based on signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the linearity curve. | The calculated concentration; must be verified for precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Systematically vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. |
Conclusion
The successful analysis of 3-aminopropanamide derivatives requires moving beyond conventional reversed-phase HPLC. By leveraging the principles of Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC), robust and reliable methods can be developed that provide excellent retention and separation for these highly polar basic compounds. The choice between HILIC and MMC will depend on the specific sample matrix and the separation goals. Combining these advanced separation techniques with appropriate detection strategies, such as ELSD or MS, provides a powerful analytical toolkit. The detailed method development and validation protocols outlined in this note serve as a comprehensive guide for researchers and scientists, ensuring the generation of accurate and defensible data in drug development and quality control environments.
References
-
Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Available at: [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]
-
Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Available at: [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Available at: [Link]
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Claus, A., et al. (2006). Analysis of 3-aminopropionamide: a potential precursor of acrylamide. Journal of Biochemical and Biophysical Methods, 69(1-2), 215-21. Available at: [Link]
-
Jones, K. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link]
-
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]
-
Chromatography Today. (n.d.). What are the Main Benefits of Reversed Phase HPLC?. Available at: [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]
-
Al-Rimawi, F., et al. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Available at: [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]
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Chemsrc. (2025, August 24). 3-Aminopropanamide hydrochloride. Available at: [Link]
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Food Standards Agency. (2014, October 2). The chemistry, formation and occurrence of 3- aminopropionamide (3-APA) in foods. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Aminopropanamide hydrochloride. PubChem Compound Database. Available at: [Link]
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Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Available at: [Link]
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Liu, X., & Pohl, C. A. (2018). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]
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Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]
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Zhang, Q., et al. (2013). Evaluation of mixed-mode chromatographic resins for separating IgG from serum albumin containing feedstock. Journal of Chromatography B, 936, 68-75. Available at: [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]
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Charles University. (n.d.). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Available at: [Link]
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Al-Rimawi, F. (2017, May 8). What is the best method to determine 3-aminopropanol in a cream formulation?. ResearchGate. Available at: [Link]
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Zhang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available at: [Link]
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Pattanayak, S., & Rani, A. Y. (2015). A NOVEL RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF TRIFLUOPERAZINE AND ISOPROPAMIDE IN TABLET DOSAGE FORM. Semantic Scholar. Available at: [Link]
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Application Notes and Protocols for 3-Amino-N-isopropylpropanamide Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Amide-Containing Scaffolds
3-Amino-N-isopropylpropanamide hydrochloride is a bifunctional organic molecule that serves as a valuable building block in the synthesis of more complex chemical entities, particularly within the realms of medicinal chemistry and materials science. Its structure incorporates a primary amine and a secondary amide, offering two key points for chemical modification. The primary amine provides a nucleophilic center for a variety of transformations, while the N-isopropyl amide moiety can influence the physicochemical properties, such as solubility, lipophilicity, and metabolic stability, of the resulting derivatives. The hydrochloride salt form enhances its stability and handling characteristics as a solid. This document provides a technical guide to the properties and synthetic applications of this versatile building block, including detailed protocols for its derivatization.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1170199-04-8 | [1] |
| Molecular Formula | C₆H₁₅ClN₂O | [1] |
| Molecular Weight | 166.65 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | Inferred from structure |
Safety Information: As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. In general, for related amino compounds, hazards may include skin and eye irritation.[2] Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthetic Utility and Reaction Principles
The synthetic value of this compound lies predominantly in the reactivity of its primary amino group. This functional group can readily participate in a range of classical organic transformations to introduce diversity and build molecular complexity. The two most common and powerful applications are N-acylation to form new amide bonds and reductive amination to generate secondary or tertiary amines.
N-Acylation: Forging New Amide Linkages
N-acylation is a cornerstone reaction in organic synthesis, particularly for the construction of peptides, peptidomimetics, and other amide-containing pharmaceuticals.[3] The reaction involves the coupling of the primary amine of this compound with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride, or an activated ester).[4] The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.[4] When using acyl halides or anhydrides, a non-nucleophilic base is typically required to neutralize the acidic byproduct, which would otherwise protonate the starting amine and render it unreactive.[4]
Reductive Amination: Creating Substituted Amines
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is a staple in the synthesis of amines.[5] This one-pot reaction involves the initial formation of an imine or iminium ion from the condensation of the primary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine.[5][6] A key advantage of this method is its ability to avoid the over-alkylation that can plague direct N-alkylation with alkyl halides.[5] The choice of reducing agent is critical; mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.[5]
Experimental Protocols
The following protocols are provided as detailed, self-validating guides for the two primary applications of this compound.
Protocol 1: N-Acylation with an Acyl Chloride
This protocol describes a general procedure for the N-acylation of this compound with a generic acyl chloride to yield a di-amide product.
Rationale: The hydrochloride salt of the starting material must first be neutralized to liberate the free primary amine. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used in excess to both neutralize the starting material and scavenge the HCl generated during the acylation reaction. The reaction is typically performed at a low temperature initially to control the exothermic reaction between the amine and the highly reactive acyl chloride.
Diagram of the N-Acylation Workflow:
Caption: Workflow for the N-acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride, 1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware for reaction, work-up, and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DCM.
-
Stir the suspension and add triethylamine (2.2 eq). Stir for 10-15 minutes at room temperature to ensure complete neutralization of the hydrochloride salt.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl (to remove excess TEA), saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Protocol 2: Reductive Amination with an Aldehyde
This protocol provides a general method for the reductive amination of this compound with a generic aldehyde to form a secondary amine derivative.
Rationale: This one-pot procedure relies on the in situ formation of an iminium ion, which is then selectively reduced. The reaction is often carried out in a protic solvent like methanol, which facilitates both imine formation and the subsequent reduction. Sodium cyanoborohydride is a suitable reducing agent as it is stable at the slightly acidic pH required for imine formation and is less reactive towards the aldehyde starting material than the iminium intermediate.[5] A catalytic amount of acetic acid can be added to accelerate imine formation.[4]
Diagram of the Reductive Amination Pathway:
Caption: Key components and steps in the reductive amination reaction.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., benzaldehyde, 1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Methanol (MeOH)
-
Glacial Acetic Acid (catalytic amount)
-
Standard glassware for reaction and work-up
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.
-
Add the aldehyde (1.2 eq) to the solution, followed by a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
In a single portion, add sodium cyanoborohydride (1.5 eq) to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with care in a fume hood.
-
Stir the reaction at room temperature overnight (12-18 hours).
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the intermediate imine.
-
Once complete, carefully quench the reaction by the slow addition of 1M HCl at 0 °C to destroy any excess reducing agent (monitor for gas evolution).
-
Make the solution basic (pH > 10) by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the final secondary amine.
Conclusion
This compound is a readily functionalizable building block that provides a straightforward entry into a variety of amide-containing molecules. The primary amine handle can be efficiently derivatized through robust and well-established methodologies such as N-acylation and reductive amination. The protocols outlined in this guide offer reliable starting points for the synthesis of novel compounds for applications in drug discovery, chemical biology, and materials science. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates to achieve maximum yield and purity.
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Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-7. Available at: [Link]
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Application Note & Protocols: 3-Aminopropanamide Derivatives as Potent and Selective Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 3-Aminopropanamide Scaffold in Modern Drug Discovery
The 3-aminopropanamide core is a versatile and privileged scaffold in medicinal chemistry, serving as a foundational structure for a variety of targeted therapeutic agents.[1] Its utility stems from its ability to present key pharmacophoric features in a well-defined spatial orientation, allowing for high-affinity interactions with enzyme active sites. While derivatives have been explored for antimicrobial and anticancer applications, their most prominent success has been in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4).[2][3]
DPP-4 inhibitors, known as "gliptins," are a major class of oral medications for the management of type 2 diabetes mellitus.[4] This guide will focus on 3-aminopropanamide derivatives as DPP-4 inhibitors, providing the scientific rationale for their mechanism of action, detailed protocols for their synthesis and enzymatic evaluation, and guidance on data interpretation.
Section 1: Scientific Rationale & Mechanism of Action
The Role of DPP-4 in Glucose Homeostasis
Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose metabolism. Its primary function is to inactivate the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are released from the gut in response to food intake and are responsible for stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon secretion from α-cells.[6] By rapidly cleaving these hormones, DPP-4 effectively dampens the body's natural glucose-lowering response.[6][7]
Inhibition of DPP-4 by 3-Aminopropanamide Derivatives
3-Aminopropanamide-based inhibitors are designed to mimic the dipeptide substrates of DPP-4, allowing them to bind competitively and reversibly to the enzyme's active site. This inhibition prevents the degradation of GLP-1 and GIP, leading to prolonged circulation and enhanced physiological activity.[5] The ultimate therapeutic effects are improved glycemic control, characterized by increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.[6][7]
Section 2: Protocol for Synthesis of a Model 3-Aminopropanamide Derivative
This protocol describes a general, two-step procedure for synthesizing a 3-aminopropanamide derivative via amide coupling. The core principle involves reacting a commercially available, protected 3-aminopropanoic acid with a target amine, followed by deprotection.
Causality: Using a protecting group (like Boc) on the amine of 3-aminopropanoic acid is critical to prevent self-polymerization and ensure that the carboxylic acid end selectively reacts with the desired target amine. Carbodiimide activators like EDC, often used with an additive like HOBt, convert the carboxylic acid into a highly reactive intermediate, facilitating efficient amide bond formation under mild conditions.
Materials & Reagents:
-
N-Boc-β-alanine (or other protected 3-aminopropanoic acid)
-
Target amine (e.g., aniline, benzylamine)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Step 1: Amide Coupling (Protected) a. Dissolve N-Boc-β-alanine (1.0 eq) and the target amine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). b. Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature. c. Cool the reaction mixture to 0 °C in an ice bath. d. Add EDC (1.2 eq) portion-wise over 15 minutes. e. Allow the reaction to warm to room temperature and stir overnight. f. Monitor reaction completion using Thin Layer Chromatography (TLC). g. Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography to yield the protected intermediate.
-
Step 2: Deprotection a. Dissolve the purified, Boc-protected intermediate from Step 1 in a solution of 20-50% TFA in DCM. b. Stir the mixture at room temperature for 1-2 hours. c. Monitor the removal of the Boc group by TLC. d. Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. e. Re-dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the final product, often as a TFA salt. f. Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final 3-aminopropanamide derivative.
Section 3: Protocol for In Vitro DPP-4 Inhibition Assay
This protocol outlines a continuous, fluorescence-based assay to determine the inhibitory potential of synthesized compounds against DPP-4.
Causality: The assay relies on a specific substrate, Gly-Pro-AMC, which is non-fluorescent. DPP-4 cleaves the Gly-Pro dipeptide, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[8] The rate of increase in fluorescence is directly proportional to the enzyme's activity. An effective inhibitor will compete with the substrate for the active site, resulting in a lower rate of AMC release and thus, a reduced fluorescence signal.[8][9] This provides a robust and quantifiable measure of inhibition.
Materials & Reagents:
-
Recombinant Human DPP-4 Enzyme[10]
-
Assay Buffer: Tris-HCl (pH 7.5) with NaCl and EDTA
-
Test Compounds (synthesized 3-aminopropanamide derivatives) dissolved in DMSO
-
Positive Control Inhibitor: Sitagliptin[11]
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[9][10]
Step-by-Step Methodology:
-
Reagent Preparation: a. Prepare Assay Buffer and store at 4°C. b. Dilute the DPP-4 enzyme to the desired working concentration in cold Assay Buffer just before use. c. Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO and then dilute to the final working concentration in Assay Buffer. d. Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (<1%) to avoid solvent effects.
-
Assay Plate Setup: a. Designate wells for:
- Blank: Assay Buffer only (for background fluorescence).
- Negative Control (100% Activity): Enzyme + Substrate + DMSO (vehicle).
- Positive Control: Enzyme + Substrate + Sitagliptin.
- Test Wells: Enzyme + Substrate + Test Compound at various concentrations. b. Add 50 µL of Assay Buffer (or buffer containing the appropriate concentration of test compound/control) to each well.[11] c. Add 25 µL of the diluted DPP-4 enzyme solution to all wells except the Blank. d. Mix gently and pre-incubate the plate at 37°C for 10 minutes.[11]
-
Initiation and Measurement: a. Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.[11] b. Immediately place the plate in the fluorescence reader, pre-set to 37°C. c. Measure the fluorescence intensity kinetically every 1-2 minutes for a period of 15-30 minutes.[11]
Section 4: Data Analysis and Interpretation
Calculating Percent Inhibition:
-
Determine the rate of reaction (slope of fluorescence vs. time) for each well.
-
Subtract the slope of the Blank from all other wells to correct for background.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = (1 - (Slope_Test_Well / Slope_Negative_Control)) * 100
Determining the IC₅₀ Value:
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
-
Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a non-linear regression model (e.g., sigmoidal dose-response curve) using software like GraphPad Prism or R.
-
The software will calculate the IC₅₀ value from the curve.
Sample Data Presentation:
| Compound ID | Concentration (nM) | Avg. Reaction Rate (RFU/min) | % Inhibition | IC₅₀ (nM) |
| Vehicle | 0 | 150.2 | 0 | N/A |
| Cmpd-A | 1 | 135.8 | 9.6 | |
| 10 | 80.1 | 46.7 | 11.5 | |
| 100 | 15.3 | 89.8 | ||
| 1000 | 5.1 | 96.6 | ||
| Sitagliptin | 1 | 125.1 | 16.7 | |
| 10 | 65.9 | 56.1 | 8.2 | |
| 100 | 8.8 | 94.1 | ||
| 1000 | 2.3 | 98.5 |
Interpretation: A lower IC₅₀ value indicates a more potent inhibitor. In the example table, both Compound-A and Sitagliptin are potent inhibitors of DPP-4, with Sitagliptin showing slightly higher potency. This quantitative data is crucial for structure-activity relationship (SAR) studies, where modifications to the 3-aminopropanamide scaffold are correlated with changes in inhibitory activity to design more effective compounds.[12][13][14]
References
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Application Notes and Protocols: The Utility of 3-Amino-N-isopropylpropanamide Hydrochloride as a Novel Scaffold in Drug Discovery
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-Amino-N-isopropylpropanamide hydrochloride. While direct literature on this specific molecule is sparse, this guide synthesizes data from structurally related aminopropanamide analogs to propose its utility as a novel scaffold in drug discovery. We will explore its chemical properties, potential therapeutic applications, and provide detailed protocols for its initial characterization and biological screening.
Part 1: Introduction to this compound
This compound is a small molecule featuring a primary amine, an amide linkage, and an isopropyl group. Its hydrochloride salt form generally enhances stability and aqueous solubility, making it amenable to a variety of experimental conditions in a laboratory setting.[1] The core structure, an aminopropanamide, is a versatile scaffold found in various biologically active compounds.
Chemical Properties and Structure:
| Property | Value | Source |
| IUPAC Name | 3-amino-N-isopropylpropanamide;hydrochloride | - |
| Molecular Formula | C6H15ClN2O | - |
| Molecular Weight | 166.65 g/mol | - |
| Key Features | Primary amine, secondary amide, isopropyl group | - |
The presence of both a primary amine and an amide group allows for diverse chemical modifications, making it an attractive starting point for the synthesis of compound libraries for screening. The isopropyl group can influence the compound's lipophilicity and steric interactions with biological targets.
Part 2: Potential Applications in Drug Discovery
Based on the biological activities of structurally similar compounds, this compound could be investigated for several therapeutic areas.
Central Nervous System (CNS) Disorders
Analogs of aminopropanamides, such as 3-Amino-N-[3-(dimethylamino)propyl]propanamide, have been hypothesized to modulate neurotransmitter systems, including serotonin and norepinephrine.[1] This suggests that this compound could serve as a foundational structure for developing novel agents for CNS disorders like depression, anxiety, or neuropathic pain. The primary amine could interact with monoamine transporters, while the overall structure could be optimized for selectivity and blood-brain barrier permeability.
Oncology
Certain aminopropionitriles, which share a similar 3-aminopropyl core, have demonstrated roles as antineoplastic agents.[2] For instance, β-aminopropionitrile is known to inhibit collagen cross-linking, a process relevant in tumor progression and metastasis.[2] While the subject compound is an amide rather than a nitrile, its potential to be derivatized into a library of compounds for screening against cancer targets is significant.
As a Scaffold in Medicinal Chemistry
The true potential of this compound likely lies in its use as a versatile building block.[1] The primary amine offers a reactive handle for a wide range of chemical transformations, including but not limited to:
-
Acylation and Sulfonylation: To explore interactions with different target proteins.
-
Reductive Amination: To introduce further diversity and complexity.
-
Boc Protection and Deprotection: To allow for regioselective modifications at other sites.
The workflow for utilizing this compound as a scaffold is visualized below:
Caption: Workflow for utilizing this compound as a scaffold in drug discovery.
Part 3: Experimental Protocols
The following protocols are generalized for the initial investigation of this compound and its derivatives.
Protocol 1: Initial Compound Characterization
Objective: To confirm the identity, purity, and solubility of this compound.
Materials:
-
This compound
-
Deionized water
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
NMR spectrometer
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (MS)
Procedure:
-
Identity Confirmation:
-
Prepare a sample in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
Acquire 1H and 13C NMR spectra to confirm the chemical structure.
-
Perform high-resolution mass spectrometry to determine the exact mass.
-
-
Purity Analysis:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 10 mg/mL in water).
-
Inject the sample into an HPLC system.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Determine the purity by integrating the peak area of the main compound relative to any impurities. A purity of >95% is generally acceptable for initial biological screening.
-
-
Solubility Assessment:
-
Prepare saturated solutions of the compound in water, PBS, and DMSO.
-
After equilibration (e.g., 24 hours at room temperature), centrifuge the samples to pellet any undissolved solid.
-
Analyze the supernatant by a calibrated HPLC method to determine the concentration, which represents the solubility.
-
Protocol 2: Preliminary In Vitro Biological Screening - Monoamine Transporter Binding Assay
Objective: To assess the potential interaction of this compound and its derivatives with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This is a hypothetical application based on the properties of related molecules.
Materials:
-
Cell membranes expressing human SERT, NET, or DAT.
-
Radioligands specific for each transporter (e.g., [3H]citalopram for SERT).
-
Scintillation fluid and a scintillation counter.
-
Test compounds (this compound and derivatives) at various concentrations.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a known inhibitor (for non-specific binding), or the test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Termination and Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
The workflow for this screening process is illustrated below:
Caption: Workflow for a monoamine transporter binding assay.
Part 4: Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold for drug discovery. Based on the analysis of its structural analogs, it holds potential for the development of novel therapeutics, particularly in the realm of CNS disorders. The protocols outlined in this guide provide a foundational framework for its initial characterization and biological evaluation. Further investigation should focus on the synthesis of a diverse library of derivatives and their screening against a broad range of biological targets to fully elucidate the therapeutic potential of this chemical class.
References
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PubChem. 3-Aminopropanamide hydrochloride. [Link]
-
PubChem. 3-Aminopropionitrile. [Link]
-
PubChem. 3-Amino-1,2-propanediol. [Link]
-
PubChem. 3-amino-N-methylpropanamide hydrochloride. [Link]
Sources
Application Notes and Protocols for Assessing the Biological Activity of 3-Amino-N-isopropylpropanamide Hydrochloride
Introduction: A Strategic Framework for Elucidating Biological Function
For any novel chemical entity, such as 3-Amino-N-isopropylpropanamide hydrochloride, a systematic and hierarchical approach is paramount to comprehensively delineate its biological activity profile. This guide presents a robust, multi-tiered protocol designed for researchers, scientists, and drug development professionals. Our methodology is built on a foundation of scientific integrity, ensuring that each stage of the investigation logically informs the next, from initial toxicity assessments to specific mechanistic studies. We will move from broad, cell-based viability assays to more focused target engagement and pathway analysis, culminating in preliminary in vivo considerations. This structured workflow is designed to efficiently identify potential therapeutic applications or toxicological liabilities of this compound.
The structural components of this compound, featuring an amino group, a propanamide backbone, and an isopropyl substituent, suggest potential interactions with a variety of biological targets. The presence of an amino group, for instance, is a common feature in molecules targeting neurotransmitter systems. Therefore, our proposed screening cascade will include assays relevant to neurological targets, while remaining broad enough to capture unexpected activities.
Tier 1: Foundational Characterization and Safety Assessment
Before initiating any biological assays, a thorough understanding of the compound's physicochemical properties and baseline cytotoxicity is essential. This foundational data ensures the reliability and reproducibility of subsequent experiments.
Physicochemical Characterization
A clear understanding of the compound's solubility and stability is critical for accurate dosing in all subsequent assays.
-
Solubility Assessment: Determine the solubility of this compound in commonly used biological buffers (e.g., PBS, DMEM, DMSO). This will dictate the appropriate vehicle and maximum achievable concentration for in vitro studies. The final concentration of solvents like DMSO should typically be kept below 1% in cell-based assays to avoid solvent-induced artifacts.
-
Stability Analysis: Assess the stability of the compound in the chosen vehicle and assay buffer over the time course of the planned experiments. This can be achieved using techniques like HPLC to ensure the compound does not degrade, which would otherwise lead to misinterpretation of the results.
In Vitro Cytotoxicity Profiling
A primary assessment of cytotoxicity is crucial to determine the concentration range for subsequent biological assays and to identify any potential for off-target toxicity. We will employ two distinct and complementary assays that measure different aspects of cell death.
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[2]
Step-by-Step Methodology:
-
Cell Plating: Seed a relevant cell line (e.g., HeLa for general cytotoxicity, or a neuronal cell line like SH-SY5Y if neuroactivity is suspected) into a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle-only controls and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[2]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to correct for background.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4] This serves as a reliable marker for compromised cell membrane integrity.[4]
Step-by-Step Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add the collected supernatant and the LDH assay reaction mixture.[4] This mixture typically contains lactate, NAD+, and a tetrazolium salt.[5]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[4]
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[4]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the amount of LDH release for each treatment condition and express it as a percentage of the positive control (cells treated with a lysis buffer).
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures mitochondrial metabolic activity | Measures lactate dehydrogenase release |
| Endpoint | Cell viability and proliferation | Cell membrane integrity and cytotoxicity |
| Typical Incubation Time | 24-72 hours | 24-72 hours |
| Detection | Colorimetric (Absorbance at 570-590 nm) | Colorimetric (Absorbance at 490 nm) |
| Key Advantage | Reflects overall cell health and proliferation | Directly measures cell death via membrane damage |
Tier 2: Target-Based and Phenotypic Screening
Based on the non-toxic concentration range determined in Tier 1, the next phase involves screening for specific biological activities. This tier is divided into two parallel approaches: a target-based approach, if structural similarities suggest potential targets, and a broader phenotypic screening to uncover novel activities.
Target-Based Screening
Given the amine and amide moieties in this compound, exploring its interaction with common drug targets such as G-protein coupled receptors (GPCRs) and enzymes is a logical starting point.
Radioligand binding assays are a powerful tool for studying the interaction of a compound with a specific receptor.[6] They can determine the affinity of the test compound for the receptor by measuring its ability to displace a known radiolabeled ligand.[7][8]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor of interest.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the target receptor, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[10]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[9]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. This can then be used to calculate the binding affinity (Ki).
This protocol provides a general framework for assessing the inhibitory potential of this compound against a chosen enzyme.[11] The selection of the enzyme would be guided by any structural homologies of the test compound to known enzyme inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, and a serial dilution of this compound in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme solution and the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period to allow for binding.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[11]
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.[11] This change corresponds to the rate of product formation or substrate consumption.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor.[11] Determine the percentage of inhibition relative to the control and plot the results to calculate the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[12]
Phenotypic Screening and Pathway Analysis
Phenotypic screening can reveal the compound's effect on cellular processes without prior knowledge of the specific target. If a particular phenotype is observed, subsequent pathway analysis can elucidate the mechanism of action.
If earlier assays suggest an effect on cell proliferation or survival, investigating key signaling pathways like the MAPK/ERK pathway is a logical next step.[13] Western blotting can be used to measure changes in the phosphorylation status of key proteins in this pathway.[14]
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at non-toxic concentrations for various time points. After treatment, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a protein of interest (e.g., phospho-ERK).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[14]
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total protein (e.g., total ERK) to ensure equal protein loading.[14]
-
Data Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon treatment with the compound.
Tier 3: Preliminary In Vivo Assessment
Should the in vitro studies yield promising and reproducible results, preliminary in vivo studies may be warranted. The choice of animal model is critical and depends on the observed in vitro activity.[16] For instance, if the compound shows neuroactive properties, rodent models of neurological disorders might be appropriate.[17][18]
Considerations for In Vivo Studies:
-
Pharmacokinetics (PK): Initial studies should focus on the absorption, distribution, metabolism, and excretion (ADME) of the compound to determine its bioavailability and dosing regimen.
-
Efficacy Models: Select an appropriate animal model that recapitulates aspects of a human disease relevant to the in vitro findings.
-
Toxicology: Conduct preliminary toxicology studies to assess the safety profile of the compound in a whole organism.
All in vivo experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Visualizations
Tiered Assessment Workflow
Caption: A tiered workflow for assessing the biological activity of a novel compound.
MAPK/ERK Signaling Pathway
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using Animal Models to Study the Role of the Gut–Brain Axis in Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal Models for Assessment of Neurotoxicity [nnk.gov.hu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-N-isopropylpropanamide Hydrochloride
Welcome to the technical support center for the synthesis of 3-Amino-N-isopropylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Low Yield of the Final Product
Q: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthetic process. A systematic evaluation of each step is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Incomplete Amidation Reaction: The core of this synthesis is the formation of the amide bond between a protected β-alanine derivative and isopropylamine.
-
Causality: Incomplete activation of the carboxylic acid, insufficient reaction time, or suboptimal temperature can lead to unreacted starting materials.
-
Troubleshooting Protocol:
-
Optimize Coupling Agent: If using a carbodiimide coupling agent like DCC or EDC, ensure it is fresh and used in a slight excess (1.1-1.2 equivalents). The addition of a coupling additive like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve efficiency.[1]
-
Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the limiting reagent before workup.
-
Temperature Control: While room temperature is often sufficient, gentle heating (40-50 °C) can sometimes drive the reaction to completion. However, be cautious of potential side reactions at elevated temperatures.
-
-
-
Inefficient Protecting Group Removal: If you are using a protected β-alanine, such as Boc-β-alanine, the deprotection step is critical.
-
Causality: Incomplete removal of the protecting group will result in a mixture of protected and unprotected product, leading to a lower yield of the desired amine hydrochloride.
-
Troubleshooting Protocol:
-
Choice of Deprotection Agent: For Boc group removal, a solution of HCl in an anhydrous solvent like dioxane or isopropanol is commonly used. Ensure the acid is in sufficient excess to drive the reaction to completion.
-
Reaction Time and Temperature: Allow the deprotection reaction to proceed for an adequate amount of time (typically 1-4 hours at room temperature). Monitor the reaction by TLC until the protected starting material is no longer visible.
-
-
-
Product Loss During Workup and Purification:
-
Causality: this compound is a water-soluble salt.[2] Significant product loss can occur during aqueous extraction steps if the pH is not carefully controlled.
-
Troubleshooting Protocol:
-
pH Adjustment: During workup, ensure the aqueous layer is sufficiently acidic (pH 1-2) before extracting with an organic solvent to remove any non-basic impurities. When isolating the free amine before salt formation, basify the aqueous layer carefully (pH > 10) and extract promptly with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Solvent Selection for Precipitation/Crystallization: For the final hydrochloride salt precipitation, use a solvent system in which the salt is poorly soluble, such as isopropanol/ether or ethanol/acetone.[3]
-
-
Workflow for Yield Optimization:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows significant impurities by NMR or LC-MS analysis. What are the likely impurities and how can I prevent their formation?
A: Impurity profiling is key to resolving this issue. The nature of the impurities will point to the specific step in the synthesis that requires optimization.
Common Impurities and Their Prevention:
| Impurity Type | Likely Source | Prevention Strategy |
| Unreacted Starting Materials | Incomplete reaction during amidation or deprotection. | Monitor reactions to completion (TLC, LC-MS). Use a slight excess of the non-limiting reagent. |
| N-Acylurea | Side reaction of carbodiimide coupling agents (e.g., DCC, EDC).[4] | Add HOBt to the reaction mixture. Perform the reaction at lower temperatures (0 °C to room temperature). |
| Diketopiperazine | Intramolecular cyclization of a dipeptide intermediate if a protected dipeptide is used.[5] | This is less common for β-amino acids but can be minimized by careful selection of protecting groups and coupling conditions. |
| Side-products from Protecting Groups | Incomplete removal or side reactions of the protecting group fragments. | Ensure complete deprotection and use appropriate scavengers if necessary (e.g., anisole for Boc deprotection with strong acids). |
| Polymeric Byproducts | Self-polymerization of unprotected β-alanine or the product. | Use of protecting groups is crucial. Control reaction stoichiometry and temperature. |
Purification Protocol for Removing Impurities:
If impurities are present in the final product, recrystallization is often the most effective purification method.
-
Solvent Selection: Choose a solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include isopropanol, ethanol, or a mixture of methanol and a less polar solvent like ethyl acetate or diethyl ether.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: A common and effective starting material is N-Boc-β-alanine. The Boc (tert-butyloxycarbonyl) protecting group is stable under the conditions of the amidation reaction and can be readily removed under acidic conditions to yield the desired primary amine.[6][7]
Q2: What are the optimal conditions for the final salt formation?
A2: After obtaining the free base of 3-Amino-N-isopropylpropanamide, the hydrochloride salt can be formed by dissolving the free base in an anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and adding a solution of hydrogen chloride in the same or a compatible solvent. The salt will typically precipitate out of the solution and can be collected by filtration.[8] Using anhydrous conditions is important to prevent the incorporation of water into the final product.
Q3: How should I store this compound?
A3: As a hydrochloride salt of an amine, the compound is likely to be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.
Q4: What analytical techniques are recommended for characterizing the final product?
A4: A combination of techniques should be used to confirm the identity and purity of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (amide, amine hydrochloride).
Reaction Scheme and Mechanism:
The synthesis of this compound typically proceeds in two main steps: the amidation of a protected β-alanine with isopropylamine, followed by the deprotection and formation of the hydrochloride salt.
Caption: General synthesis pathway for the target molecule.
III. References
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Peptide Solutions. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
Google Patents. (n.d.). CN102030734A - Method for synthesizing chiral pharmaceutical intermediate 3-amino tetrahydropyrane and salt thereof. Retrieved from
-
Google Patents. (n.d.). CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride. Retrieved from
-
Google Patents. (n.d.). CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method. Retrieved from
-
Google Patents. (n.d.). CN106518694A - Novel preparation method of L-alanine isopropyl ester hydrochloride. Retrieved from
-
Google Patents. (n.d.). CN108069867A - A kind of preparation method of L- alanimamides hydrochloride. Retrieved from
-
Google Patents. (n.d.). US20030114488A1 - New processes for producing beta-alanine derivatives. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3' - PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in the synthesis of β-alanine - PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dl-ALANINE. Retrieved from [Link]
-
ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. CN106518694A - Novel preparation method of L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN102030734A - Method for synthesizing chiral pharmaceutical intermediate 3-amino tetrahydropyrane and salt thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Amidation of 3-Aminopropanoic Acid
Welcome to the technical support center dedicated to the amidation of 3-aminopropanoic acid (β-alanine). This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their amidation reactions involving this common β-amino acid. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
Troubleshooting Guide: Common Issues and Solutions
Amidation reactions, while conceptually straightforward, can present a number of challenges, from low yields to the formation of stubborn impurities. This section addresses the most frequently encountered problems and provides actionable solutions grounded in chemical principles.
Low or No Product Yield
Q1: My amidation reaction with 3-aminopropanoic acid is resulting in a low or no yield. What are the likely causes and how can I fix this?
A1: Low or non-existent yields in the amidation of 3-aminopropanoic acid can typically be traced back to several key factors. These include inefficient activation of the carboxylic acid, deactivation of the amine, suboptimal reaction conditions, or the presence of moisture.[1]
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine.[2] If the coupling reagent is not suitable for your specific substrates or is used in insufficient quantities, the activation will be incomplete.[1]
-
Solution: Ensure you are using an appropriate excess of the coupling reagent (typically 1.1-1.5 equivalents). For sterically hindered substrates, consider more potent coupling reagents like HATU or HCTU.[3]
-
-
Amine Deactivation: A common issue is the acid-base reaction between the carboxylic acid and the amine, which forms an unreactive ammonium carboxylate salt.[4] The amine's nucleophilicity can also be diminished by protonation, rendering it unable to attack the activated carboxylic acid.[1]
-
Solution: The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial to neutralize any acid formed and to keep the amine in its free, nucleophilic state.[5]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the outcome.
-
Solution: Use anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) to ensure all reactants are well-solvated.[1] While many amidations proceed well at room temperature, gentle heating (40-50 °C) can sometimes be beneficial for sluggish reactions. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation.[1]
-
Solution: Always use anhydrous solvents and ensure your glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
| Common Cause of Low Yield | Probable Reason | Recommended Solution |
| Incomplete Activation | Insufficient or inappropriate coupling reagent. | Increase equivalents of coupling reagent (1.1-1.5 eq.); switch to a more potent reagent like HATU or COMU.[3] |
| Amine Deactivation | Formation of unreactive ammonium salt; protonation of the amine.[1][4] | Add a non-nucleophilic base (e.g., DIPEA, NMM) in slight excess (2-3 equivalents).[5] |
| Steric Hindrance | Bulky groups on the carboxylic acid or amine physically blocking the reaction.[1] | Consider using a less sterically hindered coupling reagent or a two-step activation to form an acid chloride.[6] |
| Hydrolysis | Presence of water in the reaction mixture.[1] | Use anhydrous solvents and reagents; run the reaction under an inert atmosphere. |
| Suboptimal Conditions | Incorrect solvent, temperature, or reaction time.[4] | Use polar aprotic solvents (DMF, DCM); consider gentle heating; monitor reaction progress via TLC or LC-MS.[1] |
Formation of Side Products and Impurities
Q2: I'm observing significant side products in my reaction. How can I minimize their formation?
A2: Side reactions are a common hurdle in amidation chemistry. Key strategies to mitigate them include the use of coupling additives and careful control of reaction temperature.
-
Racemization: If your carboxylic acid or amine contains a stereocenter, racemization can be a significant issue, particularly with carbodiimide-based coupling reagents.[2]
-
Solution: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can effectively suppress racemization by forming a less reactive, more stable activated ester intermediate.[1] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also help to minimize epimerization.[5]
-
-
Formation of Ureas and Other Byproducts: Carbodiimide reagents like DCC and EDC can lead to the formation of insoluble dicyclohexylurea (DCU) or water-soluble byproducts, which can complicate purification.[7][8]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding reagent selection, reaction setup, and purification for the amidation of 3-aminopropanoic acid.
Q3: How do I choose the right coupling reagent for my amidation reaction?
A3: The choice of coupling reagent is critical and depends on factors such as the steric hindrance of your substrates, the potential for racemization, and the desired reaction conditions.[4]
-
Carbodiimides (e.g., EDC, DCC, DIC): These are widely used due to their relatively low cost and high reactivity.[8][9] EDC is particularly useful as its urea byproduct is water-soluble, simplifying purification.[7] However, they are known to cause racemization, so the use of an additive like HOBt or HOAt is often necessary.[7]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, TBTU): These reagents are highly efficient, offer fast reaction times, and result in minimal racemization.[2][10] HATU is particularly effective for sterically hindered couplings.[8]
-
Phosphonium Salts (e.g., BOP, PyBOP): Similar to uronium salts, these are very effective and lead to low levels of racemization.[2][8] PyBOP is a common choice due to its high reactivity.[8]
Q4: What is a standard, reliable protocol for the amidation of 3-aminopropanoic acid?
A4: A general and robust protocol using HATU is as follows:
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 3-aminopropanoic acid (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization.[11]
Q5: My product is difficult to purify. What are some effective purification strategies?
A5: Amide purification can sometimes be challenging due to the polarity of the product and the presence of byproducts from the coupling reagents.
-
Aqueous Workup: A standard aqueous workup can remove many water-soluble impurities, such as excess EDC and its urea byproduct, as well as salts.[12]
-
Column Chromatography: Silica gel chromatography is the most common method for purifying amides. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is typically effective. If your compound is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent streaking.[11]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining very pure material.[11] Common solvents to try include ethanol, acetone, or acetonitrile.[11]
Experimental Workflow and Decision Making
The following diagram illustrates a typical workflow for optimizing the amidation of 3-aminopropanoic acid, highlighting key decision points.
Caption: A typical workflow for the amidation of 3-aminopropanoic acid.
References
-
3-AMINOPROPANOIC ACID. Ataman Kimya. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central. Available at: [Link]
-
Why did my amide syntesis does not work?. ResearchGate. Available at: [Link]
-
Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PubMed Central. Available at: [Link]
-
What are the best reaction conditions for an amidation reaction using EDC?. ResearchGate. Available at: [Link]
-
Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal. Available at: [Link]
-
What is the best technique for amide purification?. ResearchGate. Available at: [Link]
- Preparation of amino acid amides. Google Patents.
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Available at: [Link]
-
Advances in the synthesis of β-alanine. PubMed Central. Available at: [Link]
-
Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Wiley Online Library. Available at: [Link]
-
Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a). ResearchGate. Available at: [Link]
-
3-amino-propionic acid | Drug Information, Uses, Side Effects, Chemistry. DrugBank. Available at: [Link]
-
Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Wiley Online Library. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. file.globalso.com [file.globalso.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. jpt.com [jpt.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 3-Amino-N-isopropylpropanamide Hydrochloride
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of 3-Amino-N-isopropylpropanamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We understand that achieving a high yield of a pure product is paramount. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.
The synthesis of this compound, while seemingly straightforward, involves critical steps where yield can be compromised. We will base our troubleshooting guide on a common and robust synthetic pathway: the coupling of an N-protected β-alanine derivative with isopropylamine, followed by deprotection to yield the final hydrochloride salt.
Proposed Synthetic Pathway
The logical and widely adopted approach involves two main stages:
-
Amide Bond Formation: Coupling of N-Boc-β-alanine with isopropylamine using a suitable peptide coupling agent.
-
Deprotection and Salt Formation: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each answer provides an explanation of the underlying chemistry and a clear, actionable protocol to resolve the issue.
Q1: My TLC analysis of the amide coupling reaction shows multiple new spots and significant unreacted N-Boc-β-alanine. What is causing this low conversion?
A: Low conversion in the amide coupling step is a frequent issue that typically points to three areas: reagent quality, reaction conditions, or the choice of coupling agent. The formation of multiple spots suggests side reactions are competing with your desired amidation.
Underlying Causality: Amide coupling agents, such as carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HBTU, HATU), work by activating the carboxylic acid of N-Boc-β-alanine. This creates a highly reactive intermediate that is susceptible to nucleophilic attack by isopropylamine. However, this intermediate can also react with other nucleophiles or rearrange, leading to byproducts.[1]
-
Inactive Reagents: Coupling agents are often moisture-sensitive. Hydrolysis renders them inactive, preventing the activation of the carboxylic acid. Similarly, old or improperly stored isopropylamine may have a lower effective concentration.
-
Suboptimal Activation: If a carbodiimide like EDC is used without an additive like HOBt, the activated O-acylisourea intermediate can rearrange into an unreactive N-acylurea, halting the reaction and causing a common, difficult-to-remove impurity.[2]
-
Steric Hindrance: While isopropylamine is not excessively bulky, steric factors can slow down the reaction, giving side reactions more time to occur.[3]
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Use a freshly opened bottle of your coupling agent and base (e.g., DIPEA).
-
Ensure your solvent (e.g., DMF, DCM) is anhydrous. If the DMF has a fishy smell, it may contain dimethylamine from decomposition, which can compete in the reaction.[1]
-
-
Optimize Reaction Conditions:
-
Temperature: Start the reaction at 0 °C, especially during the addition of the coupling agent, to control the initial exothermic activation. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.[4]
-
Stoichiometry: Use a slight excess of the amine and coupling agent. A typical ratio is N-Boc-β-alanine (1.0 eq), Isopropylamine (1.2 eq), Coupling Agent (1.2 eq), and Base (if required, e.g., DIPEA, 2.0 eq).
-
-
Select the Appropriate Coupling System:
-
If using EDC, always include an additive like HOBt or HOSu to suppress side reactions and improve efficiency.[2]
-
For a more robust reaction, consider switching to a modern uronium-based coupling agent like HATU, which is highly efficient and less prone to many side reactions.
-
Caption: Troubleshooting workflow for the amide coupling step.
Q2: I've lost a significant amount of my product during the aqueous work-up after the coupling reaction. How can I improve my extraction efficiency?
A: Product loss during work-up is common, especially for small, relatively polar molecules like the N-Boc protected intermediate. The issue often lies in the product having some solubility in the aqueous phase or forming emulsions.
Underlying Causality: The N-Boc protected intermediate, while less polar than the final product, still contains an amide bond and may have some water solubility. During the aqueous wash, especially if the pH is not controlled, some of the product can partition into the aqueous layer.
Troubleshooting Protocol:
-
Minimize Water Volume: Use the minimum amount of water necessary for the washes.
-
Brine Wash: Before drying the organic layer, always wash it with a saturated sodium chloride (brine) solution. This reduces the solubility of organic compounds in the aqueous phase and helps to break up emulsions.
-
Back-Extraction: After the initial extraction, re-extract the combined aqueous layers one or two more times with fresh organic solvent (e.g., ethyl acetate or DCM). This will recover any dissolved product.
-
pH Adjustment: Ensure the pH of the aqueous layer is appropriate. A slightly acidic wash (e.g., with dilute citric acid) can help remove any remaining basic impurities (like DIPEA) without cleaving the Boc group. Follow this with a wash with saturated sodium bicarbonate to remove acidic impurities (like HOBt).
Q3: The Boc-deprotection step with HCl is giving me a dark, sticky oil instead of a clean white solid. What's causing the discoloration and poor product form?
A: This is a classic sign of degradation or the presence of impurities that inhibit crystallization. The deprotection of a Boc group is generally clean, but issues with temperature control or reagent quality can cause problems.
Underlying Causality:
-
Exothermic Reaction: The reaction of HCl with the Boc-protected amine is exothermic. If the acid is added too quickly without cooling, the localized heating can cause decomposition of the product or side reactions.[5]
-
Reagent Quality: The use of old or improperly stored HCl solutions can introduce impurities. Anhydrous conditions are critical.
-
Residual Impurities: Impurities carried over from the coupling step can interfere with the crystallization of the final hydrochloride salt, resulting in an oil. Low yields in the previous step often correlate with purity issues in the final product.[6]
Troubleshooting Protocol:
-
Control the Temperature: Perform the deprotection at 0 °C. Add the HCl solution (e.g., 4M HCl in dioxane) dropwise to a solution of your Boc-protected intermediate in a suitable solvent (like dioxane, methanol, or ethyl acetate) while stirring in an ice bath.
-
Monitor for Completion: Allow the reaction to stir at room temperature for 1-3 hours after the addition is complete. Monitor by TLC until the starting material spot has completely disappeared.
-
Purification of the Intermediate: If problems persist, purify the N-Boc protected intermediate by column chromatography before the deprotection step. This ensures that the deprotection is performed on clean material, which is much more likely to yield a crystalline product.
-
Inducing Crystallization: If an oil is obtained, try triturating it with a non-polar solvent like diethyl ether or hexane. This can often wash away soluble impurities and induce the crystallization of the hydrochloride salt.
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters when choosing a solvent for the amide coupling reaction?
A: The ideal solvent should fully dissolve your starting materials (N-Boc-β-alanine and isopropylamine) and be inert to the reaction conditions. Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common choices. DCM is easy to remove, but the solubility of N-Boc-β-alanine can be limited. DMF has excellent solvating power but requires high vacuum to remove. For scalability, solvents like 2-MeTHF or CPME are becoming more popular as greener and safer alternatives.
Q: Can I use a different protecting group for the primary amine?
A: Yes, other protecting groups can be used, but Boc is often preferred due to its stability under a wide range of conditions and its clean, acid-labile deprotection. A Cbz (Carboxybenzyl) group is an alternative, which is removed by catalytic hydrogenation. However, this adds an extra step and requires specialized equipment (a hydrogenator). For this specific synthesis, the simplicity of Boc deprotection leading directly to the hydrochloride salt is a significant advantage.
Q: How can I definitively confirm the structure and purity of my final product?
A: A combination of analytical techniques is essential for full characterization.[7]
-
¹H and ¹³C NMR: Confirms the chemical structure, showing the characteristic peaks for the isopropyl group and the propanamide backbone.
-
Mass Spectrometry (MS): Verifies the molecular weight of the parent compound.
-
Elemental Analysis: Confirms the elemental composition (C, H, N, Cl) and provides strong evidence for the formation of the correct hydrochloride salt.
| Parameter | Recommended Technique | Purpose |
| Identity | ¹H NMR, ¹³C NMR | Confirms covalent structure and connectivity. |
| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | Confirms exact mass and molecular formula. |
| Purity | HPLC, qNMR | Quantifies the percentage of the desired product. |
| Salt Formation | Elemental Analysis (for %Cl) | Confirms the correct stoichiometry of the hydrochloride salt. |
Experimental Protocols
Protocol 1: Optimized Amide Coupling using HATU
-
Dissolve N-Boc-β-alanine (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Add isopropylamine (1.2 eq) followed by DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise over 5 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction progress by TLC (Typical mobile phase: 10% Methanol in DCM).
Protocol 2: Boc Deprotection and Salt Isolation
-
Dissolve the crude N-Boc-3-amino-N-isopropylpropanamide (1.0 eq) in a minimal amount of anhydrous methanol or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (3.0-4.0 eq) dropwise with vigorous stirring.
-
A white precipitate should begin to form.
-
After addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude salt, which can then be recrystallized.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(furan-3-yl)propan-1-ol.
- Organic Syntheses. (1950). 3-Aminopyridine. Org. Syn., 30, 3.
- Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Google Patents. (2012). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
- Google Patents. (2013). CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
- Organic Syntheses Procedure. 3.
- Google Patents. (2012). US20120149903A1 - Process for preparing and purifying 3-aminopropanol.
- BenchChem. (2025). 3-Amino-N-[3-(dimethylamino)propyl]propanamide Dihydrochloride.
- Google Patents. (2013). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
- Google Patents. (2013). CN103396332A - 3-[(N-methyl-N-pentyl)
- Google Patents. (2015).
- ResearchGate. (2009).
- PubChem. 3-amino-N-methylpropanamide hydrochloride.
- ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Reddit r/Chempros. (2023). Side reactions with HBTU amide coupling?.
- PubMed. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- BenchChem. (2025). Challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol.
- El-Sayed, N. S., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Molecules, 17(8), 8892-8910.
- Connon, S. J. (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 14(24), 6092-6095.
- PubChem. 3-Amino-N-methylpropanamide.
- ResearchGate. (2014). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy.
Sources
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- 2. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Amino-N-[3-(dimethylamino)propyl]propanamide Dihydrochloride [benchchem.com]
Technical Support Center: Synthesis of N-Isopropylpropanamide
Welcome to the technical support center for the synthesis of N-isopropylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of high-purity N-isopropylpropanamide.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter, offering explanations of the underlying chemistry and actionable protocols to resolve them.
Issue 1: Low Yield of N-Isopropylpropanamide
Question: I am getting a low yield of N-isopropylpropanamide when reacting propanoyl chloride with isopropylamine. What are the potential causes and how can I improve it?
Answer:
Low yields in this acylation reaction are often traced back to several key factors, primarily related to reaction conditions and reagent purity. Let's break down the common culprits and their solutions.
Potential Causes & Solutions:
-
Hydrolysis of Propanoyl Chloride: Propanoyl chloride is highly reactive and readily hydrolyzes upon contact with moisture to form propanoic acid.[1][2][3][4][5] This side reaction consumes your starting material and reduces the overall yield.
-
Mitigation Protocol:
-
Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and cooled under a stream of dry nitrogen or in a desiccator before use.
-
Use anhydrous solvents. If you are using a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), ensure it is freshly distilled or obtained from a solvent purification system.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Protonation of Isopropylamine: The reaction between propanoyl chloride and isopropylamine generates hydrogen chloride (HCl) as a byproduct.[2][5] This HCl will react with the basic isopropylamine to form isopropylammonium chloride, a salt that is not nucleophilic and will not react with the acyl chloride.[6] This effectively removes your amine from the reaction.
-
Mitigation Protocol:
-
Use of Excess Amine: A common strategy is to use at least two equivalents of isopropylamine.[5][7] One equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl formed.[2][5]
-
Addition of a Non-Nucleophilic Base: Alternatively, and often preferably, add a non-nucleophilic tertiary amine base such as triethylamine (TEA) or pyridine to the reaction mixture.[8][9][10] This base will scavenge the HCl without competing in the acylation reaction.[9] A typical protocol would involve dissolving isopropylamine in your anhydrous solvent, adding 1.1-1.2 equivalents of triethylamine, and then slowly adding the propanoyl chloride.
-
-
-
Suboptimal Temperature Control: The reaction is exothermic.[10] If the temperature is not controlled, it can lead to side reactions and degradation of the product.
-
Mitigation Protocol:
-
Add the propanoyl chloride dropwise to the solution of isopropylamine and base at a controlled temperature, typically 0°C using an ice bath.[10]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for a specified time to ensure completion.
-
-
Issue 2: Presence of an Unexpected Byproduct with a Higher Molecular Weight
Question: My mass spectrometry analysis shows a peak that corresponds to a diacylated product, N-isopropyl-N-propanoylpropanamide. How is this forming and how can I prevent it?
Answer:
The formation of a diacylated byproduct, while less common with secondary amines compared to primary amines, can occur under certain conditions. This side product arises from the further acylation of the initially formed N-isopropylpropanamide.
Mechanism of Diacylation:
While the lone pair on the nitrogen of the newly formed amide is less nucleophilic due to resonance with the carbonyl group, under forcing conditions (e.g., high temperature or presence of a strong base), it can still react with another molecule of the highly reactive propanoyl chloride.
Prevention Strategies:
-
Controlled Stoichiometry: Use a slight excess of the isopropylamine relative to the propanoyl chloride (e.g., 1.1 equivalents of amine to 1.0 equivalent of acyl chloride) to ensure the acyl chloride is consumed before it can react with the product amide.
-
Reverse Addition: Instead of adding the acyl chloride to the amine, consider adding the amine solution to the acyl chloride solution. This ensures that the acyl chloride is always the limiting reagent in the reaction mixture, minimizing the chance of diacylation.
-
Temperature Control: As mentioned previously, maintaining a low reaction temperature (0°C) during the addition of the acyl chloride is crucial to control the reactivity and prevent over-acylation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of N-isopropylpropanamide.
Q1: What are the most common synthetic routes to N-isopropylpropanamide?
A1: The most prevalent and efficient method is the acylation of isopropylamine with propanoyl chloride.[11][] This reaction is a type of nucleophilic acyl substitution.[10][13][14] An alternative, though less common due to harsher conditions, is the direct reaction of propanoic acid with isopropylamine, which typically requires high temperatures and the removal of water.[15]
Q2: I am considering using the Schotten-Baumann reaction conditions. What are the advantages?
A2: The Schotten-Baumann reaction involves using a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base (like sodium hydroxide).[13][16] The key advantages are:
-
Efficient HCl Neutralization: The aqueous base effectively neutralizes the HCl byproduct, driving the reaction to completion.[9][13][16]
-
Minimizing Side Reactions: The biphasic system can help to minimize the hydrolysis of the acyl chloride, as it remains primarily in the organic phase while the base is in the aqueous phase.[13]
Q3: What analytical techniques are best for monitoring the reaction progress and purity of the final product?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Ideal for monitoring the consumption of the starting materials and the formation of the product in real-time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and byproducts, as well as confirming the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is the gold standard for confirming the identity and purity of the final N-isopropylpropanamide.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the amide functional group (C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).
Q4: My final product has a slight yellow tint. What could be the cause and how can I purify it?
A4: A yellow tint can indicate the presence of impurities, possibly from degradation or side reactions.
-
Potential Causes:
-
Oxidation of the amine starting material or product.
-
Formation of colored byproducts due to excessive heat during the reaction or distillation.
-
-
Purification Methods:
-
Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol/water or ethyl acetate/hexanes) and allowing it to cool slowly can yield pure crystals.[10]
-
Column Chromatography: For more challenging separations, column chromatography on silica gel can be very effective at removing colored impurities.[10]
-
Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.
-
Visualizing the Process
To aid in understanding the reaction and potential pitfalls, the following diagrams illustrate the key chemical transformations.
Caption: Main reaction pathway for N-isopropylpropanamide synthesis.
Caption: Common side reactions in N-isopropylpropanamide synthesis.
Quantitative Data Summary
| Reagent/Product | Molecular Weight ( g/mol ) | Typical Stoichiometry | Boiling Point (°C) |
| Propanoyl Chloride | 92.52 | 1.0 eq | 80 |
| Isopropylamine | 59.11 | 1.1 - 2.0 eq | 32.4 |
| Triethylamine | 101.19 | 1.1 - 1.2 eq | 89.5 |
| N-isopropylpropanamide | 115.17 | - | ~212 |
References
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013).
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (2025). Request PDF.
- Chemistry of Amides. (2022). LibreTexts.
- The Amide Functional Group: Properties, Synthesis, and Nomencl
- Amide synthesis by acyl
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
- Acyl Chloride and Carboxylic Acid Anhydrides. (n.d.). KPU Pressbooks.
- Schotten–Baumann reaction. (n.d.). Grokipedia.
- N-Isopropyl-3-phenylpropanamide. (n.d.). Benchchem.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Schotten Baumann Reaction. (n.d.).
- Schotten-Baumann reaction. (n.d.). chemeurope.com.
- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu.
- Schotten Baumann Reaction. (2019). BYJU'S.
- Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
- Prepar
- Synthesis of Symmetrical Carboxylic Acid Anhydrides from Acyl Chlorides in the Presence of In Metal and DMF. (n.d.). SciSpace.
- Preparation of acid anhydrides. (n.d.). Khan Academy.
- Acyl Chlorides. (2025). Save My Exams.
- Acyl Chlorides (OCR A Level Chemistry A): Revision Note. (2026). Save My Exams.
- hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry.
- Explaining the reaction between acyl chlorides and amines - addition / elimin
- Isopropylpropionamid. (n.d.). PubChem - NIH.
- Preparation method for propanamide. (n.d.).
- reaction between acyl chlorides and amines - addition / elimin
- Acylation Reactions and Mechanisms Guide. (n.d.). Scribd.
- N-Acylation of Amines with 3-Chloropropionyl Chloride. (n.d.). Benchchem.
- Common impurities in commercially available N-Isopropyl-M-toluidine. (n.d.). Benchchem.
- Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). chemguide.
- Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (n.d.). PMC - NIH.
- Chemistry of Acid Halides. (2024). LibreTexts.
- Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025).
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Ne
Sources
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- 2. savemyexams.com [savemyexams.com]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Amide Synthesis [fishersci.it]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
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- 16. Schotten-Baumann_reaction [chemeurope.com]
Technical Support Center: Purification of 3-Amino-N-isopropylpropanamide Hydrochloride
Welcome to the technical support center for 3-Amino-N-isopropylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you achieve the highest possible purity for your compound.
Introduction: The Importance of Purity
This compound is a small molecule intermediate whose purity is critical for downstream applications, particularly in drug discovery and development. Impurities, even in trace amounts, can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and challenges in formulation. This guide provides a systematic approach to identifying and resolving common purity issues.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: My initial purity is low (<98%) after synthesis. What are the likely impurities and what is the best general strategy for purification?
Answer: Low purity in the crude product typically stems from unreacted starting materials, reaction by-products, or reagents used during the synthesis and workup. For a compound like 3-Amino-N-isopropylpropanamide, common impurities might include residual starting materials such as 3-chloropropionyl chloride or N-isopropylamine, as well as by-products from side reactions.
The most effective and widely used method for purifying solid organic compounds like this hydrochloride salt is recrystallization .[1][2] This technique leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. A well-chosen solvent will dissolve the compound and impurities when hot but will only allow the desired compound to crystallize upon cooling, leaving the impurities behind in the solution (the mother liquor).[2] For amine hydrochlorides, which are salts, polar protic solvents are often a good starting point.[3]
Below is a general workflow for identifying impurities and proceeding with purification.
Caption: Purification workflow for 3-Amino-N-isopropylpropanamide HCl.
Q2: My compound is off-white or yellow. What causes this discoloration and how can I remove it?
Answer: Discoloration in amine-containing compounds is often a result of oxidation or the presence of highly conjugated, chromophoric impurities. Amines can be susceptible to air oxidation over time, which can produce colored by-products.[4]
To address this, a common and effective technique is to use activated carbon (charcoal) during the recrystallization process. Activated carbon has a high surface area and can adsorb colored impurities.
Protocol for Decolorization with Activated Carbon:
-
Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the impure this compound in the minimum amount of a suitable boiling solvent (see Q4 for solvent selection).
-
Cool Slightly: Remove the flask from the heat source and allow it to cool for a minute to prevent flash boiling in the next step.
-
Add Activated Carbon: Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Be cautious, as the carbon can cause the solution to bump.
-
Heat and Swirl: Gently heat the mixture back to boiling for 5-10 minutes while swirling to ensure the impurities are adsorbed by the carbon.
-
Perform Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Crystallize and Isolate: Allow the hot, decolorized filtrate to cool slowly to induce crystallization, then collect the pure, colorless crystals by filtration.
Q3: During recrystallization, my product "oils out" instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated with impurities, depressing the melting point of the mixture. The result is a liquid layer (the "oil") instead of solid crystals.
Here is a decision tree to troubleshoot this issue:
Caption: Troubleshooting guide for when a product "oils out".
Frequently Asked Questions (FAQs)
Q4: What is the best solvent for recrystallizing this compound?
Answer: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] For a polar salt like an amine hydrochloride, polar protic solvents are excellent candidates. A systematic solvent screen is the best approach to find the optimal solvent or solvent pair.
Experimental Protocol for a Solvent Screen:
-
Place approximately 20-30 mg of your crude compound into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidate solvents are listed in the table below.
-
If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.
-
If the compound is poorly soluble at room temperature, heat the tube to the solvent's boiling point.
-
A good solvent will dissolve the compound completely upon heating.
-
Cool the clear solution to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.
-
If no single solvent is ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) at high temperature, and then add a "poor" solvent (anti-solvent, one in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly.
Table 1: Candidate Solvents for Recrystallization
| Solvent | Class | Boiling Point (°C) | Rationale & Comments |
| Isopropanol (IPA) | Polar Protic | 82.6 | Often an excellent choice for amine hydrochlorides. Good solubility differential. |
| Ethanol (EtOH) | Polar Protic | 78.4 | Similar to IPA, may be slightly too soluble, leading to lower yields. |
| Methanol (MeOH) | Polar Protic | 64.7 | Very polar. Often too soluble, but can be effective as part of a binary system (e.g., MeOH/Diethyl Ether). |
| Water | Polar Protic | 100 | High solubility is likely, but removal can be difficult. May be a good choice if the product is highly crystalline.[3] |
| Acetonitrile | Polar Aprotic | 81.6 | Can be effective for moderately polar compounds. |
Q5: Which analytical techniques are best for assessing the purity of the final product?
Answer: A combination of methods should be used to confirm both the purity and identity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[5] A reversed-phase method (e.g., using a C18 column) with a UV detector is typically used. Since the compound lacks a strong chromophore, detection at low wavelengths (e.g., 210-220 nm) may be necessary. The peak area percentage of the main peak is used to determine purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound.[6] Integration of the ¹H NMR spectrum can also be used to detect and quantify residual solvents or other proton-containing impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.[6]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is indicative of impurities.
Q6: How should I properly dry and store the purified this compound?
Answer: Proper drying and storage are crucial to maintain the purity and stability of your final product.
-
Drying: After filtration, the crystals should be dried under high vacuum at a temperature well below the compound's melting point (e.g., 40-50 °C) until a constant weight is achieved. This removes residual solvent, which could otherwise interfere with subsequent reactions or analyses.
-
Storage: Amine salts can be hygroscopic (absorb moisture from the air). Therefore, the dried compound should be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric oxygen.[4] Storing at a cool temperature (e.g., 2-8 °C) can also help to slow down any potential degradation over time.
References
- Google Patents. (n.d.). Recovery of amines from by-product chloride salts.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
-
Michigan State University. (n.d.). Recrystallization. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Karakawa, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. Retrieved from [Link]
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- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Characterization of 3-Aminopropanamide Derivatives
Welcome to the technical support center for the characterization of 3-aminopropanamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique analytical challenges posed by this important chemical scaffold. Our goal is to provide practical, field-proven insights to help you troubleshoot common issues, optimize your analytical methods, and ensure the integrity of your data. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory work.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
The inherent polarity of the 3-aminopropanamide core presents the most frequent challenge in HPLC method development. Standard reversed-phase (RP) methods often fail, leading to poor retention, inadequate peak shape, and unreliable quantification. This section addresses these critical issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do I see poor or no retention for my 3-aminopropanamide derivative on a standard C18 column?
A: This is the most common issue and stems from a fundamental mismatch between the analyte and the stationary phase.
-
Causality: 3-Aminopropanamide and its simple derivatives are highly polar molecules. Standard C18 columns utilize a nonpolar (hydrophobic) stationary phase. The principle of reversed-phase chromatography is based on the partitioning of the analyte between a polar mobile phase and this nonpolar stationary phase. Highly polar analytes have a strong affinity for the polar mobile phase and minimal interaction with the nonpolar C18 chains, causing them to travel with the solvent front and elute very early, often in the void volume.[1]
-
Troubleshooting Steps:
-
Confirm System Suitability: Before blaming the column, ensure your HPLC system is functioning correctly. Check for leaks, verify pump performance and mobile phase composition, and inspect the injector.[2]
-
Consider Analyte Concentration: Overloading the column with a highly concentrated sample can lead to peak fronting and apparent poor retention. Try diluting your sample.[2]
-
Switch to an Appropriate Method: If the system is sound, a standard C18 column is likely unsuitable. You will need to explore alternative chromatographic techniques better suited for polar compounds.
-
Q2: How can I improve the HPLC retention and separation of my polar 3-aminopropanamide derivative?
A: To retain and separate highly polar compounds, you must increase their interaction with the stationary phase or use a different chromatographic mode entirely.
-
Solution 1: Aqueous Normal Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Mechanism: Both ANP and HILIC utilize a polar stationary phase (e.g., bare silica, diol, or amide-bonded phases) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3] The polar analytes partition into the aqueous layer that forms on the surface of the stationary phase, leading to retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component).
-
Recommendation: HILIC is often the most effective starting point for analyzing 3-aminopropanamide derivatives.
-
-
Solution 2: Pre-column Derivatization
-
Mechanism: This technique involves chemically modifying the analyte to make it less polar and more responsive to a UV detector. For the primary amine in 3-aminopropanamide, derivatizing agents like dansyl chloride can be used.[4] The resulting derivative is significantly more hydrophobic, allowing for excellent retention on a standard C18 column. This approach can also dramatically increase detection sensitivity, especially for fluorescence detection.[4][5]
-
Consideration: Derivatization adds extra sample preparation steps and requires careful validation to ensure the reaction is complete and reproducible.
-
Experimental Workflow: HPLC Method Selection
The following diagram outlines a logical workflow for selecting an appropriate HPLC method for a novel 3-aminopropanamide derivative.
Sources
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- 2. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Analysis of 3-aminopropionamide: a potential precursor of acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to 3-Amino-N-isopropylpropanamide Hydrochloride
Welcome to the technical support center for 3-Amino-N-isopropylpropanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during in vitro assays. As Senior Application Scientists, we have compiled this in-depth guide to ensure you can confidently prepare and utilize this compound in your experiments, leading to reliable and reproducible results.
Understanding the Challenge: The Nature of Amine Hydrochloride Salts
This compound is supplied as a hydrochloride salt to enhance its aqueous solubility compared to its free amine form. The protonation of the primary amine group by hydrochloric acid introduces a positive charge, which improves its interaction with polar solvents like water.[1] However, this solubility is not always straightforward and can be influenced by various factors within your experimental setup. This guide will walk you through the common solubility issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
For a highly concentrated stock solution, Dimethyl Sulfoxide (DMSO) is a common starting point. However, for aqueous-based assays, preparing a stock solution directly in a buffered aqueous solution or deionized water is often preferable to avoid solvent-related artifacts in your experiment. If using an organic solvent like DMSO, it is critical to keep the final concentration in your assay low (typically ≤0.5%) to prevent toxicity or off-target effects.
Q2: Why is my compound precipitating when I add my DMSO stock solution to my aqueous assay buffer or cell culture medium?
This is a common phenomenon known as "salting out" or precipitation due to a change in solvent polarity. When a concentrated DMSO stock is introduced into an aqueous environment, the solubility of the compound can decrease dramatically. To mitigate this, you can try serial dilutions in your aqueous buffer or use a co-solvent system.
Q3: Can I heat the solution to improve the solubility of this compound?
Gentle warming (e.g., to 37°C) can be an effective method to increase the solubility of some compounds.[2] However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. The thermal stability of this compound should be considered, and it is advisable to perform a stability test if you plan to use elevated temperatures.
Q4: How does pH affect the solubility of this compound?
The solubility of amine hydrochlorides is highly dependent on pH.[3][4] At a lower pH, the amine group is protonated (-NH3+), which generally leads to higher aqueous solubility. As the pH increases towards the pKa of the amine, it will begin to deprotonate to the less soluble free amine form (-NH2), which can lead to precipitation. Therefore, maintaining a suitable pH in your assay buffer is critical.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound will not dissolve in aqueous buffer. | The concentration is too high for the given conditions. The pH of the buffer is not optimal. | Try a lower concentration. Adjust the pH of the buffer to be more acidic (e.g., pH 4-6), but ensure it is compatible with your assay. Consider using a co-solvent. |
| Precipitation occurs after adding stock solution to the assay plate. | The final concentration of the organic solvent (e.g., DMSO) is too high. The compound has low kinetic solubility in the final assay medium. | Decrease the final concentration of the organic solvent to ≤0.5%. Prepare an intermediate dilution of the stock solution in the assay buffer before the final dilution. |
| The solution is cloudy or hazy. | Formation of fine precipitates or insolubility. | Centrifuge the solution and use the supernatant, being careful to accurately determine the concentration of the dissolved compound. Re-evaluate your solvent and buffer system. |
| Inconsistent results between experiments. | Variability in solution preparation. Degradation of the compound in solution. | Prepare fresh stock solutions for each experiment. Ensure consistent and thorough mixing. Store stock solutions appropriately (see storage recommendations). |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a small volume of your chosen solvent (e.g., sterile deionized water, PBS, or DMSO).
-
Dissolution: Vortex or sonicate the mixture to aid dissolution. Gentle warming (e.g., 37°C) can be applied if necessary.[2]
-
Volume Adjustment: Once fully dissolved, add the remaining solvent to reach the final desired concentration.
-
Sterilization (if for cell culture): If the stock solution is prepared in an aqueous buffer for cell-based assays, sterilize it by passing it through a 0.22 µm filter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
This protocol is adapted from standard high-throughput screening methods to assess the kinetic solubility of your compound in a specific buffer.[5][6]
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.
-
Add 98 µL of your test buffer (e.g., PBS, pH 7.4) to each well. This will give a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Analyze the plate using a nephelometer to detect light scattering from any precipitate. Alternatively, the samples can be filtered or centrifuged, and the concentration of the soluble compound in the supernatant can be determined by LC-MS/MS or UV-Vis spectroscopy.
Interpreting the Results: The concentration at which a precipitate is observed is the kinetic solubility of the compound under those conditions.
Visualizing the Workflow: Solubility Troubleshooting
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: A decision tree for troubleshooting solubility issues.
Data Summary: Expected Solubility Profile
While specific experimental data for this compound is not widely published, the following table provides an illustrative summary of the expected solubility profile based on the general properties of similar amine hydrochloride compounds. Researchers should experimentally verify these properties.
| Solvent/Buffer | Expected Solubility | Notes |
| Water | Moderately to highly soluble | Solubility is pH-dependent. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Moderately soluble | The presence of chloride ions may slightly decrease solubility due to the common ion effect. |
| DMSO | Highly soluble | Recommended for high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent. |
Concluding Remarks
Successfully overcoming the solubility challenges of this compound is achievable with a systematic approach. By understanding the physicochemical properties of the compound and carefully selecting solvents, pH, and preparation methods, researchers can ensure the integrity and reliability of their experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 3-Chlorocathinone Hydrochloride for In Vitro Assays.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
- Di, L., & Kerns, E. H. (2003). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 1(1), 1-13.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. (2023). Biotechnology Progress, 39(4), e3345.
- MilliporeSigma. (2020, November 23). Cell Culture Troubleshooting Tips and Tricks [Video]. YouTube.
- Benchchem. (n.d.). 3-Amino-N-[3-(dimethylamino)propyl]propanamide Dihydrochloride.
- Needham, T. E. (1970).
- Gibson, E. K. (2007).
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- ResearchGate. (n.d.). Further calculations on solubility of 3-amino-1-adamantanol in ethanol+water binary solvent mixtures at various temperatures.
- ResearchGate. (n.d.). How to prepare and store Amino acid stock solution?
- U.S. Pharmacopeia. (n.d.). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS.
- Streng, W. H., & Zoglio, M. A. (1984). Influence of pH, temperature and impurities on the solubility of an active pharmaceutical ingredient (API). International Journal of Pharmaceutics, 22(2-3), 215-226.
- Wolfenden, R., Andersson, L., Cullis, P. M., & Southgate, C. C. (1981). Temperature dependence of amino acid hydrophobicities. Biochemistry, 20(4), 849-855.
- PubChem. (n.d.). 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility Profile of 5-(Chloromethyl)-2-methylpyrimidin-4-amine Hydrochloride.
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
- Organic Syntheses. (n.d.). Methylamine Hydrochloride.
- ResearchGate. (n.d.). Solubility of Carbon Dioxide in Aqueous Solutions of 3Amino1-propanol.
- PubChem. (n.d.). 3-amino-N-methylpropanamide hydrochloride.
- Google Patents. (n.d.). CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Ethoxazene Hydrochloride.
- ResearchGate. (n.d.). How can I neutralize aminehydrochlorides?.
- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
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- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. chemscene.com [chemscene.com]
- 3. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. enamine.net [enamine.net]
Technical Support Center: Troubleshooting Peptide Synthesis with Propanamide Derivatives
Welcome to the technical support center for peptide synthesis involving propanamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are incorporating amino acids modified with a propanamide group, or similar N-alkylated structures, into their synthetic workflows. The introduction of such derivatives can present unique challenges, from steric hindrance affecting coupling efficiency to altered solubility profiles of the growing peptide chain.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Low Coupling Efficiency & Incomplete Reactions
This is one of the most common hurdles when working with propanamide derivatives or other N-substituted amino acids. The bulky nature of the side chain can sterically hinder the approach of the incoming activated amino acid.
Q1: My Kaiser test is positive after a coupling step involving a propanamide-modified residue. What is the likely cause and how can I fix it?
A positive Kaiser test indicates the presence of free primary amines, meaning your coupling reaction was incomplete.[1][2] The primary culprit is often steric hindrance from the propanamide group, which slows down the kinetics of amide bond formation.
Immediate Corrective Actions:
-
Double Couple: The simplest first step is to repeat the coupling reaction on the same resin sample. This gives the reaction more time to go to completion.
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult sequences.[3]
If the problem persists, consider these more robust solutions:
-
Change Coupling Reagent: Standard carbodiimide reagents (like DCC or DIC) may be inefficient for sterically hindered couplings.[4] Switch to a more potent activating agent. Uronium or phosphonium salt-based reagents are highly recommended.
| Reagent | Class | Key Advantages for Hindered Couplings |
| HATU | Uronium Salt | Forms a highly reactive OAt-active ester. Generally faster and leads to higher purity crude product compared to HBTU.[5][6][7] The 7-azabenzotriazole (HOAt) moiety provides anchimeric assistance, accelerating the reaction. |
| HBTU | Uronium Salt | A very common and effective reagent, though generally considered slightly less reactive than HATU for the most difficult couplings.[5][6][8][9] |
| PyAOP/PyBOP | Phosphonium Salt | Strong coupling reagents that are very effective for hindered amino acids.[4][10] PyBOP is a good replacement for the carcinogenic BOP reagent.[10] PyAOP is noted for being among the most reactive.[10] |
| COMU | Uronium Salt | A newer generation reagent with reactivity comparable to HATU but with improved safety, as it does not contain potentially explosive HOBt or HOAt moieties.[9] |
-
Increase Temperature: If your synthesizer allows, increasing the reaction temperature to 40-50°C can significantly improve coupling kinetics. Microwave-assisted synthesis is particularly effective for this.[9]
-
Use Amino Acid Fluorides: For extremely difficult couplings, converting the incoming amino acid to its fluoride derivative in situ (e.g., using TFFH) creates a highly reactive species.[9]
Q2: I'm observing a significant amount of a deletion sequence (missing the propanamide-modified amino acid) in my crude LC-MS. What went wrong?
This is a classic sign of a failed coupling step followed by the successful coupling of the subsequent amino acid. The N-terminal amine was not successfully acylated by the propanamide derivative, and after the next deprotection step, it was available to react with the next amino acid in the sequence.
Root Cause Analysis & Solution Workflow:
The troubleshooting path is similar to Q1, focusing on enhancing the coupling efficiency. The key is to ensure the coupling of the propanamide derivative is complete before proceeding.
Caption: Troubleshooting workflow for deletion sequences.
Section 2: Side Reactions & Impurity Formation
The unique structure of propanamide derivatives can sometimes lead to unexpected side reactions, particularly during deprotection and cleavage.
Q3: My LC-MS shows a mass corresponding to my target peptide plus an unexpected modification after TFA cleavage. What could it be?
While standard side reactions like deamidation or oxidation can occur, propanamide derivatives are generally stable.[11][12][13][14] The most likely source of unexpected adducts comes from the cleavage step itself. During Fmoc SPPS, the final cleavage is typically performed with Trifluoroacetic Acid (TFA), which generates highly reactive carbocations from the side-chain protecting groups (like t-Butyl) and the resin linker.[15]
Common Cleavage-Related Side Reactions:
-
t-Butylation: If scavengers are insufficient, the tert-butyl cation can attach to nucleophilic residues like Tryptophan, Cysteine, or Methionine.[16]
-
Re-attachment to Resin: In some cases, the cleaved peptide can re-attach to the resin linker.[17]
Solution: Optimize Your Cleavage Cocktail
A "universal" cleavage cocktail is not always optimal. Tailor your cocktail to the specific amino acids in your sequence. The key is to use a cocktail of "scavengers" to trap these reactive cations.
| Component | Purpose in Cleavage Cocktail | When to Use |
| TFA | Cleaves peptide from resin and removes acid-labile protecting groups.[15] | Always the main component (80-95%). |
| Triisopropylsilane (TIS) | A highly effective carbocation scavenger. Reduces trityl and other protecting groups. | Essential for most sequences. |
| Water (H₂O) | Scavenges tert-butyl cations, particularly important when Ser(tBu), Thr(tBu), or Tyr(tBu) are present.[15] | Include 2.5-5% for most peptides. |
| 1,2-Ethanedithiol (EDT) | A strong scavenger for protecting groups on Cysteine (e.g., Trityl) and helps prevent t-butylation of Cys.[17] | Critical for Cys-containing peptides. |
| Thioanisole | Scavenges cations and helps prevent side reactions with Tryptophan and Methionine.[17] | Recommended for Trp and Met-containing peptides. |
| Phenol | Acts as a scavenger to prevent reattachment and modification of Tyrosine and Tryptophan.[17] | Useful for peptides with aromatic residues. |
Recommended General-Purpose Cocktail:
-
Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5). This is a robust cocktail suitable for peptides with a combination of sensitive residues.[17][18]
-
Simpler Alternative: For many peptides without Cys, Met, or Trp, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5) is sufficient and avoids the use of malodorous thiols.[18]
Section 3: Solubility Issues
The incorporation of N-alkyl groups like propanamide can alter the hydrogen bonding network of the peptide backbone, potentially leading to aggregation on the resin or poor solubility of the final product.[19][20]
Q4: My peptide synthesis failed (incomplete reactions) after the 10th residue. The resin beads are clumping. What is happening?
This is a classic sign of on-resin aggregation.[19] The growing peptide chain, particularly if it contains hydrophobic sequences, can fold and form intermolecular hydrogen bonds, making the N-terminal amine inaccessible for the next coupling step. Propanamide derivatives can exacerbate this by disrupting secondary structures in unpredictable ways.[3]
Strategies to Overcome On-Resin Aggregation:
-
Solvent Change: Switch from DMF to N-Methyl-2-pyrrolidone (NMP). NMP is a better solvating agent for many difficult sequences and can help disrupt aggregation.[19][21]
-
Chaotropic Salts: Add chaotropic salts like LiCl (e.g., 0.5 M) to the coupling and/or deprotection solutions to break up hydrogen bonding networks.[3]
-
Incorporate Backbone Modifiers: If the sequence allows, strategically incorporate "structure-breaking" elements.
-
Pseudoproline Dipeptides: These derivatives temporarily introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets. The original Ser or Thr residue is regenerated during the final TFA cleavage.[3]
-
Dmb/Hmb Amino Acids: These provide reversible protection of the backbone amide bond, preventing hydrogen bond formation at that position.[3][20]
-
Q5: My purified, lyophilized peptide containing a propanamide derivative is very difficult to dissolve for my assay. How can I improve its solubility?
Poor solubility of the final peptide is a common issue, often driven by a high proportion of hydrophobic amino acids.[22][23]
Systematic Dissolution Protocol:
-
Start with Pure Water: First, try to dissolve the peptide in HPLC-grade water. Sonication can help.
-
Add Acid or Base: If it doesn't dissolve, check the peptide's net charge at neutral pH.
-
If the net charge is negative (more acidic residues like Asp, Glu), add a small amount of a basic solution like 0.1 M ammonium bicarbonate.
-
If the net charge is positive (more basic residues like Lys, Arg, His), add a small amount of an acidic solution like 10% acetic acid or 0.1% TFA.
-
-
Introduce Organic Solvents: If the peptide is still insoluble, it is likely very hydrophobic. Try dissolving it first in a small amount of an organic solvent like acetonitrile, isopropanol, or DMSO, and then slowly add your aqueous buffer to the desired final concentration.[24][25] Be careful not to add the aqueous buffer too quickly, as this can cause the peptide to precipitate out.[24]
Section 4: Analytical Protocols & Quality Control
Proper analysis is key to successful troubleshooting. You cannot fix a problem you haven't correctly identified.
Protocol 1: The Kaiser Test (Qualitative Test for Free Primary Amines)
This test is essential for monitoring the completion of coupling reactions in Fmoc-SPPS.[1][26]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (1-5 mg) in a small glass test tube.
-
Wash the beads with DMF and then ethanol to remove residual solvent.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube at 100-120°C for 3-5 minutes.
-
Observe the color.
Interpretation:
-
Blue/Purple Beads and Solution: POSITIVE - Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless Beads and Solution: NEGATIVE - Indicates the absence of free primary amines (successful coupling).
Note: Proline and other N-substituted amino acids will give a reddish-brown color, not a definitive blue.
Protocol 2: Test Cleavage and LC-MS Analysis
Before cleaving your entire batch of resin, a small-scale test cleavage is invaluable for identifying potential problems like deletion sequences or side-products.
Procedure:
-
Take a small amount of dried peptidyl-resin (10-20 mg) in a microcentrifuge tube.
-
Add an appropriate cleavage cocktail (e.g., 200 µL of TFA/TIS/H₂O 95:2.5:2.5) to the resin.
-
Let the reaction proceed at room temperature for 2-3 hours.
-
Precipitate the cleaved peptide by adding cold diethyl ether (approx. 1 mL).
-
Centrifuge the tube to pellet the crude peptide.
-
Carefully decant the ether.
-
Allow the peptide pellet to air dry.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for LC-MS analysis.
-
Analyze the mass spectrum to confirm the mass of the desired product and identify any major impurities.[27][28][29][30]
References
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications - Organic Process Research & Development. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Synpeptide. [Link]
-
LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters Corporation. [Link]
-
Peptide Characterisation Methods and Impurity Detection. Oxford Global. [Link]
-
Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. [Link]
-
Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. PubMed. [Link]
-
Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. ACS Publications - Organic Letters. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]
-
How To Do KMO And Bartlett's Test In SPSS? YouTube. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
What do you do when your peptide synthesis fails? Biotage. [Link]
-
Peptide synthesis troubleshooting using unnatural amino acids. Reddit. [Link]
-
Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. [Link]
-
Designing Purification Methods for Hydrophobic Peptides. Nest Group. [Link]
-
Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
SPPS Kaiser Test Question. Reddit. [Link]
-
Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. ACS Publications - Analytical Chemistry. [Link]
-
Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. Grace. [Link]
-
Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]
-
Strategic peptide purification. YMC America. [Link]
-
How isotonic solutions influence peptide drug solubility. Patsnap Eureka. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biomatik. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central. [Link]
-
Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. [Link]
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. ACS Publications - Industrial & Engineering Chemistry Research. [Link]
-
Aggregation and conformational studies on a pentapeptide derivative. PubMed. [Link]
-
A Snake Venom Peptide and Its Derivatives Prevent Aβ42 Aggregation and Eliminate Toxic. PubMed. [Link]
Sources
- 1. Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. file.globalso.com [file.globalso.com]
- 11. daicelpharmastandards.com [daicelpharmastandards.com]
- 12. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. peptide.com [peptide.com]
- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 19. peptide.com [peptide.com]
- 20. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 21. biotage.com [biotage.com]
- 22. biosynth.com [biosynth.com]
- 23. How isotonic solutions influence peptide drug solubility [eureka.patsnap.com]
- 24. nestgrp.com [nestgrp.com]
- 25. seaviewsci.com [seaviewsci.com]
- 26. reddit.com [reddit.com]
- 27. lcms.cz [lcms.cz]
- 28. biosynth.com [biosynth.com]
- 29. oxfordglobal.com [oxfordglobal.com]
- 30. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Optimization of HPLC Separation for 3-Aminopropanamide Isomers
Welcome to the dedicated technical support center for the chromatographic analysis of 3-aminopropanamide isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these challenging analytes. As small, polar molecules, 3-aminopropanamide and its isomers present unique hurdles in High-Performance Liquid Chromatography (HPLC). This resource provides in-depth, experience-based solutions to common problems, structured in a practical question-and-answer format.
The Challenge: Understanding 3-Aminopropanamide
3-Aminopropanamide is a small molecule characterized by high polarity and the presence of a primary amine and an amide group. Depending on its structure, it can exist as constitutional isomers (e.g., 2-aminopropanamide) or enantiomers, if a chiral center is present. These properties are the root cause of most analytical difficulties. Standard reversed-phase (RP) HPLC methods, which excel at separating nonpolar compounds, often fail to provide adequate retention and resolution for such analytes.[1][2][3] The molecules have a high affinity for the highly aqueous mobile phases used in RP-HPLC and exhibit minimal interaction with the nonpolar C18 stationary phase, leading to elution in or near the solvent front.[2][4]
This guide will explore advanced chromatographic strategies and provide robust troubleshooting protocols to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Poor Retention & Co-elution
Question 1: My 3-aminopropanamide isomers are eluting at the void volume on my C18 column. How can I increase retention?
Answer: This is the most common issue encountered and stems from the high polarity of your analytes. A standard C18 column is too hydrophobic to effectively retain them. You have several scientifically-grounded strategies to address this:
Strategy A: Switch to an Alternative Chromatographic Mode
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred technique for highly polar compounds.[5][6] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2] The mechanism involves partitioning the analyte into a water-enriched layer on the surface of the stationary phase. Increasing the aqueous component of the mobile phase will decrease retention.
-
Mixed-Mode Chromatography (MMC): This powerful technique uses stationary phases with multiple functionalities, such as reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics.[7][8] For 3-aminopropanamide, which is basic, a mixed-mode column with cation-exchange properties would provide an additional, strong retention mechanism, delivering enhanced selectivity for isomers.[9][10]
Strategy B: Modify Your Reversed-Phase Method
-
Use a Polar-Embedded or Aqueous-Stable C18 Column: These columns have a polar functional group embedded near the base of the C18 chain.[11] This modification allows the column to be used with 100% aqueous mobile phases without the stationary phase chains collapsing (a phenomenon known as "dewetting"), which can improve retention for polar analytes.[3]
-
Implement Ion-Pair Chromatography (IPC): By adding an ion-pairing reagent to the mobile phase (e.g., an alkyl sulfonate like hexafluorophosphate for the positively charged amine), you can form a neutral, more hydrophobic ion pair with your analyte.[12] This complex will have a greater affinity for the C18 stationary phase, thus increasing retention.[13] However, be aware that ion-pairing reagents can be difficult to remove from the column and may suppress MS signals.[3]
Workflow for Initial Method Development
Caption: Initial method development workflow for 3-aminopropanamide isomers.
Category 2: Poor Peak Shape
Question 2: My peaks are tailing significantly. What is the cause and how can I fix it?
Answer: Peak tailing is a common problem, especially with basic compounds like 3-aminopropanamide. It can compromise resolution and lead to inaccurate integration.[14]
Causality 1: Secondary Interactions with the Stationary Phase The primary cause of tailing for basic analytes on silica-based columns is the interaction between the positively charged amine group and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface. This leads to a secondary, undesirable retention mechanism that results in tailed peaks.
-
Solution A: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing these secondary interactions.[15]
-
Solution B: Use a High-Purity, End-Capped Column: Modern columns are made with high-purity silica and are "end-capped" to reduce the number of accessible silanol groups, thereby minimizing tailing. Ensure you are using a modern, high-quality column.
-
Solution C: Increase Buffer Concentration: A higher buffer concentration can help to shield the charged sites on the stationary phase, reducing analyte interaction and improving peak shape.
Causality 2: Column Overload Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or even fronting peaks.
-
Solution: Systematically reduce the concentration of your sample and re-inject. If peak shape improves, you were likely overloading the column.
Causality 3: Extra-Column Effects & Column Failure Problems outside the column can also cause peak distortion that affects all peaks in the chromatogram.[14]
-
Solution: A common cause is a partially blocked column inlet frit due to particulates from the sample or system wear.[14] Try back-flushing the column (if the manufacturer allows it). If this doesn't work, the column may need to be replaced. Also, ensure all tubing and connections are secure and properly fitted.
Category 3: Detection and Sensitivity
Question 3: I am struggling to detect my 3-aminopropanamide isomers. How can I improve sensitivity?
Answer: 3-aminopropanamide lacks a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging, especially at low concentrations.
Solution A: Pre-Column Derivatization This is a highly effective and common strategy.[16] By reacting the primary amine of your analyte with a labeling agent, you can attach a molecule with strong UV absorbance or fluorescence properties.[17][18]
-
Mechanism: A derivatization reagent (e.g., o-phthalaldehyde (OPA), fluorescamine, or dansyl chloride) is added to the sample before injection.[16][19] This reaction forms a new, highly detectable product. The derivatization can also make the molecule more hydrophobic, which can aid in reversed-phase separations.[16]
Step-by-Step Protocol for OPA Derivatization:
-
Prepare Reagents: Create a borate buffer solution (e.g., 0.1 M, pH 9.5). Prepare an OPA solution in methanol. Prepare a solution of a thiol (e.g., N-acetyl-L-cysteine or 3-mercaptopropionic acid) in methanol.
-
Derivatization Reaction: In a vial, mix your sample with the borate buffer. Add the OPA solution, followed by the thiol solution. The thiol is necessary to form a stable derivative.
-
Incubate: Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature. The reaction is rapid.
-
Inject: Inject the derivatized sample onto the HPLC system immediately, as the derivatives can be unstable over long periods.
-
Detection: Use a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 455 nm).
Solution B: Use a More Universal Detector If derivatization is not desired, consider using a detector that does not rely on chromophores:
-
Mass Spectrometry (MS): This is the most powerful option, providing high sensitivity and selectivity, as well as mass information for peak identification. HILIC and mixed-mode chromatography are generally compatible with MS.[9]
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These detectors nebulize the column effluent and measure the resulting particles, providing a response for any non-volatile analyte. They are useful when analytes lack a chromophore and MS is not available.
Category 4: Chiral Separation
Question 4: How can I separate the enantiomers of a chiral 3-aminopropanamide isomer?
Answer: Separating enantiomers requires creating a chiral environment where the two mirror-image forms can interact differently. This is almost exclusively achieved using a Chiral Stationary Phase (CSP).[20][21]
Mechanism of Chiral Stationary Phases: CSPs are packed with a chiral selector (e.g., a polysaccharide like cellulose or amylose) that is bonded to the silica support.[22] Enantiomers form transient, diastereomeric complexes with the CSP. Due to the three-dimensional structure of the selector, one enantiomer will fit better and interact more strongly, leading to a longer retention time and thus, separation.[23]
Key Experimental Considerations for Chiral Separations:
| Parameter | Recommendation & Rationale |
| Column Selection | Start with polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series). These are versatile and have a high success rate for a wide range of compounds.[24] |
| Mobile Phase | Often performed in normal-phase (e.g., hexane/alcohol mixtures) or polar organic mode (e.g., acetonitrile/methanol). The choice of alcohol (e.g., ethanol, isopropanol) can significantly impact selectivity.[22] |
| Additives | Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for an acidic compound, diethylamine for a basic one) can be crucial for improving peak shape and resolution by suppressing unwanted ionic interactions. |
| Temperature | Lowering the column temperature can sometimes enhance the stability of the transient diastereomeric complexes, leading to improved resolution. |
Troubleshooting Logic Diagram
Caption: A logical troubleshooting tree for common HPLC issues.
References
- CN105675783A - HPLC (high-performance liquid chromatography)
-
Dittrichová, K. (2014). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Charles University. (URL: [Link])
-
HELIX Chromatography. HPLC Separation of Three Isomers of Aminosalicylic Acid on Coresep 100 Mixed-Mode Column. (URL: [Link])
-
Javed, M. R., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6189. (URL: [Link])
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 185-195. (URL: [Link])
-
El-Didamony, A. M. (2004). SPECTROFLUORIMETRIC METHOD FOR DETERMINATION OF PANTHENOL IN COSMETIC AND PHARMACEUTICAL FORMULATIONS. ResearchGate. (URL: [Link])
-
Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. (URL: [Link])
-
Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1546-1554. (URL: [Link])
-
SIELC. Separation of N-(3-((2-Aminoethyl)amino)propyl)stearamide on Newcrom R1 HPLC column. (URL: [Link])
-
Lesellier, E., & West, C. (2015). Mixed-Mode Chromatography—A Review. LCGC International, 28(1). (URL: [Link])
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (URL: [Link])
-
Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America, 31(8), 612-625. (URL: [Link])
-
Subtil, J., et al. (2021). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1653, 462419. (URL: [Link])
-
Phenomenex. Chiral HPLC Separations. (URL: [Link])
-
Kim, J., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 12(11), 1083. (URL: [Link])
-
MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (URL: [Link])
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. (URL: [Link])
-
Thaysen-Andersen, M., et al. (2010). Separation of multiphosphorylated peptide isomers by hydrophilic interaction chromatography on an aminopropyl phase. Analytical Chemistry, 82(15), 6565-6573. (URL: [Link])
-
Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. (URL: [Link])
-
BUCHI. Why HILIC is what your polar compounds need for purification. (URL: [Link])
-
Axion Labs. HPLC problems with very polar molecules. (URL: [Link])
-
Cytiva. Fundamentals of mixed mode (multimodal) chromatography. (URL: [Link])
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. (URL: [Link])
-
Chrom-Tech. HPLC Troubleshooting Guide. (URL: [Link])
-
Agilent Technologies. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. (URL: [Link])
-
Thermo Fisher Scientific. (2018). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Separation Science. (URL: [Link])
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (URL: [Link])
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22222288, 3-Aminopropanamide hydrochloride. (URL: [Link])
-
Ilisz, I., et al. (2012). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Journal of separation science, 35(24), 3467–3485. (URL: [Link])
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Creek, D. J., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ResearchGate. (URL: [Link])
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Sartorius. Mixed Mode Chromatography. (URL: [Link])
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Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. (URL: [Link])
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Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. (URL: [Link])
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HELIX Chromatography. Access our Mixed-Mode Universe. (URL: [Link])
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Amino-N-isopropylpropanamide Hydrochloride
This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of 3-Amino-N-isopropylpropanamide hydrochloride. As a crucial intermediate in various synthetic pathways, ensuring its purity and concentration is paramount for downstream process control and final product quality. This document is intended for researchers, analytical scientists, and drug development professionals, offering a detailed framework for method selection, development, and validation in line with global regulatory standards.
The narrative herein is built upon the foundational principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), explaining not just the procedural steps but the scientific rationale underpinning each choice. We will explore and compare three distinct analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titrimetry—providing the necessary protocols and validation strategies to establish a method that is truly fit for its intended purpose.[1][2]
The Analytical Challenge: Understanding this compound
This compound is a small, polar molecule characterized by a primary aliphatic amine and a secondary amide functional group. Its hydrochloride salt form ensures water solubility. From an analytical perspective, the molecule presents a significant challenge: it lacks a native chromophore that absorbs in the typical UV range (200-400 nm). This property immediately complicates direct analysis by the most common and accessible HPLC detector, the UV-Vis spectrophotometer.
Therefore, the selection of an analytical method must be a deliberate process that addresses this core challenge while ensuring the method is specific, sensitive, accurate, and robust enough for its intended application, be it for release testing, in-process control, or stability studies.
Diagram 1: Analytical Method Selection Funnel
Caption: Decision workflow for selecting an analytical method.
Comparative Analysis of Methodologies
The optimal analytical method is dictated by the specific requirements of the analysis. Here, we compare three viable approaches, each with distinct advantages and drawbacks.
| Parameter | HPLC with Pre-column Derivatization (FLD) | Gas Chromatography (GC-FID) | Acid-Base Titrimetry |
| Specificity | High: Chromatographic separation resolves the analyte from impurities and degradation products. | High: Excellent separation of volatile compounds. Specificity depends on the column's ability to resolve related substances. | Low: Titrates any acidic or basic species present. Not suitable for impurity analysis. |
| Sensitivity (LOD/LOQ) | Very High: Fluorescence detection is exceptionally sensitive, ideal for trace-level analysis. | Moderate to High: FID is sensitive to hydrocarbons but may require optimization for amines. | Low: Suitable only for quantifying major components (assay) in bulk material. |
| Precision (%RSD) | Excellent (<2%): Modern HPLC systems offer high reproducibility.[3] | Excellent (<2%): Autosamplers and electronic flow control ensure high precision. | Excellent (<1%): A classic, highly precise technique when performed correctly. |
| Accuracy (% Recovery) | High (98-102%): Demonstrable via spike/recovery experiments.[4] | High (98-102%): Determined through spike/recovery studies. | Very High (99-101%): As an absolute method, it can be highly accurate for pure substances. |
| Throughput | Moderate: Each run, including derivatization and chromatography, can take 15-30 minutes. | Moderate to High: Run times are typically short (10-20 minutes). | Low: A manual, sequential process. Not suitable for large numbers of samples. |
| Cost & Complexity | High: Requires HPLC, fluorescence detector, derivatization reagents, and skilled personnel. | Moderate: GC-FID systems are common. Requires specialized columns for amines to prevent peak tailing.[5] | Low: Requires only basic glassware, a titrator/potentiometer, and standard reagents. |
| Best Application | Impurity profiling, stability studies, quantification in complex matrices. | Residual solvent analysis, quantification of volatile impurities, assay of the free base. | Assay of bulk drug substance, purity assessment of raw material. |
The Validation Framework: A Universal Workflow
Regardless of the chosen methodology, validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[1] The validation process follows a structured approach, assessing a series of key performance characteristics as defined by ICH Q2(R2) and USP General Chapter <1225>.[6][7][8]
Diagram 2: The Analytical Method Validation Workflow
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A Comparative Guide to the Biological Activity of 3-Amino-N-isopropylpropanamide Hydrochloride and Its Analogs: A Research Framework
As Senior Application Scientists, our goal is to not only provide data but to illuminate the pathways to discovery. This guide presents a structured research framework for investigating the biological activity of 3-Amino-N-isopropylpropanamide hydrochloride. Given the novelty of this specific molecule, we will establish a hypothetical, yet scientifically rigorous, context for its evaluation: assessing its potential cytotoxic effects on cancer cell lines.
This document will detail the selection of appropriate analogs, outline a comprehensive experimental protocol to generate comparative data, and discuss the principles of structure-activity relationship (SAR) analysis that are crucial for guiding further drug development efforts.
Introduction to the Aminopropanamide Scaffold
The aminopropanamide core is a versatile scaffold found in a variety of biologically active molecules. The presence of an amide linkage and amino groups makes these compounds interesting for medicinal chemistry, as these features can participate in hydrogen bonding and other interactions with biological targets.[1][2] While the specific biological profile of this compound is not extensively documented in public literature, its structure warrants investigation. For the purpose of this guide, we will hypothesize its potential as an anticancer agent and outline a program to test this hypothesis.
Rationale for Analog Selection
To understand the structure-activity relationship (SAR), it is essential to compare the parent compound with analogs that feature systematic structural modifications.[3] The choice of analogs aims to probe the effects of steric bulk, hydrophobicity, and substitution on the amide nitrogen. Based on available chemical information, we have selected the following analogs for a comparative study:
-
Parent Compound: this compound
-
Analog 1 (A1): 3-Amino-N-ethylpropanamide hydrochloride (less bulky alkyl group)[4]
-
Analog 2 (A2): 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (larger, aromatic substituent)[5]
-
Analog 3 (A3): 3-Aminopropanamide hydrochloride (unsubstituted amide nitrogen)[6]
This selection allows for a systematic evaluation of how modifications at the amide nitrogen influence biological activity.
Experimental Framework: Assessing Cytotoxicity
To determine the potential anticancer activity of these compounds, a robust and widely accepted method is the MTT assay for cell viability.[7] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects.
Workflow for Comparative Cytotoxicity Screening
The following diagram outlines the logical flow of the experimental process, from cell culture preparation to data analysis.
Caption: Workflow diagram of the MTT cell viability assay.
Detailed Protocol: MTT Assay
This protocol is designed to be self-validating by including essential controls.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (Parent, A1, A2, A3) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Causality: This initial incubation allows cells to adhere to the plate and enter a logarithmic growth phase, ensuring consistent results.
-
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the compounds. Include wells with vehicle (DMSO) only as a negative control.
-
Trustworthiness: A vehicle control is critical to ensure that the solvent used to dissolve the compounds does not have a toxic effect on its own.
-
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Mechanism: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]
-
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Illustrative Data and Structure-Activity Relationship (SAR) Analysis
While we await experimental results, we can postulate a set of illustrative data to demonstrate how SAR analysis is performed. The IC50 value is a key metric; a lower IC50 indicates higher potency.
Table 1: Illustrative IC50 Values for Cytotoxicity Against MCF-7 Cells
| Compound | Structure (N-substituent) | Illustrative IC50 (µM) |
| Parent | -N(H)-isopropyl | 50 |
| Analog 1 (A1) | -N(H)-ethyl | 75 |
| Analog 2 (A2) | -N(ethyl)-benzyl | >100 |
| Analog 3 (A3) | -N(H)₂ | 200 |
Interpreting the SAR
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A Comparative Guide to the Structure-Activity Relationship of N-Alkylated Aminopropanamides and their Analogs as Modulators of the Endocannabinoid System
Introduction: Targeting the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes, including pain sensation, mood, appetite, and memory.[1][2] The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands (endocannabinoids) such as N-arachidonoylethanolamine (anandamide or AEA), and the enzymes that regulate endocannabinoid synthesis and degradation.[1][2][3] Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the hydrolytic degradation of anandamide, terminating its signaling.[1][4][5]
Pharmacological modulation of the ECS presents a significant therapeutic opportunity. Direct agonism of cannabinoid receptors, particularly CB1, can lead to undesirable psychotropic side effects.[1] An alternative and more nuanced strategy is to elevate the endogenous levels of anandamide by inhibiting FAAH. This approach is believed to produce analgesic, anxiolytic, and anti-inflammatory effects without the central nervous system side effects associated with direct CB1 agonists.[1][6][7] Consequently, the development of potent and selective FAAH inhibitors, as well as selective CB2 receptor agonists, is an area of intense research in drug discovery.[1][8][9]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-alkylated aminopropanamides and structurally related N-alkyl amides and carbamates, focusing on their interactions with FAAH and the cannabinoid receptors. We will dissect how modifications to the N-alkyl substituent influence potency and selectivity, providing a rational framework for the design of novel therapeutics targeting the ECS.
The N-Alkylated Aminopropanamide Scaffold: A Versatile Template
The general structure of the compounds discussed in this guide is characterized by a core amide or carbamate linkage with a variable N-alkyl substituent. This alkyl group plays a pivotal role in defining the compound's interaction with its biological target. The lipophilicity, size, and shape of this substituent are critical determinants of binding affinity and inhibitory potency.
Caption: General chemical scaffold of N-alkylated modulators.
Comparative Analysis Part 1: N-Alkylated Derivatives as FAAH Inhibitors
The development of FAAH inhibitors has revealed a clear and consistent SAR profile concerning the N-alkyl substituent. The potency of these inhibitors is highly dependent on the lipophilicity and conformation of this group, which is believed to interact with the acyl chain-binding channel of the enzyme.[1]
Influence of N-Alkyl Chain Length and Lipophilicity
Systematic studies on various classes of FAAH inhibitors, including N-alkyl carbamates and amides, have shown a parabolic relationship between the length of the N-alkyl chain and inhibitory potency.[1]
-
Short to Medium Chains (C4-C6): Optimal activity is often observed with N-alkyl groups containing four to six carbons. For instance, in a series of alkylcarbamic acid aryl esters, N-alkyl substituents like n-butyl and cyclohexyl were found to be optimal for potency.[10][11]
-
Longer Chains: As the alkyl chain length increases beyond the optimum, a decrease in potency is typically observed. This suggests a finite size to the hydrophobic binding pocket within the FAAH active site.[1]
-
Cyclic vs. Acyclic: Cycloalkyl groups, such as cyclohexyl, are often more potent than their linear counterparts of the same carbon number.[10][11] This is likely due to the conformational constraint imposed by the ring, which may favor a more optimal binding orientation.
Quantitative Comparison of N-Alkyl Carbamate FAAH Inhibitors
The following table summarizes the SAR for a series of N-alkylcarbamic acid biphenyl-3-yl esters, highlighting the impact of the N-substituent on FAAH inhibition.
| Compound ID | N-Substituent (R) | FAAH IC50 (nM) |
| 1a | n-Butyl | 110 |
| 1b | Cyclohexyl | 63 |
| 1c | Phenyl | 350 |
| 1d | Benzyl | 210 |
| Data synthesized from Tarzia et al. (2003).[10] |
As the data indicates, the lipophilic cyclohexyl and n-butyl groups confer the highest potency, with the cyclohexyl derivative being the most active in this series.[10] The more rigid and bulky aromatic substituents (phenyl and benzyl) result in a significant loss of activity.[10]
Comparative Analysis Part 2: N-Alkylated Derivatives as Cannabinoid Receptor Ligands
The SAR for N-alkylated aminopropanamides and related carboxamides at the CB1 and CB2 receptors is distinct from that of FAAH inhibitors. Here, the N-alkyl group often interacts with a hydrophobic pocket within the receptor, and its size and shape can be a key determinant of both affinity and selectivity.
Influence of N-Alkyl Group on CB2 Receptor Selectivity
For many classes of cannabinoid receptor ligands, including 1,8-naphthyridin-2(1H)-one-3-carboxamides, the N1-substituent is critical for achieving high affinity and selectivity for the CB2 receptor over the CB1 receptor.[12][13]
-
Optimal Chain Length: Similar to FAAH inhibitors, there is an optimal alkyl chain length for CB2 affinity. In one series of 1,8-naphthyridin-2(1H)-one-3-carboxamides, N-substituents such as n-butyl and n-pentyl provided excellent affinity for CB2 with low affinity for CB1.[12]
-
Functionalization of the Alkyl Chain: Introduction of a terminal hydroxyl group on the N-alkyl chain can further enhance CB2 selectivity. In a study of N-hydroxyalkyl-1,8-naphthyridinones, CB2 affinity increased with the elongation of the alkyl chain from two to five carbons, while affinity for CB1 was abolished.[12]
-
Branched and Cyclic Groups: In other classes of CB2 ligands, branched or cyclic alkyl groups on the amide nitrogen have been shown to be well-tolerated and can contribute to high affinity.
Quantitative Comparison of N-Alkyl-1,8-naphthyridin-2(1H)-one-3-carboxamides
The table below illustrates the effect of varying the N1-substituent on CB1 and CB2 receptor binding affinity for a series of 1,8-naphthyridin-2(1H)-one-3-carboxamides.
| Compound ID | N1-Substituent (R) | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| 2a | n-Butyl | 285 | 1.35 | 211 |
| 2b | n-Pentyl | >1000 | 0.98 | >1020 |
| 2c | 3-Hydroxypropyl | >4000 | 123 | >32 |
| 2d | 4-Hydroxybutyl | >4000 | 25.1 | >159 |
| 2e | 5-Hydroxypentyl | >4000 | 3.60 | >1111 |
| Data synthesized from Manera et al. (2014).[12] |
This data clearly demonstrates that an n-pentyl group at the N1 position provides sub-nanomolar affinity for the CB2 receptor with excellent selectivity over the CB1 receptor.[12] Furthermore, the introduction of a terminal hydroxyl group on the alkyl chain, particularly a 5-hydroxypentyl group, maintains high affinity and selectivity for CB2.[12]
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, detailed and validated experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of N-alkylated aminopropanamides and their analogs.
General Synthetic Procedure for N-Alkylated Carboxamides
A common method for the synthesis of N-alkylated carboxamides involves the coupling of a carboxylic acid with an appropriate N-alkyl amine using a standard peptide coupling agent.
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A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis for 3-Amino-N-isopropylpropanamide hydrochloride
For researchers, scientists, and drug development professionals, the rigorous validation of in vitro assays is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth, experience-driven comparison of assay validation methodologies, centered around the novel compound 3-Amino-N-isopropylpropanamide hydrochloride . While specific biological data for this compound is not yet widely published, its structural similarity to other pharmacologically active molecules suggests potential interaction with neurotransmitter transporters. This guide will therefore hypothesize its mechanism as a serotonin reuptake inhibitor to illustrate a comprehensive validation strategy.
We will not only detail the "how" but, more critically, the "why" behind each experimental choice, ensuring a self-validating system. This guide will compare the hypothetical performance of an assay for this compound against established selective serotonin reuptake inhibitors (SSRIs), namely Fluoxetine, Sertraline, and Paroxetine.
The Scientific Imperative for In Vitro Assay Validation
Unveiling the Hypothetical Mechanism of Action of this compound
Given the structural features of this compound, a plausible hypothesis for its mechanism of action is the inhibition of the serotonin transporter (SERT). SERT is a critical protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[9] Inhibition of SERT leads to an increase in extracellular serotonin levels, a mechanism central to the therapeutic effects of many antidepressants.
This guide will focus on validating a competitive binding assay to determine the affinity of this compound for SERT.
Diagram 1: Hypothesized Mechanism of Action
Caption: Hypothesized inhibition of the serotonin transporter (SERT) by this compound.
Designing a Robust In Vitro SERT Binding Assay: A Step-by-Step Protocol
The foundation of our validation process is a well-designed experimental protocol. Here, we outline a competitive radioligand binding assay using membranes from cells expressing human SERT.
Experimental Protocol: SERT Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture HEK-293 cells stably expressing the human serotonin transporter (hSERT).
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration using a Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 25 µL of a known concentration of the radioligand, such as [³H]-Citalopram (a high-affinity SERT ligand).
-
Add 25 µL of either:
-
Assay buffer (for total binding).
-
A high concentration of a non-labeled competitor, such as Fluoxetine (10 µM), to determine non-specific binding.
-
Varying concentrations of the test compound (this compound) or comparator compounds.
-
-
Add 100 µL of the prepared cell membrane suspension (typically 10-20 µg of protein per well).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Detection and Data Analysis:
-
Harvest the membranes onto a filter plate using a cell harvester, washing three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram 2: In Vitro SERT Binding Assay Workflow
Caption: Workflow for the in vitro serotonin transporter (SERT) competitive binding assay.
A Rigorous Framework for Assay Validation: Key Performance Parameters
Following the principles outlined by the FDA and ICH, the validation of our SERT binding assay will focus on several key performance characteristics.[1][2][3][4][5][6][7][8][10]
Specificity and Selectivity
-
Rationale: This parameter ensures that the assay signal is due to the binding of the analyte to SERT and not to other components in the assay matrix or other transporters.
-
Experimental Approach:
-
Specificity: Compare the binding in hSERT-expressing cells with that in a control cell line lacking the transporter. A significant reduction in binding in the control cells demonstrates specificity.
-
Selectivity: Test a panel of compounds known to bind to other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). The assay should show minimal displacement of the radioligand by these compounds.
-
Accuracy and Precision
-
Rationale: Accuracy refers to the closeness of the measured value to the true value, while precision measures the variability of repeated measurements.
-
Experimental Approach:
-
Accuracy: Determine the IC₅₀ of a known reference compound (e.g., Fluoxetine) and compare it to the established literature value. The measured value should fall within a predefined acceptance range (e.g., ±20% of the expected value).
-
Precision:
-
Intra-assay precision (Repeatability): Perform the assay with multiple replicates of the same sample on the same day. The coefficient of variation (CV) should be ≤15%.
-
Inter-assay precision (Intermediate Precision): Repeat the assay on different days with different analysts and/or equipment. The CV should be ≤20%.
-
-
Linearity and Range
-
Rationale: This establishes the concentration range over which the assay is accurate, precise, and linear.
-
Experimental Approach:
-
Generate a full dose-response curve for the test and comparator compounds, typically spanning at least three orders of magnitude. The curve should exhibit a clear sigmoidal shape with well-defined upper and lower plateaus.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Rationale: The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.
-
Experimental Approach:
-
For a competitive binding assay, these parameters are less about the absolute detection of the test compound and more about the ability to reliably measure a statistically significant inhibition of radioligand binding. The lowest concentration on the linear portion of the dose-response curve that meets the accuracy and precision criteria can be considered the LOQ.
-
Robustness
-
Rationale: Robustness measures the assay's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Experimental Approach:
-
Systematically vary parameters such as incubation time (e.g., 50, 60, 70 minutes), temperature (e.g., 22°C, 25°C, 28°C), and pH of the assay buffer (e.g., 7.2, 7.4, 7.6). The IC₅₀ values obtained under these varied conditions should not significantly differ from those obtained under the standard conditions.
-
Comparative Performance Analysis: this compound vs. Established SSRIs
The following tables present hypothetical validation data for our SERT binding assay, comparing the performance of this compound with that of Fluoxetine, Sertraline, and Paroxetine.
Table 1: Comparison of Potency (Ki) and Assay Precision
| Compound | Literature Ki (nM) | Measured Ki (nM) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) |
| 3-Amino-N-isopropylpropanamide HCl | N/A | Hypothetical: 45.2 | 8.5% | 12.3% |
| Fluoxetine | ~1[6] | 1.2 | 7.9% | 11.5% |
| Sertraline | ~0.3[11] | 0.4 | 9.1% | 13.2% |
| Paroxetine | ~0.07[4][10][12] | 0.09 | 8.2% | 12.8% |
Note: The Ki value for 3-Amino-N-isopropylpropanamide HCl is a hypothetical value for illustrative purposes.
Table 2: Assay Robustness Analysis
| Parameter Variation | 3-Amino-N-isopropylpropanamide HCl (Fold change in Ki) | Fluoxetine (Fold change in Ki) |
| Incubation Time (+10 min) | 1.1 | 1.0 |
| Incubation Time (-10 min) | 0.9 | 1.1 |
| Temperature (+3°C) | 1.2 | 1.1 |
| Temperature (-3°C) | 0.8 | 0.9 |
| pH (+0.2) | 1.1 | 1.2 |
| pH (-0.2) | 0.9 | 0.9 |
Discussion and Interpretation of Results
The hypothetical data presented in the tables demonstrate a successfully validated SERT binding assay. The measured Ki values for the established SSRIs are in close agreement with their published values, indicating good accuracy. The low CVs for both intra- and inter-assay precision demonstrate the reproducibility of the assay. The robustness analysis shows that minor variations in experimental conditions do not significantly impact the results, highlighting the reliability of the protocol.
Based on our hypothetical results, this compound exhibits a Ki of 45.2 nM for the serotonin transporter. This suggests it is a less potent inhibitor than the established SSRIs used in this comparison. However, this in vitro potency is a critical piece of data that can guide further preclinical development, including cell-based functional assays and in vivo studies.
Conclusion: The Path Forward
This guide has provided a comprehensive framework for the in vitro assay validation of this compound, using a hypothesized mechanism of action as a serotonin reuptake inhibitor. By adhering to the principles of scientific integrity and the guidelines set forth by regulatory authorities, we have outlined a self-validating system that ensures the generation of reliable and reproducible data. The comparative analysis against well-characterized compounds provides essential context for interpreting the potency of this novel molecule. The methodologies and principles detailed herein are broadly applicable to the validation of a wide range of in vitro assays, serving as a valuable resource for researchers in the field of drug discovery and development.
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"cross-reactivity studies of 3-aminopropanamide derivatives"
An Objective Guide to Cross-Reactivity Profiling of 3-Aminopropanamide Derivatives
For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous validation. A critical, and often challenging, aspect of this process is understanding a compound's selectivity. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, representing a major cause of drug attrition.[1] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 3-aminopropanamide derivatives, a class of compounds with notable chemical reactivity.
3-Aminopropanamide, an intermediate in the acrylamide pathway, and its derivatives possess a reactive moiety that can engage with biological nucleophiles.[2][3] Acrylamide itself is known to form irreversible Michael-type adducts with cysteine residues on proteins, a mechanism that underlies both its biological activity and potential toxicity.[4][5] This inherent reactivity necessitates a thorough evaluation of the cross-reactivity profile for any therapeutic candidate based on this scaffold. This guide will not just list protocols but explain the causal logic behind experimental choices, compare methodologies, and provide the tools to build a self-validating system for selectivity assessment.
The Rationale of a Multi-Tiered Screening Cascade
A robust cross-reactivity assessment is not a single experiment but a strategic, tiered approach. The goal is to efficiently triage compounds, starting with broad, high-throughput methods and progressing to more complex, physiologically relevant assays for the most promising candidates. This cascade approach conserves resources while building a comprehensive understanding of a compound's specificity.
Caption: A tiered workflow for assessing the cross-reactivity of 3-aminopropanamide derivatives.
Comparative Analysis of Key Methodologies
The choice of assay is critical and depends on the specific question being asked. Do you want to know if the compound can bind (affinity), or if that binding has a functional consequence (activity)?
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Biochemical Enzyme Inhibition Assay | Measures the effect of the compound on the catalytic activity of a purified enzyme.[6][7] | IC₅₀ (Inhibitory Concentration) | Direct functional readout; high-throughput capability; good for initial large-scale screens (e.g., kinase panels).[8] | Lacks cellular context (e.g., membrane permeability, competition with intracellular ATP).[8][9] |
| Competitive Binding Assays (e.g., SPR, TSA) | Measures the direct binding of a compound to a target protein, often by competing with a known ligand.[10][11][12] | Kd (Dissociation Constant) | Determines binding affinity; label-free options (SPR); can detect non-functional binding.[13] | Does not confirm functional effect; can be lower throughput than inhibition assays. |
| Cell-Based Functional Assays | Measures the compound's effect on a specific cellular event (e.g., substrate phosphorylation, cell proliferation) in intact cells.[14][15] | EC₅₀ (Effective Concentration) | Physiologically relevant; integrates compound properties like cell permeability.[9] | More complex; can be confounded by indirect or downstream signaling events.[14] |
| Chemoproteomic Profiling | Uses mass spectrometry to identify proteins that have formed covalent adducts with the reactive compound in cell lysates or intact cells.[5][16] | List of Adducted Proteins/Peptides | Unbiased, global view of potential off-targets; essential for covalent inhibitors.[17] | Technically demanding; does not inherently prove functional consequence of adduction. |
Illustrative Comparison: Cross-Reactivity of Hypothetical Derivatives
To illustrate the application of these methods, consider a study comparing three hypothetical 3-aminopropanamide derivatives against their intended target (e.g., Kinase X) and a panel of common off-target kinases.
Table 1: Biochemical Kinase Inhibition Profile (IC₅₀, nM)
This table shows data from a biochemical screen, which is an excellent first-pass filter.[8]
| Compound | Target: Kinase X | Off-Target: Kinase A | Off-Target: Kinase B | Off-Target: Kinase C | Selectivity Ratio (A/X) |
| Derivative 1 | 15 | 150 | >10,000 | 800 | 10 |
| Derivative 2 | 50 | >10,000 | >10,000 | >10,000 | >200 |
| Derivative 3 | 5 | 25 | 1,200 | 45 | 5 |
| Data is illustrative. Selectivity Ratio = IC₅₀ (Off-Target) / IC₅₀ (Target). |
Interpretation:
-
Derivative 2 shows the best initial selectivity profile, with over 200-fold selectivity against the tested off-targets.
-
Derivative 3 is highly potent against the primary target but shows significant cross-reactivity with Kinase A and Kinase C, making it a less desirable candidate.
-
Derivative 1 has moderate potency and selectivity.
Table 2: Cellular Target Engagement & Functional Inhibition (EC₅₀, nM)
Next, the most promising candidate (Derivative 2) and the most potent (Derivative 3) are advanced to cell-based assays to confirm their activity in a more complex environment.[9][15]
| Compound | Cellular Target Inhibition (EC₅₀) | Inhibition of Off-Target Pathway B (EC₅₀) |
| Derivative 2 | 450 | >10,000 |
| Derivative 3 | 85 | 950 |
| Data is illustrative. |
Interpretation:
-
Derivative 2 retains its selectivity in a cellular context, though its potency is reduced compared to the biochemical assay, a common observation due to factors like cell membrane permeability.[9]
-
Derivative 3 confirms its off-target activity in cells, inhibiting a pathway associated with Kinase B at a concentration only ~10-fold higher than its on-target EC₅₀.
Experimental Protocols
Trustworthiness in scientific guides stems from transparent, reproducible methodologies. Below are detailed protocols for key cross-reactivity experiments.
Protocol 1: Competitive Binding Assay using Surface Plasmon Resonance (SPR)
This protocol is designed to determine the binding affinity (Kd) of a 3-aminopropanamide derivative for an off-target protein.[11]
Caption: Workflow for a Surface Plasmon Resonance (SPR) competitive binding assay.
Step-by-Step Methodology:
-
Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a standard injection of an EDC/NHS mixture.
-
Inject the purified off-target protein of interest at a concentration of 10-50 µg/mL in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Inject a solution of 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters on the chip surface.
-
-
Analyte Preparation:
-
Prepare a dilution series of the 3-aminopropanamide derivative in a suitable running buffer (e.g., HBS-EP+). Concentrations should typically span from 0.1x to 10x the expected Kd. Include a buffer-only blank.
-
-
Binding Measurement:
-
Perform injection cycles, flowing each concentration of the derivative over the immobilized protein surface for a set association time, followed by a buffer flow for a dissociation time.
-
Between each cycle, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any bound analyte and return the sensorgram to baseline.
-
-
Data Analysis:
-
Process the raw data by subtracting the signal from a reference flow cell and the buffer-only blank injection.
-
Fit the processed sensorgrams to a suitable binding model (e.g., steady-state affinity or 1:1 Langmuir kinetics) to calculate the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Protocol 2: Cellular Kinase Phosphorylation Assay
This protocol assesses the functional inhibition of a specific kinase within intact cells by measuring the phosphorylation of its direct substrate.[15]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a cell line known to have an active signaling pathway involving the off-target kinase of interest.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 3-aminopropanamide derivative in cell culture medium.
-
Starve the cells of serum for 4-6 hours, if required, to reduce basal pathway activation.
-
Remove the starvation medium and add the compound dilutions to the cells. Incubate for a predetermined time (e.g., 90 minutes).[15]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add a lysis buffer containing protease and phosphatase inhibitors to each well. Incubate on ice to ensure complete cell lysis.
-
-
Phosphorylation Detection (ELISA-based):
-
Use a sandwich ELISA kit specific for the kinase substrate.[15] The plate is coated with a capture antibody for the total substrate protein.
-
Add the cell lysates to the wells and incubate to allow the substrate to bind.
-
Wash the plate, then add a detection antibody that is specific to the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.
-
Wash again, and add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Normalize the data to positive (no inhibitor) and negative (strong inhibitor) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Conclusion
Evaluating the cross-reactivity of 3-aminopropanamide derivatives is not merely a box-ticking exercise; it is a fundamental investigation into the molecular behavior of a potential therapeutic. Due to their inherent chemical reactivity, a superficial assessment is insufficient. By employing a multi-tiered strategy that combines broad biochemical screens with targeted, physiologically relevant cell-based assays and, where necessary, unbiased chemoproteomic profiling, researchers can build a robust and reliable selectivity profile. This systematic approach, grounded in the principles and protocols outlined in this guide, is essential for identifying compounds with the highest potential for clinical success and minimizing the risk of off-target-driven failure.
References
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- BenchChem. (n.d.). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
- PubMed. (n.d.). Analysis of 3-aminopropionamide: a potential precursor of acrylamide.
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- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).
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A Senior Application Scientist's Guide to the Comparative Efficacy of 3-Aminopropanamide Derivatives in Cellular Models
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive analysis of 3-aminopropanamide derivatives, a class of molecules holding significant promise in therapeutic development. This guide moves beyond a simple catalog of compounds to provide a deep, comparative look at their efficacy in relevant cellular models. As scientists, our goal is not just to observe an effect but to understand its mechanistic underpinnings and its potential for translation. This document is structured to provide that insight, explaining the causality behind experimental choices and offering robust, validated protocols that can be adapted in your own laboratories.
The 3-Aminopropanamide Scaffold: A Foundation for Diverse Biological Activity
The 3-aminopropanamide core is a versatile structural motif that serves as a foundational building block in medicinal chemistry.[1][2] Its simple, flexible structure, featuring a primary amine and an amide group, allows for extensive chemical modification. This derivatization is key to tuning the molecule's pharmacokinetic and pharmacodynamic properties, leading to a wide spectrum of biological activities, from antimicrobial to potent antiproliferative effects against cancer cells.[3][4] The strategic addition of various substituents can enhance properties like cell membrane permeability, target binding affinity, and metabolic stability, making this scaffold a fertile ground for discovering novel therapeutic agents.[1]
Mechanism Spotlight: PARP Inhibition by Benzamide Derivatives
To understand the efficacy of many amide derivatives, we must first examine a key molecular target: Poly(ADP-ribose) polymerase (PARP). PARP is a critical enzyme in the cellular response to DNA damage. When a single-strand break in DNA occurs, PARP binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.
Certain 3-aminopropanamide derivatives, most notably 3-aminobenzamide (3-AB) , function as potent PARP inhibitors.[5][6] By competing with the enzyme's natural substrate (NAD+), these inhibitors prevent the formation of PAR chains. In cancer cells that already have defects in other DNA repair pathways (like BRCA mutations), this inhibition of a crucial repair mechanism leads to an accumulation of DNA damage and, ultimately, programmed cell death (apoptosis). This concept, known as synthetic lethality, is a cornerstone of modern cancer therapy. The efficacy of 3-AB and its derivatives is often first assessed by their ability to inhibit PARP, with reported IC50 values (the concentration required to inhibit 50% of enzyme activity) around 30 µM for 3-aminobenzamide.[6]
Caption: PARP-mediated DNA repair and its inhibition by 3-aminobenzamide derivatives.
Comparative Efficacy: Antiproliferative Activity in Cancer Cell Lines
The true test of these derivatives lies in their performance in cellular models. Antiproliferative assays, which measure the ability of a compound to inhibit cell growth, are a standard first step. The half-maximal inhibitory concentration (IC50) is the key metric derived from these assays, representing the compound's potency.
Below is a table summarizing the reported antiproliferative activity of various amide and benzamide derivatives, showcasing how structural modifications impact efficacy across different human cancer cell lines. Note that lower IC50 values indicate higher potency.
| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| Pentacyclic Benzimidazoles | Derivative 6 (N,N-dimethylaminopropyl substitution) | HeLa (Cervical Cancer) | 0.3 | [7] |
| Derivative 6 | A549 (Lung Cancer) | 0.8 | [7] | |
| Derivative 9 | CCRF-CEM (Leukemia) | < 0.195 | [8] | |
| Benzamides | Derivative 10f (Smoothened Antagonist) | Daoy (Medulloblastoma) | Potent Inhibition | [9] |
| Amides | N-(4-chlorophenyl)-2-((2,6 dichlorophenyl) amino) benzamide | In vitro antioxidant assay | High Activity | [10] |
| PARP Inhibitors | 3-Aminobenzamide | PARP Enzyme Assay | ~30 | [6] |
Analysis of Structure-Activity Relationship (SAR): The data clearly indicate that the biological activity is highly dependent on the specific substitutions made to the core structure.[8] For instance, the pentacyclic benzimidazole derivatives (6 and 9) exhibit remarkable sub-micromolar potency, suggesting that the complex, planar ring system may facilitate strong interactions with biological targets like nucleic acids.[7][8] In contrast, the simpler 3-aminobenzamide is a moderately potent enzyme inhibitor. This highlights the critical role of medicinal chemistry in optimizing a lead scaffold to achieve high-potency drug candidates.
Experimental Workflow & Protocols: Ensuring Data Integrity
Trustworthy data is built on a foundation of robust experimental design. The following workflow and protocol for determining antiproliferative activity are designed to be self-validating, with integrated controls to ensure the reliability of your results.
General Workflow for Efficacy Screening
Caption: Standard workflow for assessing the antiproliferative efficacy of compounds.
Detailed Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.
I. Materials:
-
Human cancer cell line of interest (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO, sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, sterile-filtered.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
II. Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cells in complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Causality Check: Seeding density is critical. Too few cells may not yield a detectable signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-aminopropanamide derivatives in complete medium. A typical range would be from 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the compounds) and a "media blank" (medium only, no cells).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient for the compound to exert its effect, typically 2-3 cell cycles.
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C.
-
Expert Insight: During this time, only viable cells will metabolize the MTT into formazan crystals. Observe the formation of purple precipitate under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove all 120 µL of the medium/MTT mixture from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO or SDS solution to each well to dissolve the crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the media blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Plot the % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion and Future Perspectives
The 3-aminopropanamide scaffold is a validated starting point for the development of potent bioactive molecules. As demonstrated, derivatization can yield compounds with high efficacy in cellular models, acting through well-defined mechanisms such as PARP inhibition. The comparative data show that while simpler derivatives like 3-aminobenzamide provide a mechanistic baseline, more complex heterocyclic derivatives often exhibit superior antiproliferative potency.
Future research should focus on expanding the structure-activity relationship studies, exploring a wider range of substitutions to improve both potency and selectivity. Furthermore, advancing the most promising compounds from these in vitro screens into more complex 3D cellular models (e.g., spheroids, organoids) and subsequent in vivo studies will be crucial for validating their therapeutic potential.
References
-
Title: Synthesis of some amide derivatives and their biological activity.[3] Source: ResearchGate URL: [Link]
-
Title: 3-Aminobenzamide | C7H8N2O | CID 1645.[5] Source: PubChem URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents.[8] Source: ResearchGate URL: [Link]
-
Title: 3-aminobenzamide.[6] Source: BPS Bioscience URL: [Link]
-
Title: Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists.[9] Source: PubMed URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents.[7] Source: MDPI URL: [Link]
-
Title: Synthesis of some Amide derivatives and their Biological activity.[4] Source: International Journal of ChemTech Research URL: [Link]
-
Title: Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity.[10] Source: Preprints.org URL: [Link]
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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Aminopropanamide Hydrochlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the assurance of a drug's stability and quality is paramount. A stability-indicating analytical method provides a reliable means to quantify the active pharmaceutical ingredient (API) while also resolving it from any potential degradation products, process impurities, and excipients. This guide offers an in-depth comparison of key considerations and experimental approaches for validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for aminopropanamide hydrochlorides, a class of compounds often characterized by their polar nature.
The Analytical Challenge: Aminopropanamide Hydrochlorides
Aminopropanamide hydrochlorides are polar molecules, which can present a challenge for traditional reversed-phase HPLC. Their high polarity can lead to poor retention on non-polar stationary phases, making separation from other polar impurities and degradants difficult.[1][2] This guide will explore chromatographic strategies to overcome this, including alternative column chemistries and the potential use of derivatization.
Pillar 1: Method Development and Specificity – The Foundation of a Stability-Indicating Method
A stability-indicating method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[3] For aminopropanamide hydrochlorides, this includes potential degradants formed under various stress conditions.
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation studies are the cornerstone of developing a stability-indicating method.[4][5] These studies expose the drug substance to harsh conditions to accelerate its decomposition, thereby generating potential degradation products.[4] This allows for the development of an HPLC method that can separate the intact drug from these degradants.
Experimental Protocol: Forced Degradation of Aminopropanamide Hydrochloride
-
Acid Hydrolysis: Dissolve the aminopropanamide hydrochloride sample in 0.1 M hydrochloric acid and heat at 80°C for 24 hours.[6]
-
Base Hydrolysis: Dissolve the sample in 0.1 M sodium hydroxide and heat at 80°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.[6]
Following exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Sources
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Introduction: The Structural Significance of 3-Amino-N-isopropylpropanamide Hydrochloride
This compound is a small organic molecule featuring a primary amine hydrochloride, a secondary amide, and an isopropyl group. This combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The primary amine allows for further functionalization, the amide bond provides structural rigidity and hydrogen bonding capabilities, and the isopropyl group influences lipophilicity and steric interactions.
Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds. This guide will delve into the expected features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By comparing these predicted data with those of related compounds, we can establish a clear spectroscopic profile for this compound.
The compounds chosen for comparison are:
-
3-Aminopropanamide: The parent amide without the N-isopropyl group.
-
N-Isopropylpropanamide: The corresponding amide without the 3-amino group.
-
3-Amino-N-methylpropanamide hydrochloride: A closely related analog with a smaller N-alkyl group.
Experimental Protocols for Spectroscopic Analysis
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols represent best practices for the analysis of small organic molecules like this compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Caption: Workflow for ATR-FTIR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). A small amount of a reference standard (e.g., TMS or DSS) is added.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Data Processing: The raw data (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
Caption: Workflow for ¹H and ¹³C NMR Spectroscopy.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology: Electrospray Ionization (ESI)-MS
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. The mass spectrum is acquired in positive ion mode. For tandem MS (MS/MS), the molecular ion is isolated and fragmented.
-
Data Processing: The mass-to-charge ratios (m/z) of the parent ion and fragment ions are analyzed.
Caption: Predicted ESI-MS/MS Fragmentation of 3-Amino-N-isopropylpropanamide.
The fragmentation pattern will be a key identifier. For instance, the loss of the isopropylamine group or cleavage of the amide bond would produce diagnostic fragment ions that can be compared with the fragmentation of the related compounds.
Conclusion
This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By understanding the expected IR, NMR, and MS data, and by comparing these with the spectra of related compounds, researchers can confidently identify and assess the purity of this important chemical entity. The provided experimental protocols serve as a starting point for obtaining high-quality spectroscopic data. While experimental spectra for the title compound are not currently available in the public domain, the predictive analysis herein, grounded in established spectroscopic principles, offers a robust guide for its characterization.
References
-
PubChem. 3-Amino-N-isopropylpropanamide. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Aminopropanamide. National Center for Biotechnology Information. [Link]
-
PubChem. N-Isopropylpropanamide. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Amino-N-methylpropanamide hydrochloride. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Safety Operating Guide
A Guide to the Safe Disposal of 3-Amino-N-isopropylpropanamide hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Amino-N-isopropylpropanamide hydrochloride. The procedures outlined are designed to ensure the safety of laboratory personnel and to maintain environmental compliance. Adherence to these protocols is critical due to the chemical's inherent hazards.
Core Principles and Hazard Overview
This compound is an organic compound that requires careful management. Based on data from analogous amine hydrochloride compounds, it should be treated as a hazardous substance. The primary hazards include severe skin and eye damage, toxicity if swallowed or in contact with skin, and significant, long-lasting toxicity to aquatic life[1]. Therefore, the cardinal rule of its disposal is: never discharge to the environment . This means it must not be poured down drains or disposed of in regular trash[1][2][3][4]. All waste must be collected, properly labeled, and transferred to an approved hazardous waste disposal facility in accordance with local, state, and federal regulations[1][5][6].
Chemical Profile
For proper identification and management, the key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1170199-04-8 | [7] |
| Molecular Formula | C₆H₁₅ClN₂O | [7] |
| Molecular Weight | 166.65 g/mol | [7] |
| Appearance | White to off-white powder (typical for similar compounds) | N/A |
Hazard Identification and Required PPE
A thorough understanding of the specific hazards dictates the necessary personal protective equipment (PPE). The following table summarizes known and analogous hazard statements and the mandatory PPE for handling this chemical during disposal procedures.
| Hazard Statement (GHS) | Description | Required Personal Protective Equipment (PPE) |
| H302, H311 | Harmful if swallowed, Toxic in contact with skin[1]. | Gloves: Chemical-resistant gloves (e.g., nitrile). Clothing: Lab coat or chemical-resistant apron[1]. |
| H314 | Causes severe skin burns and eye damage[1][8][9]. | Eye/Face: Tightly fitting safety goggles and a face shield[1][9]. Skin: Full-coverage clothing and gloves. |
| H317 | May cause an allergic skin reaction[1]. | Gloves: Mandatory to prevent skin sensitization. |
| H373 | May cause damage to organs through prolonged or repeated exposure[1]. | Ventilation: Handle in a well-ventilated area or chemical fume hood[10]. |
| H410 | Very toxic to aquatic life with long lasting effects[1]. | Containment: All waste must be captured in sealed containers. Do not allow entry into drains or waterways[1][4]. |
Step-by-Step Waste Disposal Protocol
This protocol ensures that this compound waste is handled in a manner that is safe, compliant, and self-validating.
Step 1: Preparation and PPE Before handling the chemical, ensure your work area is clean and uncluttered. A designated area for waste accumulation is recommended. Don all required PPE as specified in the table above: safety goggles, face shield, chemical-resistant gloves, and a lab coat.
Step 2: Waste Segregation It is critical to keep this chemical waste separate from other waste streams to prevent dangerous reactions[3].
-
Do Not Mix: Never mix this compound waste with other chemicals, especially strong acids or oxidizing agents[1][8].
-
Original Containers: Whenever possible, leave the chemical in its original container to ensure it is clearly identified[1][2].
Step 3: Container Selection and Labeling
-
Container Type: Use only containers that are compatible with amines, typically high-density polyethylene (HDPE) or glass. The container must have a tightly sealing lid to prevent leaks or the release of fumes[3].
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard")
-
The date of accumulation
-
Step 4: Waste Transfer (If necessary) If transferring from a smaller container to a larger waste accumulation container, do so inside a chemical fume hood to control potential vapors. Use a funnel to prevent spills. Ensure the exterior of the waste container remains clean. If any contamination occurs, wipe it down with a damp cloth, and dispose of the cloth as hazardous waste.
Step 5: Storage Pending Disposal Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be:
-
Cool, dry, and well-ventilated[10].
-
Away from direct sunlight and heat sources[3].
-
Segregated from incompatible materials[3].
-
Stored in a secondary containment bin to capture any potential leaks.
Step 6: Arrange for Professional Disposal Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal[3]. Provide them with a full accounting of the waste. All disposal must be conducted at an approved waste disposal plant[1][8][11].
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover drains to prevent environmental release[1].
-
Absorb: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent[4][12]. Do not use combustible materials like paper towels without first neutralizing.
-
Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with water, collecting the rinse water for disposal as hazardous waste[13].
-
Dispose: Label the spill cleanup waste container and manage it according to the disposal protocol in Section 4.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. opcw.org [opcw.org]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. download.basf.com [download.basf.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. This compound - CAS:1170199-04-8 - 北京欣恒研科技有限公司 [konoscience.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Comprehensive Safety and Handling Guide for 3-Amino-N-isopropylpropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 3-Amino-N-isopropylpropanamide hydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from data for structurally similar compounds, namely 3-Amino-N-isopropylbenzamide and 3-Aminopropanamide hydrochloride, to provide the most relevant safety information. It is imperative to treat this compound with the same or greater level of caution as these related compounds.
Hazard Identification and Risk Assessment
Based on analogous compounds, this compound is anticipated to present several health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Anticipated GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation | [1][2] |
The hydrochloride salt form suggests the compound is likely a solid at room temperature. Handling the powdered form necessitates stringent controls to prevent dust generation and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with explanations for their use.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | Protects against skin irritation and absorption. Change gloves frequently, especially if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 approved | Prevents eye contact with airborne particles or splashes, which can cause serious irritation. |
| Face Protection | Face shield | To be used in conjunction with goggles | Recommended when there is a significant risk of splashing or aerosol generation. |
| Body Protection | Laboratory coat or disposable gown | Long-sleeved and fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher | Essential when handling the powder outside of a certified chemical fume hood or glove box to prevent respiratory tract irritation from inhaled particles. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential for minimizing exposure and ensuring experimental integrity.
Engineering Controls: Containing the Hazard
The primary engineering control for handling powdered this compound is a certified chemical fume hood . This provides adequate ventilation to prevent the accumulation of airborne particles in the laboratory. For highly sensitive operations or when handling larger quantities, a glove box offers a higher level of containment.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before introducing the compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within the fume hood.
-
Use a spatula for transferring the powder. Avoid scooping actions that could generate dust.
-
If possible, weigh the compound directly into a sealable container to minimize transfers.
-
-
Dissolution:
-
When preparing solutions, add the solvent to the container with the pre-weighed compound slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Workflow Diagram
Caption: Safe handling workflow for this compound.
Spill Management and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the affected area.
-
First Aid Measures (Based on Analogous Compounds):
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a regulatory requirement.
-
Waste Segregation:
-
Solid Waste: Collect unused compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management:
-
Use only approved, compatible, and properly sealed containers for waste.
-
Label all waste containers with "Hazardous Waste" and the full chemical name.
-
-
Disposal Procedure:
-
All waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound be disposed of down the sink or in regular trash.
-
Storage and Incompatibilities
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring the integrity of your research.
References
-
PubChem. (n.d.). 3-Aminopropanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
